molecular formula C2H3IO2 B1512808 2-iodoacetic acid CAS No. 286367-80-4

2-iodoacetic acid

Katalognummer: B1512808
CAS-Nummer: 286367-80-4
Molekulargewicht: 186.941 g/mol
InChI-Schlüssel: JDNTWHVOXJZDSN-VQEHIDDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodoacetic Acid (IAA), with the chemical formula ICH₂CO₂H and a molar mass of 185.948 g·mol⁻¹, is a derivative of acetic acid that functions as a potent alkylating agent . This compound is a versatile tool in biochemical research, primarily due to its reactivity with thiol groups. It is commonly used to covalently modify cysteine residues in proteins, a key step in preventing the re-formation of disulfide bonds after the reduction of cystine during protein sequencing . Furthermore, IAA acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue, making it invaluable for studying enzyme function . Beyond its applications in protein chemistry, this compound is a classical inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By inhibiting this enzyme, IAA blocks glycolysis, making it a useful metabolic probe for studying energy pathways in cells . Researchers also utilize IAA in toxicological studies, as it is an emerging iodinated disinfection byproduct (DBP) found in drinking water; it exhibits high cytotoxicity and genotoxicity, providing a model compound for investigating the health effects of DBPs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNTWHVOXJZDSN-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746142
Record name Iodo(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.941 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-80-4
Record name Iodo(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-80-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Covalent Modification of Cysteine Residues by 2-Iodoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of 2-iodoacetic acid (IAA) on cysteine residues, a fundamental reaction in biochemistry and proteomics. We will explore the chemical basis of this interaction, quantify its efficiency, detail experimental protocols for its application, and visualize its effects on cellular signaling pathways. This document is intended to be a comprehensive resource for researchers utilizing cysteine alkylation in their experimental workflows.

The Core Mechanism: S-Carboxymethylation of Cysteine

The primary mechanism by which this compound modifies cysteine residues is through an irreversible nucleophilic substitution reaction, specifically a bimolecular nucleophilic substitution (SN2) reaction. This process, known as S-carboxymethylation, permanently blocks the thiol group (-SH) of cysteine, preventing the formation of disulfide bonds.[1][2][3]

The key steps of the reaction are as follows:

  • Deprotonation: The sulfhydryl group of the cysteine side chain, with a pKa typically around 8.5, must first be deprotonated to form the more nucleophilic thiolate anion (Cys-S⁻). This is why the reaction is significantly more efficient at a slightly alkaline pH (typically pH 8).[4]

  • Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile. It attacks the electrophilic α-carbon of this compound, which is adjacent to the iodine atom.

  • Displacement of Iodide: This attack leads to the displacement of the iodide ion, which is a good leaving group.

  • Formation of a Thioether Bond: The result is the formation of a stable, covalent thioether bond between the sulfur atom of the cysteine and the methylene (B1212753) group of the former iodoacetic acid. The modified cysteine residue is now S-carboxymethylcysteine.[3]

This irreversible modification adds a mass of 58 Daltons to the cysteine residue.[5]

S-Carboxymethylation of Cysteine Cysteine Cysteine (Thiolate form) SCMC S-Carboxymethylcysteine Cysteine->SCMC Nucleophilic Attack IAA This compound IAA->SCMC Iodide Iodide Ion IAA->Iodide Displacement

Figure 1: S-Carboxymethylation of Cysteine by this compound.

Quantitative Analysis of Cysteine Alkylation

The efficiency of cysteine alkylation is critical for reproducible results in proteomics and other applications. Several factors, including the choice of reducing and alkylating agents, pH, and temperature, influence the reaction's completeness.

Alkylation Efficiency

The following table summarizes the cysteine alkylation efficiency of this compound (IAA or IAC) compared to other common alkylating agents when used with different reducing agents. The data shows that IAA consistently achieves high alkylation efficiency, often exceeding 99%.

Alkylating AgentReducing AgentAlkylation Efficiency (%)Reference
Iodoacetic Acid (IAC) DTT99.84[6]
Iodoacetic Acid (IAC) TCEP99.78[6]
Iodoacetamide (B48618) (IAA)DTT99.81[6]
Iodoacetamide (IAA)TCEP99.69[6]
Acrylamide (AA)DTT99.75[6]
Acrylamide (AA)TCEP99.63[6]
Chloroacetamide (CAA)DTT98.92[6]
Chloroacetamide (CAA)TCEP97.01[6]
Reaction Kinetics
ReagentSubstratepHApparent Second-Order Rate ConstantReference
IodoacetamideCysteine7.036 M⁻¹ min⁻¹[9]
IodoacetamideThioredoxin7.2107 M⁻¹ s⁻¹[2]
Iodoacetic AcidThioredoxin7.2~5.35 M⁻¹ s⁻¹ (estimated 20-fold slower than IAM)[2]
Side Reactions and Specificity

While this compound is highly specific for cysteine residues, side reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH and with prolonged incubation times. The most significant off-target modification is the alkylation of methionine.[5][10] This reaction is more pronounced at acidic pH (pH 2-5).[10][11] In mass spectrometry, the carboxymethylation of methionine can lead to a characteristic neutral loss of 48 Da upon fragmentation, which can complicate data interpretation.[3][5] Other residues that can be modified to a lesser extent include lysine, histidine, aspartate, and glutamate.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of cysteine residues with this compound in both in-solution and in-gel formats, which are standard procedures in mass spectrometry-based proteomics.

In-Solution Reduction and Alkylation

This protocol is suitable for purified protein samples or complex protein lysates in solution.

Materials:

  • Protein sample (1 mg/mL in a suitable buffer like 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • This compound (IAA) solution (e.g., 500 mM in buffer, freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT)

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate for 45-60 minutes at 56°C to reduce all disulfide bonds.[7][12]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared this compound solution to a final concentration of 20-30 mM. Incubate for 30 minutes at room temperature in the dark.[7][12]

  • Quenching (Optional but Recommended): To stop the alkylation reaction, add DTT to a final concentration that is at least equivalent to the concentration of IAA used. Incubate for 15 minutes at room temperature.[7]

  • Downstream Processing: The S-carboxymethylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

In-Solution Alkylation Workflow ProteinSample Protein Sample (in Buffer, pH 8.0) Reduction Reduction (10 mM DTT, 56°C, 1 hr) ProteinSample->Reduction Cooling Cool to Room Temp. Reduction->Cooling Alkylation Alkylation (20-30 mM IAA, RT, 30 min, Dark) Cooling->Alkylation Quenching Quenching (Add excess DTT, RT, 15 min) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Figure 2: Experimental workflow for in-solution protein alkylation.
In-Gel Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised gel band containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Acetonitrile (ACN)

  • Ammonium bicarbonate (AmBic) solution (e.g., 50 mM)

Procedure:

  • Excision and Destaining: Excise the protein band from the gel and cut it into small pieces (~1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie or silver stain is removed.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reduction solution (10 mM DTT in 100 mM AmBic) and incubate for 1 hour at 56°C.[6]

  • Cooling and Reagent Removal: Cool the sample to room temperature and remove the DTT solution.

  • Alkylation: Add the freshly prepared alkylation solution (55 mM IAA in 100 mM AmBic) to the gel pieces, ensuring they are fully submerged. Incubate for 30-45 minutes at room temperature in the dark.[6]

  • Washing and Dehydration: Remove the IAA solution and wash the gel pieces with ammonium bicarbonate solution, followed by dehydration with 100% acetonitrile. Repeat this wash/dehydration step.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge. The protein is now ready for in-gel digestion.

Application in Signaling Pathway Analysis

The ability of this compound to irreversibly inhibit cysteine-dependent enzymes makes it a valuable tool for dissecting cellular signaling pathways. By targeting specific cysteine residues in key signaling proteins, researchers can elucidate their role in pathway activation and regulation.

Inhibition of Glycolysis

A classic example of the utility of this compound is in the study of glycolysis. IAA is a potent inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2][13] GAPDH has a critical cysteine residue in its active site that is essential for its catalytic activity. By S-carboxymethylating this cysteine, IAA irreversibly inactivates the enzyme.[14] This blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis and leading to a depletion of cellular ATP.[3] This inhibitory action has been used to model diseases of glycolysis and to study the metabolic requirements of various cellular processes.[2]

Glycolysis Inhibition by IAA Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P GAPDH GAPDH G3P->GAPDH BPG13 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG13->Pyruvate ... ATP ATP Production Pyruvate->ATP GAPDH->BPG13 IAA This compound IAA->GAPDH Inactivates

Figure 3: Inhibition of the Glycolysis Pathway by this compound.
Probing the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activation of this pathway relies on the IκB kinase (IKK) complex, which contains the catalytic subunit IKKβ. A critical cysteine residue, Cys-179, located in the activation loop of IKKβ, is essential for its kinase activity.[15][16] Modification of this cysteine by various inhibitors has been shown to block IKKβ activation.

While direct studies extensively using this compound to target this specific residue are limited, its known mechanism of action allows us to postulate its effect. Alkylation of Cys-179 in IKKβ by this compound would prevent the necessary phosphorylation of its activation loop serines (Ser-177 and Ser-181), thereby inhibiting its kinase function.[15] This would, in turn, prevent the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitor of NF-κB, IκBα. As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of its target genes. Thus, this compound can be used as a tool to investigate the consequences of IKKβ inhibition on downstream NF-κB signaling events, such as the ubiquitination of NEMO (IKKγ) and cellular responses to pro-inflammatory stimuli.[17][18]

NF-kB Pathway Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex (IKKβ Cys-179) TNFa->IKK IkBa IκBα IKK->IkBa P Ub Ubiquitination & Degradation IkBa->Ub NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB Releases Ub->IkBa Degrades IAA This compound IAA->IKK Inactivates Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene

Figure 4: Postulated inhibition of the NF-κB pathway via IKKβ alkylation.

Conclusion

This compound is a powerful and highly efficient reagent for the irreversible S-carboxymethylation of cysteine residues. Its well-characterized mechanism of action, high specificity, and potent inhibitory effects on cysteine-dependent enzymes make it an indispensable tool in proteomics, enzymology, and the study of cellular signaling. A thorough understanding of its reactivity, potential side reactions, and optimal experimental conditions, as detailed in this guide, is essential for its effective application in scientific research.

References

what is 2-iodoacetic acid used for in biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 2-Iodoacetic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IAA) is a derivative of acetic acid that serves as a potent and widely utilized tool in biochemistry and molecular biology.[1][2] Its utility stems from its function as an alkylating agent, which covalently modifies specific amino acid residues within proteins.[1][3] This irreversible modification allows researchers to probe protein structure, elucidate enzyme mechanisms, and control metabolic pathways. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its mechanism of action, its role in the study of glycolysis, enzyme inhibition, and its indispensable function in proteomics.

Core Mechanism of Action: Irreversible Alkylation

The primary biochemical function of this compound is the irreversible alkylation of nucleophilic amino acid residues.[1][4] It reacts most readily with the deprotonated thiol group (thiolate) of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7][8] This reaction forms a stable thioether bond, resulting in an S-carboxymethylcysteine residue.[9] The modification is essentially irreversible under physiological conditions.

While highly reactive towards cysteine thiols, side reactions can occur with other residues like lysine, histidine, and methionine, particularly at higher pH values, concentrations, or temperatures.[10] The reaction is typically performed in the dark as iodo-compounds can be light-sensitive.[11][12]

glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P GAPDH GAPDH G3P->GAPDH BPG13 1,3-Bisphosphoglycerate PG3 3-Phosphoglycerate BPG13->PG3 Pyruvate Pyruvate PG3->Pyruvate ... IAA This compound IAA->GAPDH Inactivates GAPDH->BPG13 workflow Start Protein Sample (Complex Mixture) Denature 1. Denaturation (e.g., 8M Urea) Start->Denature Reduce 2. Reduction (e.g., DTT) Cleaves S-S bonds Denature->Reduce Alkylate 3. Alkylation (this compound) Caps -SH groups Reduce->Alkylate Quench 4. Quench Excess IAA (e.g., DTT) Alkylate->Quench Digest 5. Enzymatic Digestion (e.g., Trypsin) Quench->Digest MS 6. LC-MS/MS Analysis Digest->MS

References

2-iodoacetic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Iodoacetic Acid: Chemical Properties and Reactivity

Introduction

This compound (IAA) is an organoiodine compound derived from acetic acid with the chemical formula ICH₂CO₂H.[1][2] It is a potent and irreversible alkylating agent widely utilized by researchers, scientists, and drug development professionals.[1][2] Its high reactivity, particularly towards sulfhydryl groups, makes it an invaluable tool in proteomics for modifying cysteine residues, in enzymology as an inhibitor of cysteine-dependent enzymes, and in various biochemical assays.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of this compound.

Chemical and Physical Properties

This compound is a colorless or white crystalline solid at room temperature.[4][5] It is highly soluble in water and other polar solvents due to the presence of its polar carboxylic acid and iodo functional groups, which facilitate hydrogen bonding.[2][4] The compound is sensitive to light and heat and should be stored under refrigerated conditions to maintain its stability.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula ICH₂CO₂H[1]
Molar Mass 185.95 g/mol [4][7]
Appearance Colorless crystals or white crystalline powder[4][5]
Melting Point 79-81 °C[1][2]
Boiling Point 208 °C (decomposes)[1][2]
pKa 3.12 - 3.18[1][2]
Water Solubility 600 g/L (at 20 °C)[2][5]
Storage Temperature 2-8°C, protect from light[5][6]

Reactivity and Mechanism of Action

The primary reactivity of this compound stems from its function as a strong alkylating agent.[1][2] The carbon atom bonded to the iodine is electrophilic and highly susceptible to nucleophilic attack by electron-rich groups. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon, displacing the iodide ion, which is an excellent leaving group.

Alkylation of Cysteine Residues

The most significant reaction of this compound in a biological context is the alkylation of the thiol group (-SH) of cysteine residues in proteins.[1][3] The sulfur atom in cysteine is a potent nucleophile that readily attacks the electrophilic carbon of iodoacetic acid.[8] This results in the formation of a stable, covalent thioether bond, yielding an S-carboxymethylcysteine derivative.[3][9] This modification introduces a negative charge to the cysteine side chain and prevents the formation or re-formation of disulfide bonds, a critical step in protein characterization and sequencing.[9][10][11]

Alkylation of a cysteine residue by this compound.

While highly reactive towards cysteine, this compound can also react with other nucleophilic amino acid side chains, such as histidine, but at a much slower rate.

Applications in Biochemical Research

Enzyme Inhibition

This compound is an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue in their active site.[1] This includes a wide range of enzymes such as cysteine proteases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][12][13] By alkylating the active site cysteine, IAA permanently blocks the enzyme's catalytic activity.[1] This property is frequently exploited to study metabolic pathways. For instance, treating cells with iodoacetic acid inhibits GAPDH, leading to an accumulation of upstream glycolytic intermediates like fructose-1,6-bisphosphate (FBP) and a depletion of downstream metabolites.[12][14]

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP G3P_DHAP G3P / DHAP FBP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG GAPDH GAPDH Pyruvate Pyruvate BPG->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod IAA This compound IAA->GAPDH Inhibits

Inhibition of GAPDH in the glycolysis pathway by this compound.

Use in Proteomics

In mass spectrometry-based proteomics, this compound is essential for sample preparation.[15] Proteins are first treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break all disulfide bonds.[16][17] To prevent these bonds from reforming, which would interfere with enzymatic digestion and subsequent analysis, this compound is added to irreversibly cap the newly exposed cysteine residues.[10][11][15] This S-carboxymethylation ensures that peptides are correctly identified and quantified.[9]

Comparison with 2-Iodoacetamide

2-Iodoacetamide (IAM) is another common alkylating agent with similar reactivity to IAA.[11][18] Both target cysteine residues.[11][18] However, iodoacetamide (B48618) is often reported to react faster than iodoacetic acid.[1][18] A key difference is that IAA introduces a negative charge upon alkylation (S-carboxymethylcysteine), while IAM results in a neutral modification (S-carboxyamidomethylcysteine).[9] Studies have also shown they can have differential effects on cellular metabolism; for example, in cultured astrocytes, IAA is a more potent inhibitor of GAPDH and glycolysis, whereas IAM more efficiently depletes cellular glutathione (B108866).[19][20][21]

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol describes the standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometry analysis.[17][22]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM)

  • This compound (IAA) solution (e.g., 500 mM, freshly prepared and protected from light)

  • Quenching solution (e.g., DTT)

  • Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate the mixture for 25-45 minutes at 56°C to reduce all disulfide bonds.[17]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared IAA solution to a final concentration of 14-15 mM.[17][22] Incubate for 30 minutes at room temperature in complete darkness to alkylate the free cysteine residues.[17]

  • Quenching: Add DTT to a final concentration of an additional 5 mM to quench any unreacted IAA. Incubate for 15 minutes at room temperature in the dark.[17]

  • Sample Preparation for Digestion: Dilute the sample at least 5-fold with a suitable buffer (e.g., 25 mM Tris-HCl) to reduce the urea concentration to below 2 M, which is critical for optimal activity of enzymes like trypsin.[17]

  • The sample is now ready for enzymatic digestion.

workflow start Protein Sample (in Denaturing Buffer) reduction 1. Reduction (Add DTT, Incubate at 56°C) start->reduction cool 2. Cool to Room Temp reduction->cool alkylation 3. Alkylation (Add IAA, Incubate in Dark) cool->alkylation quench 4. Quench Reaction (Add excess DTT) alkylation->quench dilute 5. Dilute (Reduce Denaturant Conc.) quench->dilute end Ready for Enzymatic Digestion dilute->end

General workflow for in-solution protein reduction and alkylation.

Protocol 2: Cysteine-Reactive iodoTMT™ Labeling

This protocol provides a method for the specific labeling and quantification of cysteine-containing peptides using iodoTMT™ (Tandem Mass Tag) reagents, which contain an iodoacetyl reactive group.[23][24][25]

Materials:

  • Protein sample (100-200 µg) in lysis buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)

  • iodoTMT™ Reagent

  • Acetone, pre-chilled to -20°C

  • Trypsin

  • Desalting spin columns

  • Anti-TMT antibody resin for enrichment

Procedure:

  • Protein Reduction: Add TCEP to the protein solution to a final concentration of 5 mM. Incubate for 1 hour at 50°C.[23][24]

  • Labeling: Add the iodoTMT™ reagent to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C, protected from light.[23][24]

  • Removal of Excess Reagent: Precipitate the labeled proteins by adding at least 4 volumes of cold (-20°C) acetone. Incubate at -20°C for 4 hours to overnight.[23][24]

  • Pelleting: Centrifuge the sample to pellet the protein and carefully decant the acetone.

  • Digestion: Resuspend the protein pellet and digest with trypsin (or another suitable protease) at 37°C for 4 hours to overnight.[23][24]

  • Desalting: Desalt the resulting peptide mixture using a C18 spin column.[23][24]

  • Enrichment (Optional): For low-abundance peptides, labeled peptides can be enriched using an anti-TMT antibody resin.[23][24] Incubate the desalted peptides with the resin overnight at 4°C. Wash the resin extensively and then elute the bound peptides.[24]

  • The labeled peptides are now ready for LC-MS/MS analysis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Table 2: Safety and Hazard Information

HazardDescriptionReferences
Toxicity Toxic if swallowed (GHS06).[6][26]
Corrosivity Causes severe skin burns and eye damage (GHS05).[6][26]
Sensitization May cause an allergic skin reaction.[6]
Handling Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][27][28][29]
First Aid (Eyes) Immediately flush with water for at least 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention.[27][29]
First Aid (Skin) Immediately flush affected area with large amounts of water while removing contaminated clothing. Wash thoroughly with soap and water. Seek immediate medical attention.[27][29]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth. If victim is conscious, give a cup of water. Seek immediate medical attention.[6][29]
First Aid (Inhalation) Move person to fresh air. Seek medical attention if symptoms develop.[27][29]
Storage Store in a tightly closed container in a cool, dry, well-ventilated place. Keep refrigerated (2-8°C) and protected from light.[6][29]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[6]

References

An In-depth Technical Guide to the Solubility of 2-Iodoacetic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodoacetic acid (IAA), also known as monoiodoacetic acid, is a halogenated derivative of acetic acid with the chemical formula ICH₂CO₂H.[1][2] It is a potent alkylating agent widely utilized in biochemical and cellular research.[1][3] Its primary mechanism of action involves the irreversible inhibition of enzymes containing critical cysteine residues, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[3][4] This property makes IAA a valuable tool for studying metabolic pathways, protein structure, and function.[1][4] For professionals in drug development, understanding the behavior of compounds like IAA is crucial for assay development, inhibitor screening, and toxicological studies.

The efficacy and reproducibility of experiments involving this compound are fundamentally dependent on its solubility and stability in the aqueous buffer systems used for biological assays. Factors such as pH, buffer composition, and temperature can significantly influence its concentration and reactivity. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its use, and a summary of its molecular mechanism of action.

Physicochemical Properties

This compound is a colorless or white crystalline solid at room temperature.[2][4] Its key physicochemical properties are summarized in the table below. The acidity of the carboxylic acid group, indicated by its pKa of approximately 3.1-3.2, is a critical determinant of its solubility in aqueous solutions.[1][2][5]

PropertyValueReference
Molecular Formula C₂H₃IO₂[1]
Molecular Weight 185.95 g/mol [2]
Appearance Colorless or white crystalline powder/flakes[2][4][5]
Melting Point 79-81 °C (174-178 °F)[1][6]
pKa 3.12 - 3.18 at 25 °C[1][2][5]
State Solid at room temperature[4]

Aqueous Solubility of this compound

The presence of a polar carboxylic acid functional group allows this compound to form hydrogen bonds with water, contributing to its high solubility in aqueous solutions.[4]

Quantitative Solubility in Water

Quantitative measurements confirm that this compound is very soluble in water. The reported values vary slightly across different sources but consistently indicate high solubility.

Solubility ValueTemperatureReference
≥ 100 mg/mL21.5 °C (70.7 °F)[2]
100 mg/mLNot Specified
600 g/L (600 mg/mL)20 °C[3][5]
Key Factors Influencing Solubility in Buffers

Effect of pH: The pH of the aqueous buffer is the most critical factor governing the solubility of this compound. Due to its pKa of ~3.18, the ionization state of the carboxylic acid group is pH-dependent.

  • At pH < pKa (e.g., pH 1.2): The compound exists predominantly in its protonated, neutral form (ICH₂COOH). This form is less polar and thus has lower aqueous solubility.

  • At pH > pKa (e.g., pH 4.5, 6.8, 7.4): The compound is deprotonated to its conjugate base, the iodoacetate anion (ICH₂COO⁻). This charged species is significantly more polar and exhibits very high solubility in water.

For most biological experiments, which are conducted at or near neutral pH (pH 6.8-7.4), this compound will be in its highly soluble anionic form.

Buffer Composition and Ionic Strength: While pH is the primary driver, the composition of the buffer itself can have minor effects. Common biological buffers include phosphate, Tris, HEPES, and MOPS. At very high concentrations, buffer salts can decrease the solubility of a solute through a "salting-out" effect. However, for typical working concentrations of this compound, this effect is generally negligible. It is more critical to ensure that the buffer components do not react with the iodoacetic acid.

Temperature: Solubility is generally dependent on temperature. For most solids, solubility in water increases with temperature. For precise and reproducible experiments, particularly for determining equilibrium solubility, a constant temperature, such as 37 °C, should be maintained.[7]

Mechanism of Action in Biological Systems

This compound's biological effects stem from its reactivity as an alkylating agent.[1] It readily forms covalent bonds with nucleophilic groups in biomolecules, with a particular affinity for the thiol group (-SH) of cysteine residues in proteins.[1][3] This irreversible alkylation leads to the inhibition of numerous enzymes and disrupts cellular pathways.

  • Inhibition of Glycolysis: The classic target of IAA is GAPDH, an enzyme with a critical cysteine in its active site. By alkylating this residue, IAA inhibits glycolysis, leading to ATP depletion and cellular stress.[3][4]

  • Enzyme Inhibition: As an irreversible inhibitor of all cysteine peptidases, it is a valuable tool for studying proteolysis.[1][8] It is also used to inhibit deubiquitinase enzymes (DUBs).[8]

  • Induction of Oxidative Stress: The disruption of metabolic pathways by IAA can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. This, in turn, can trigger cellular defense mechanisms, such as the Nrf2-mediated antioxidant response.[9]

IAA_Solution_Preparation start Start weigh 1. Weigh IAA Powder in a fume hood start->weigh buffer 2. Prepare Aqueous Buffer (e.g., 0.1M Phosphate, pH 7.4) weigh->buffer dissolve 3. Add IAA to ~80% of final buffer volume and stir buffer->dissolve ph_check 4. Check and Adjust pH if necessary dissolve->ph_check qs 5. Bring to Final Volume with buffer (QS) ph_check->qs filter 6. Sterile Filter (optional) using a 0.22 µm filter qs->filter store 7. Store Protected from Light (Use Fresh) filter->store end Ready for Use store->end Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess 1. Add excess solid IAA to vials with buffer (e.g., pH 1.2, 4.5, 6.8) agitate 2. Agitate vials at constant temperature (e.g., 37 °C) add_excess->agitate sample 3. Withdraw aliquots at defined time points (e.g., 2, 4, 24, 48h) agitate->sample separate 4. Immediately separate solid (Centrifuge or Filter) sample->separate analyze 5. Analyze supernatant concentration (e.g., HPLC) separate->analyze plot 6. Plot Concentration vs. Time analyze->plot determine 7. Determine Equilibrium (when concentration plateaus) plot->determine

References

A Technical Guide to the Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase by 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodoacetic acid (IAA) as a potent and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This document details the mechanism of action, presents quantitative inhibitory data, and provides standardized experimental protocols for studying this interaction.

Introduction: The Role of GAPDH in Glycolysis and Disease

Glyceraldehyde-3-phosphate dehydrogenase is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. This is a critical energy-yielding step in metabolism.[1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including transcription and apoptosis.[1] Upregulated GAPDH activity is observed in multiple cancers, promoting survival, growth, and metastasis.[2] Consequently, GAPDH has emerged as a promising target for therapeutic intervention, particularly in oncology and immunology.[2][3]

Mechanism of Inhibition by this compound

This compound is a classic, irreversible inhibitor of GAPDH.[4][5] Its inhibitory action stems from the alkylation of the catalytically essential cysteine residue (Cys152) within the enzyme's active site.[6][7] The highly reactive thiol group of the cysteine residue performs a nucleophilic attack on the electrophilic carbon of this compound, forming a stable thioether bond.[8] This covalent modification permanently inactivates the enzyme, preventing it from binding its substrate and carrying out its catalytic function.[7][8]

Mechanism of GAPDH Inhibition by this compound GAPDH_active Active GAPDH (with Cys152-SH) GAPDH_inactive Inactive GAPDH (Cys152-S-CH2COOH) GAPDH_active->GAPDH_inactive Alkylation (Irreversible) Iodoacetate This compound (ICH2COOH) Iodoacetate->GAPDH_inactive Covalent Bonding

Figure 1: Irreversible alkylation of GAPDH's active site cysteine by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against GAPDH has been quantified in various cellular and cell-free systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro and Cellular Inhibition Constants

ParameterValueCell Line/SystemReference
IC502.5 µMHeLa Cell Lysate (GAPDH-SA*)[9]

*GAPDH-SA: GAPDH specific activity.

Table 2: Time-Dependent Inhibition of GAPDH in Cultured Astrocytes

This compound ConcentrationTime to 50% InhibitionTime to >95% InhibitionReference
0.1 mMNot specified~30 minutes[8]
0.3 mMNot specified~15 minutes[8]
1.0 mM< 5 minutes~5 minutes[8]

Table 3: Effect of GAPDH Inhibition on Glycolysis in HeLa Cells

ParameterGAPDH-SA* Level for 50% InhibitionReference
Glucose Consumption6.8%[9]
Lactate Generation6.5%[9]

*Remaining GAPDH specific activity.

Impact on the Glycolytic Pathway

Inhibition of GAPDH by this compound creates a bottleneck in the glycolytic pathway. This leads to an accumulation of upstream metabolites, such as glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), and a depletion of downstream metabolites, including 1,3-bisphosphoglycerate, phosphoenolpyruvate (B93156) (PEP), and pyruvate.[9][10] This disruption of glycolytic flux ultimately reduces the production of ATP and NADH.[6]

cluster_glycolysis Glycolytic Pathway G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Downstream Downstream Glycolysis (ATP, NADH, Pyruvate) BPG->Downstream Inhibitor This compound Inhibitor->GAPDH Inhibition

Figure 2: Site of action of this compound in the glycolytic pathway.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro GAPDH inhibition assay.

5.1. Objective

To determine the inhibitory effect of this compound on GAPDH activity by monitoring the reduction of NAD+ to NADH.

5.2. Materials

  • Purified GAPDH enzyme

  • This compound (stock solution in assay buffer)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

5.3. Experimental Workflow

Experimental Workflow for GAPDH Inhibition Assay A Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) B Pre-incubate GAPDH with This compound A->B C Initiate Reaction (Add G3P and NAD+) B->C D Monitor Absorbance at 340 nm (Kinetic Measurement) C->D E Data Analysis (Calculate Reaction Rates and % Inhibition) D->E

References

The Role of 2-Iodoacetic Acid in Elucidating Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoacetic acid (IAA) is a potent metabolic inhibitor that has been instrumental in the study of metabolic pathways for decades. As an alkylating agent, its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This targeted disruption of a central metabolic pathway makes IAA an invaluable tool for researchers investigating cellular bioenergetics, cancer metabolism, and various signaling cascades. This technical guide provides an in-depth overview of the core principles of IAA's function, detailed experimental protocols, quantitative data for its effects, and visualizations to aid in the design and interpretation of experiments utilizing this classic biochemical tool.

Introduction

Mechanism of Action

This compound is an alkylating agent that readily reacts with nucleophilic functional groups, most notably the thiol group (-SH) of cysteine residues in proteins.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether bond.[8]

While GAPDH is the most prominent target, it is important for researchers to be aware that IAA can also react with other cysteine-containing proteins, which can lead to off-target effects, particularly at higher concentrations.[11] One notable example is its reaction with glutathione (B108866) (GSH), a major cellular antioxidant, which can lead to GSH depletion and oxidative stress.[12][13]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of IAA from various studies, providing a reference for experimental design.

Table 1: Inhibition of Glycolysis and GAPDH Activity by this compound

Cell Type/SystemIAA ConcentrationEffectReference
Cultured Astrocytes0.1 mM~50% inhibition of GAPDH activity after 60 min[11]
Cultured Astrocytes1 mMComplete inhibition of GAPDH activity within 60 min[11]
Isolated Rat Islets0.2 mMComplete inhibition of lactate (B86563) production[14]
HeLa, RKO, MGC80-3, SK-HEP-1, A549 cells20 µM (5 h)>98% inhibition of GAPDH specific activity[7]

Table 2: Effect of this compound on Intracellular ATP Levels

Cell TypeIAA ConcentrationIncubation TimeATP Level ReductionReference
Hippocampal Cultured Neurons50 µM30 minATP levels begin to decline significantly after 1 hour[2]
Hippocampal Cultured Neurons100 µM30 minATP rapidly declined to 11.8% of control within 1 hour[2]
Yeast Cells20 mMMinutesRapid and complete depletion of intracellular ATP[8]

Table 3: Cytotoxicity of this compound

Cell LineIAA ConcentrationEffectReference
Cultured AstrocytesUp to 1 mMDelayed cell death after 90 min[11]
A549 (human lung carcinoma)0.01 - 2.5 µg/mlHigher toxicity compared to non-cancerous cells[15]
MCF7 (human mammary cancer)0.01 - 2.5 µg/mlHigher toxicity compared to non-cancerous cells[15]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Inhibition of Glycolysis in Cultured Cells

This protocol describes a general procedure for treating cultured cells with IAA to inhibit glycolysis and subsequently assess downstream effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (IAA) stock solution (e.g., 100 mM in water or DMSO, sterile filtered)

  • Reagents for downstream analysis (e.g., ATP assay kit, lactate assay kit, cell lysis buffer)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of IAA Working Solution: On the day of the experiment, dilute the IAA stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A concentration range of 0.1 mM to 1 mM is a common starting point for significant glycolytic inhibition.[11]

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the culture medium containing the different concentrations of IAA to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the IAA stock, e.g., DMSO).

  • Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the specific research question. For acute inhibition of glycolysis, a 30-minute to 2-hour incubation is often sufficient.[2]

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays. This may include:

    • Measurement of Intracellular ATP: Lyse the cells and use a commercial ATP luminescence assay kit according to the manufacturer's instructions.

    • Measurement of Lactate Production: Collect the cell culture supernatant to measure extracellular lactate using a colorimetric or fluorometric lactate assay kit.

    • GAPDH Activity Assay: Harvest cell lysates to measure GAPDH enzyme activity.

    • Western Blot Analysis: Prepare cell lysates for Western blotting to analyze changes in protein expression or phosphorylation states.

    • Metabolomics: Quench metabolism and extract metabolites for analysis by mass spectrometry or NMR.

Protocol for In Vitro GAPDH Activity Assay

This protocol outlines a method to measure the enzymatic activity of GAPDH in cell lysates, which can be used to confirm the inhibitory effect of IAA.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer without strong detergents that could denature the enzyme)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD+ solution (e.g., 50 mM)

  • Glyceraldehyde-3-phosphate (G3P) solution (e.g., 50 mM)

  • This compound (for in vitro inhibition)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer and NAD+.

  • Add Inhibitor (for in vitro assay): For in vitro inhibition studies, add different concentrations of IAA to the wells. Include a control well with no inhibitor.

  • Add Cell Lysate: Add the cell lysate containing GAPDH to each well. The amount of lysate should be optimized to ensure a linear reaction rate.

  • Pre-incubation: If testing in vitro inhibition, pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow IAA to react with the enzyme.[3]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate, to each well.

  • Measure Absorbance: Immediately begin measuring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

  • Calculate Activity: The rate of the reaction (change in absorbance per unit time) is proportional to the GAPDH activity.

Protocol for Sample Preparation for Proteomics (Alkylation of Cysteine Residues)

IAA is also widely used in proteomics to irreversibly alkylate cysteine residues after reduction of disulfide bonds, preventing them from reforming and ensuring proper protein digestion and peptide analysis.[16][17]

Materials:

  • Protein sample in a suitable buffer (e.g., containing urea (B33335) for denaturation)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound (IAA)

  • Ammonium bicarbonate buffer

  • Trypsin (or another protease)

Procedure:

  • Reduction: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 5-10 mM and incubating for 30-60 minutes at 37-56°C.[15]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 30 minutes.[15][16] This step carboxymethylates the free sulfhydryl groups of cysteine residues.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of DTT.

  • Digestion: Proceed with enzymatic digestion of the protein sample (e.g., with trypsin) according to standard proteomics protocols.

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the use of this compound.

glycolysis_inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ATP IAA This compound IAA->GAPDH GAPDH->BPG ATP NADH

Inhibition of Glycolysis by this compound.

experimental_workflow cluster_experiment Experimental Procedure cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation cell_culture 1. Cell Culture (Seeding and Growth) iaa_treatment 2. 2-IAA Treatment (Dose-response & Time-course) cell_culture->iaa_treatment sample_collection 3. Sample Collection (Supernatant, Cell Lysate) iaa_treatment->sample_collection atp_assay ATP Measurement (Luminescence) sample_collection->atp_assay lactate_assay Lactate Measurement (Colorimetric) sample_collection->lactate_assay gapdh_assay GAPDH Activity Assay (Spectrophotometric) sample_collection->gapdh_assay western_blot Western Blot (Signaling Pathways) sample_collection->western_blot data_analysis Data Analysis & Visualization conclusion Biological Conclusion data_analysis->conclusion

General Experimental Workflow Using this compound.

Conclusion

This compound remains a fundamental and powerful tool for researchers in metabolism and related fields. Its well-defined mechanism of action as a potent inhibitor of GAPDH allows for the targeted disruption of glycolysis, enabling the study of cellular responses to acute energy crises. While its use requires careful consideration of potential off-target effects, the wealth of historical and current data provides a strong foundation for designing and interpreting experiments. The protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations of metabolic pathways, ultimately contributing to a deeper understanding of cellular physiology in both health and disease.

References

Synthesis and Purity of 2-Iodoacetic Acid for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of research-grade 2-iodoacetic acid. It details experimental protocols, discusses common impurities, and presents analytical methods for purity assessment to ensure the quality and reliability of this compound used in scientific research and drug development.

Synthesis of this compound via Finkelstein Reaction

The most common and straightforward method for synthesizing this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the treatment of chloroacetic acid with an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent. The reaction proceeds via an SN2 mechanism.

A typical synthesis protocol is as follows:

Experimental Protocol: Finkelstein Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in water or acetone.

  • Addition of Iodide: Add a stoichiometric excess of sodium iodide or potassium iodide to the solution.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 50°C, for a period of 1 to 3 hours.[1]

  • Work-up: After cooling, the reaction mixture is typically subjected to an extractive work-up with an organic solvent like ether. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

The yield and purity of the crude product can vary depending on the specific reaction conditions, such as solvent, temperature, and reaction time.

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue/Condition
Starting MaterialChloroacetic Acid
ReagentSodium Iodide or Potassium Iodide
SolventWater or Acetone
Reaction Temperature~ 50°C
Reaction Time1 - 3 hours

Purification of this compound

To achieve the high purity required for research applications, crude this compound must be purified. Recrystallization is the most effective and widely used method for this purpose.

Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, water and petroleum ether are commonly used recrystallization solvents.

Experimental Protocol: Recrystallization from Water

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Protocol: Recrystallization from Petroleum Ether

  • Dissolution: Dissolve the crude this compound in a suitable volume of petroleum ether at its boiling point.

  • Hot Filtration: If necessary, filter the hot solution to remove any insoluble materials.

  • Crystallization: Allow the solution to cool gradually to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small portion of cold petroleum ether, and dry thoroughly.[1]

Table 2: Purity of this compound Before and After Recrystallization

Purification StepPurity (%)
Crude ProductVaries (typically requires purification)
After Recrystallization (Water)>98%
After Recrystallization (Petroleum Ether)>98%

Common Impurities

Several impurities can be present in this compound, arising from the starting materials, side reactions, or degradation.

  • Unreacted Chloroacetic Acid: Incomplete reaction can lead to the presence of the starting material.

  • Glycolic Acid: Hydrolysis of this compound, particularly in the presence of water and at elevated temperatures, can form glycolic acid.

  • Dichloroacetic Acid: If the starting chloroacetic acid is contaminated with dichloroacetic acid, this impurity may be carried through the synthesis.

  • Iodide/Iodine: Residual iodide from the reaction or oxidation to iodine can be present.

Purity Assessment

To ensure the quality of this compound for research, rigorous purity analysis is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated to separate and quantify this compound and its potential impurities.

Table 3: Example HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection UV at a suitable wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for identifying and quantifying impurities. The chemical shifts of the protons in this compound and its common impurities are distinct, allowing for their detection. The methylene (B1212753) protons of this compound typically appear as a singlet.

Table 4: ¹H NMR Chemical Shifts of this compound and Potential Impurities (in CDCl₃)

CompoundChemical Shift (ppm)Multiplicity
This compound (ICH₂COOH) ~3.7Singlet
Chloroacetic Acid (ClCH₂COOH)~4.15Singlet
Glycolic Acid (HOCH₂COOH)~4.20Singlet
Dichloroacetic Acid (Cl₂CHCOOH)~6.26Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow Figure 1: Synthesis and Purification Workflow for this compound chloroacetic_acid Chloroacetic Acid reaction Finkelstein Reaction (Water/Acetone, 50°C) chloroacetic_acid->reaction na_iodide Sodium Iodide na_iodide->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization (Water or Petroleum Ether) crude_product->recrystallization pure_product High-Purity this compound recrystallization->pure_product

Figure 1: Synthesis and Purification Workflow (Max Width: 760px)
Purity Analysis Logic

Purity_Analysis_Logic Figure 2: Purity Analysis Logic for this compound sample This compound Sample hplc HPLC Analysis sample->hplc nmr ¹H NMR Analysis sample->nmr hplc_purity Purity (%) and Impurity Profile hplc->hplc_purity nmr_impurities Identification of Specific Impurities nmr->nmr_impurities pass Purity ≥ 98% hplc_purity->pass fail Purity < 98% hplc_purity->fail

Figure 2: Purity Analysis Logic (Max Width: 760px)

By following the detailed synthesis and purification protocols and employing rigorous analytical methods, researchers can ensure the high quality of this compound, which is crucial for obtaining reliable and reproducible results in their scientific endeavors.

References

An In-depth Technical Guide to 2-Iodoacetic Acid: Safety Precautions and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and health hazards associated with 2-iodoacetic acid (IAA). Due to its reactive nature as an alkylating agent, strict adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] It is corrosive and can be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

GHS Hazard Statements
  • H301: Toxic if swallowed.[1][2][3]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H317: May cause an allergic skin reaction.[1]

Quantitative Toxicity Data

The following table summarizes the known toxicity data for this compound.

MetricValueSpeciesReference
LDLo (Inhalation)94000 mg/m³/30mRat[4]
Acute Toxicity (Oral)Category 3N/A[2][5]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][6][7]

  • Avoid the formation of dust and aerosols.[1][6]

  • Wear appropriate Personal Protective Equipment (PPE) at all times.[6] (See Section 4 for details).

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

  • Wash hands thoroughly after handling and before breaks.[1][8]

  • When preparing solutions, always add the acid to water slowly, never the other way around, to avoid a violent reaction.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]

  • Recommended storage is often refrigerated, between 2°C and 8°C or at -20°C.[1][6][8][9]

  • Protect from light.[1]

  • Store locked up and away from incompatible materials such as strong bases and strong reducing agents.[1][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[6][8][10]Protects against splashes and dust, preventing severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or rubber).[6]Prevents skin contact, which can cause severe burns and allergic reactions.[1]
Body Protection A lab coat or a chemical-resistant apron/suit.[6][7]Protects against skin exposure from spills or splashes.
Respiratory Protection A NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.[6][7][10]Prevents irritation of the respiratory tract.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink.[1][4] Seek immediate medical attention.[1]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an absorbent material like sand, earth, or vermiculite.[4]

    • For solid spills, dampen the material with water to prevent dust formation before sweeping it into a suitable, labeled container for disposal.[9]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team or environmental health and safety office immediately.

    • Prevent the spill from entering drains.[4]

Mechanism of Action: Alkylation and Glycolysis Inhibition

This compound is a potent alkylating agent that covalently modifies the thiol groups of cysteine residues in proteins.[12] This action prevents the formation of disulfide bonds, a property utilized in proteomics for protein sequencing and analysis.[12]

Furthermore, this compound is a known inhibitor of the glycolytic pathway. It specifically targets and irreversibly inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating a critical cysteine residue in its active site.[13][14] This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step in glycolysis.[13]

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate (G3P) + DHAP F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP:e->BPG:w Pyruvate Pyruvate BPG->Pyruvate ... GAPDH GAPDH GAPDH->G3P_DHAP:e GAPDH->BPG:w IAA This compound IAA->GAPDH Inhibits

Inhibition of Glycolysis by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein alkylation. Researchers should adapt these protocols based on their specific experimental needs and consult their institution's safety guidelines.

In-Solution Protein Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates.

  • Protein Reduction:

    • To your protein sample in a suitable buffer (e.g., containing urea (B33335) or guanidine-HCl), add a reducing agent like Dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30 minutes.[6]

  • Alkylation:

    • Cool the sample to room temperature.

    • In a fume hood, prepare a fresh stock solution of this compound.

    • Add the this compound solution to the reduced protein sample to a final concentration of 20 mM.[6]

    • Incubate in the dark at room temperature for 30 minutes.[6]

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration that is in excess of the this compound used.

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • The sample is now ready for buffer exchange, digestion, or other downstream applications.

InSolution_Alkylation start Protein Sample in Solution reduce 1. Add DTT (5-10 mM) Incubate at 56°C for 30 min start->reduce alkylate 2. Add this compound (20 mM) Incubate in dark at RT for 30 min reduce->alkylate quench 3. Add excess DTT Incubate in dark at RT for 15 min alkylate->quench end Alkylated Protein Sample (Ready for downstream processing) quench->end

Workflow for In-Solution Protein Alkylation.
In-Gel Protein Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

  • Gel Excision and Destaining:

    • Excise the protein band of interest from the stained gel.

    • Cut the gel piece into small cubes (~1 mm³).

    • Destain the gel pieces with an appropriate destaining solution (e.g., a mixture of ammonium (B1175870) bicarbonate and acetonitrile) until the gel is clear.[6]

  • Reduction:

    • Add a solution of 20 mM DTT in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.

    • Incubate at 56°C for 45 minutes.[6]

    • Remove and discard the DTT solution.

  • Alkylation:

    • In a fume hood, prepare a fresh solution of 55 mM this compound in 100 mM ammonium bicarbonate.[6]

    • Add the this compound solution to the gel pieces and incubate in the dark at room temperature for 30 minutes.[6]

    • Remove and discard the this compound solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • The gel pieces are now ready for in-gel digestion with an appropriate protease (e.g., trypsin).

InGel_Alkylation start Excised and Destained Protein Gel Piece reduce 1. Add DTT (20 mM) Incubate at 56°C for 45 min start->reduce alkylate 2. Add this compound (55 mM) Incubate in dark at RT for 30 min reduce->alkylate wash 3. Wash with AmBic and Dehydrate with ACN alkylate->wash end Alkylated Protein in Gel (Ready for digestion) wash->end

Workflow for In-Gel Protein Alkylation.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of unused material and contaminated items in a properly labeled, sealed container.[1] Follow all federal, state, and local environmental regulations for hazardous waste disposal.[1]

Logical Relationship for Emergency Response

Emergency_Response start Exposure to This compound inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_inhalation Move to fresh air. Provide artificial respiration if needed. inhalation->action_inhalation action_skin Remove contaminated clothing. Flush with water for 15 min. skin_contact->action_skin action_eye Flush with water for 15 min. Remove contact lenses. eye_contact->action_eye action_ingestion Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion medical_attention Seek Immediate Medical Attention action_inhalation->medical_attention action_skin->medical_attention action_eye->medical_attention action_ingestion->medical_attention

Emergency Response Decision Tree.

References

understanding the alkylating properties of 2-iodoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Alkylating Properties of 2-Iodoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IAA) is a derivative of acetic acid and a well-characterized alkylating agent.[1] Its utility in biochemical and cellular research stems from its high reactivity towards nucleophilic functional groups, most notably the thiol groups of cysteine residues within proteins.[1][2][3] This irreversible modification makes IAA an invaluable tool for a range of applications, including enzyme inhibition, protein structure elucidation, and proteomics.[2][3][4] Furthermore, its potent biological effects, including cytotoxicity and the ability to induce oxidative stress, have made it a subject of interest in toxicology and drug development.[1][5] This guide provides a comprehensive overview of the core alkylating properties of this compound, its mechanism of action, biological consequences, and its applications in scientific research.

Mechanism of Alkylation

The primary mechanism of action for this compound is nucleophilic substitution. The carbon atom adjacent to the iodine atom is electrophilic, making it susceptible to attack by nucleophiles. The thiol group (-SH) of cysteine residues is a particularly strong nucleophile at physiological pH, leading to a rapid and irreversible S-alkylation reaction. This results in the formation of a stable carboxymethyl-cysteine thioether bond.[3] While cysteine is the most common target, other amino acid residues with nucleophilic side chains, such as histidine, lysine, and the N-terminal amino group, can also be alkylated, particularly under conditions of high reagent excess or elevated pH.[6][7]

Below is a diagram illustrating the fundamental alkylation reaction of this compound with a cysteine residue.

alkylation_mechanism IAA This compound (ICH₂COOH) AlkylatedCysteine Carboxymethyl-Cysteine (Protein-S-CH₂COOH) IAA->AlkylatedCysteine Nucleophilic Attack Cysteine Protein-Cysteine (Protein-SH) Cysteine->AlkylatedCysteine HI Hydroiodic Acid (HI)

Alkylation of a cysteine residue by this compound.

Biological Consequences of Alkylation

The alkylation of cysteine residues by this compound can have profound biological effects, primarily through the inhibition of enzyme function. Cysteine residues are often found in the active sites of enzymes, where they play crucial roles in catalysis.[2] Irreversible modification of these residues by IAA leads to a loss of enzyme activity.

Inhibition of Glycolysis

A classic example of IAA's inhibitory action is its effect on the glycolytic pathway. This compound is a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis.[8][9] GAPDH has a critical cysteine residue in its active site that is susceptible to alkylation by IAA. Inhibition of GAPDH halts glycolysis, leading to a depletion of cellular ATP and can induce cell death.[10][11] This property has been utilized to model diseases associated with glycolytic defects.[8]

The following diagram illustrates the inhibitory effect of this compound on the glycolytic pathway.

glycolysis_inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP GAPDH GAPDH GAP->GAPDH BPG 1,3-Bisphosphoglycerate ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate IAA This compound IAA->GAPDH Inhibits GAPDH->BPG

Inhibition of GAPDH by this compound in the glycolytic pathway.
Other Cellular Effects

Beyond its effects on glycolysis, this compound can impact a variety of cellular processes, including:

  • Apoptosis and Cell Cycle: IAA exposure has been shown to induce apoptosis and alter the expression of cell cycle regulators.[12]

  • Steroidogenesis: It can disrupt steroidogenesis by altering the expression of key enzymes and estrogen receptors.[12]

  • Oxidative Stress: IAA can contribute to oxidative stress, though its primary mechanism is direct alkylation rather than redox cycling.[5]

Applications in Research and Drug Development

The alkylating properties of this compound have been harnessed for several key applications in research and drug development.

Proteomics and Protein Chemistry

In proteomics, IAA is widely used to alkylate cysteine residues following the reduction of disulfide bonds.[3][13] This prevents the re-formation of disulfide bridges, which is crucial for accurate protein digestion and subsequent analysis by mass spectrometry.[3]

The general workflow for protein alkylation in a proteomics experiment is depicted below.

proteomics_workflow cluster_workflow Proteomics Sample Preparation start Protein Sample denature Denaturation start->denature reduce Reduction of Disulfide Bonds (e.g., with DTT) denature->reduce alkylate Alkylation of Cysteines (with this compound) reduce->alkylate digest Enzymatic Digestion (e.g., with Trypsin) alkylate->digest analyze Mass Spectrometry Analysis digest->analyze

A typical experimental workflow for protein alkylation in proteomics.
Enzyme Inhibition Studies

As a potent and irreversible inhibitor of many enzymes, IAA is a valuable tool for studying enzyme mechanisms and identifying critical cysteine residues in active sites.[2]

Drug Development

The cytotoxic properties of this compound and its ability to disrupt cellular metabolism have led to investigations into its potential as an anti-tumor agent.[1] Furthermore, understanding the mechanisms of toxicity of alkylating agents like IAA is crucial in drug development to assess and mitigate potential off-target effects of drug candidates.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Inhibitory Concentrations of this compound and Related Compounds

CompoundTarget/SystemIC50 / Concentration for EffectReference
This compound (IAA)Cultured Neurons (Cell Viability)18.4 µM[5]
This compound (IA)Astrocytic GAPDH & Lactate Production< 100 µM (for half-maximal effect)[10][11]
Iodoacetamide (B48618) (IAA)Astrocytic GAPDH & Lactate Production~1 mM (for 50% inhibition)[10][11]
This compound (IA)Astrocytic Glutathione (B108866) (GSH) Depletion~100 µM (for half-maximal effect)[10][11]
Iodoacetamide (IAA)Astrocytic Glutathione (GSH) Depletion~10 µM (for half-maximal effect)[10][11]
This compound (IA)Islet Glycolysis0.2 mM (for complete inhibition)[14]
Iodoacetamide (IAA)Islet Glycolysis0.5 mM (for complete inhibition)[14]

Table 2: Common Experimental Conditions for Protein Alkylation with Iodoacetamide (a related compound)

ParameterConditionReference
Concentration10-20 mM[15][16][17]
TemperatureRoom Temperature[13][16][18]
Incubation Time15-30 minutes[13][15][16][18]
pH~8.0-8.5[15]
OtherIncubation in the dark[13][16][18]

Experimental Protocols

The following are generalized protocols for protein alkylation using iodoacetamide, a closely related and commonly used alkylating agent. The principles are directly applicable to this compound.

In-Solution Protein Alkylation

This method is suitable for purified proteins or complex protein mixtures in solution.[13]

  • Protein Solubilization and Denaturation: Dissolve the protein sample (10-100 µg) in a buffer containing a denaturant, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.[13][15]

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at an appropriate temperature (e.g., 56°C for DTT, room temperature for TCEP) for 20-60 minutes.[13][15][16]

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound or iodoacetamide to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 15-30 minutes.[15][16]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM and incubating for 15 minutes in the dark.[15][18]

  • Downstream Processing: The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and mass spectrometry analysis.[15]

In-Gel Protein Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.[13]

  • Excision and Destaining: Excise the protein band of interest from a stained (e.g., Coomassie) gel. Cut the gel piece into small cubes (~1x1 mm) and destain with a solution of ammonium (B1175870) bicarbonate and acetonitrile (B52724).[13]

  • Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate for 30-60 minutes at 56°C.[13]

  • Alkylation: Remove the DTT solution and add a solution of 55 mM this compound or iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 20-30 minutes at room temperature in the dark.[13]

  • Washing: Remove the alkylation solution and wash the gel pieces with ammonium bicarbonate and acetonitrile to remove excess reagents.[13]

  • Digestion: The gel pieces are now ready for in-gel digestion with a protease like trypsin.[13]

Conclusion

This compound is a powerful tool for researchers, scientists, and drug development professionals due to its potent and specific alkylating properties. Its ability to irreversibly modify cysteine residues allows for the targeted inhibition of enzymes, the stabilization of proteins for analytical purposes, and provides a means to probe cellular metabolic pathways. A thorough understanding of its reactivity, biological effects, and the experimental conditions that influence its activity is essential for its effective and appropriate use in a research setting.

References

Preventing Disulfide Bond Formation: An In-depth Technical Guide to 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-iodoacetic acid (2-IAA) as a crucial reagent for preventing the formation of disulfide bonds in proteins. Disulfide bond formation, through the oxidation of cysteine residues, can significantly impact protein structure and function, leading to aggregation, loss of biological activity, and challenges in analytical characterization. The irreversible alkylation of cysteine residues by 2-IAA is a fundamental technique in proteomics, protein chemistry, and drug development to ensure sample integrity and obtain reliable experimental results.

Core Principles: The Mechanism of Cysteine Alkylation

This compound irreversibly blocks free sulfhydryl groups of cysteine residues through a nucleophilic substitution reaction. In this SN2 reaction, the deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of 2-IAA. This results in the formation of a stable thioether bond, creating an S-carboxymethylcysteine residue and displacing the iodide ion. This modification effectively "caps" the cysteine, preventing it from forming disulfide bonds.[1][2]

The reaction is highly dependent on pH, with optimal alkylation occurring under slightly alkaline conditions (pH 7.5-8.5).[3][4] At this pH, the thiol groups are more readily deprotonated to the more reactive thiolate form.

Diagram 1: Cysteine Alkylation by 2-IAA.

Quantitative Data Presentation

The efficiency of cysteine alkylation can be influenced by the choice of alkylating agent, the reducing agent used to break existing disulfide bonds, and the reaction conditions. The following tables summarize key quantitative data for easy comparison.

Alkylating AgentReducing AgentAlkylation Efficiency (%)Reference
Iodoacetic Acid (IAA) DTT99.84[5]
Iodoacetic Acid (IAA) TCEP99.78[5]
Iodoacetamide (IAM)DTT99.81[5]
Iodoacetamide (IAM)TCEP99.69[5]
Acrylamide (AA)DTT99.75[5]
Acrylamide (AA)TCEP99.63[5]
Chloroacetamide (CAA)DTT98.92[5]
Chloroacetamide (CAA)TCEP97.01[5]
Table 1: Comparison of Cysteine Alkylation Efficiency with Different Reagents.
ParameterConditionEffect on AlkylationNotes
pH 7.5 - 8.5OptimalFavors thiolate formation
< 7.0Slower reaction rateThiol group is protonated
> 9.0Increased risk of side reactionsOther nucleophilic residues become more reactive
Temperature Room Temperature (20-25°C)StandardSufficient for most applications
37°CFaster reaction rateMay increase side reactions
Concentration 10-50 mMTypical RangeExcess is used to drive the reaction to completion
Table 2: Influence of Reaction Conditions on 2-IAA Alkylation.
Amino AcidPotential for Side ReactionConditions Favoring Side Reaction
MethionineModerateHigh 2-IAA concentration, prolonged incubation
HistidineLowHigh pH (>9.0)
LysineLowHigh pH (>9.0)
N-terminusLowHigh pH (>9.0)
Table 3: Potential Side Reactions of this compound. [2]

Experimental Protocols

Detailed methodologies for the reduction and alkylation of cysteine residues are critical for reproducible results. Below are protocols for both in-solution and in-gel applications.

In-Solution Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution, such as cell lysates.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample (e.g., 100 µg) in a denaturing buffer such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.

  • Reduction:

    • Add a reducing agent, for example, Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching (Optional but Recommended):

    • To consume excess 2-IAA and prevent further non-specific reactions, add DTT to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • Proceed with buffer exchange, dialysis, or protein precipitation to remove urea, salts, and excess reagents prior to downstream applications like enzymatic digestion and mass spectrometry.

In-Gel Reduction and Alkylation

This protocol is designed for proteins that have been separated by gel electrophoresis.

  • Gel Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel piece into small cubes (approx. 1x1 mm).

    • Destain the gel pieces by washing with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate until the blue color is removed.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate at 56°C for 30-45 minutes.

    • Remove the DTT solution.

  • Alkylation:

    • Add a solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel pieces.

    • Incubate in the dark at room temperature for 30 minutes.

    • Remove the 2-IAA solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.

    • The gel pieces are now ready for in-gel digestion with a protease such as trypsin.

Experimental_Workflow General Workflow for Protein Sample Preparation Start Protein Sample (e.g., Cell Lysate, Purified Protein) Denaturation Denaturation (e.g., 8M Urea) Start->Denaturation Reduction Reduction (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (Excess DTT) Alkylation->Quenching Cleanup Sample Cleanup (e.g., Dialysis, Precipitation) Quenching->Cleanup Digestion Enzymatic Digestion (e.g., Trypsin) Cleanup->Digestion Analysis Downstream Analysis (e.g., Mass Spectrometry) Digestion->Analysis

Diagram 2: Experimental Workflow.

Applications in Redox Signaling Research

The study of redox signaling pathways often requires the ability to distinguish between different oxidation states of cysteine residues. 2-IAA is a valuable tool in these studies. By first blocking all reduced cysteines with 2-IAA, researchers can then use a different, isotopically labeled alkylating agent to modify any cysteines that become reduced after a specific treatment. This "tag-switch" methodology allows for the quantitative analysis of changes in the redox state of specific proteins in response to cellular signals or stress.

Redox_Signaling_Pathway Signal External Signal (e.g., Growth Factor, Oxidative Stress) ROS Reactive Oxygen Species (ROS) Production Signal->ROS Protein_Oxidized Protein with Oxidized Cysteine (e.g., S-OH, S-S-R) ROS->Protein_Oxidized Protein_Reduced Protein with Reduced Cysteine (-SH) Protein_Reduced->Protein_Oxidized Redox Cycle Alkylation_Block 2-IAA blocks -SH, preventing further oxidation and enabling analysis of the initial redox state. Protein_Reduced->Alkylation_Block Downstream_Effect Downstream Cellular Response Protein_Oxidized->Downstream_Effect

Diagram 3: Role of 2-IAA in Redox Signaling Studies.

Conclusion

This compound is an indispensable tool for preventing disulfide bond formation in proteins. Its reliable and efficient alkylation of cysteine residues is fundamental to a wide range of applications in research and drug development. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions, as outlined in this guide, is essential for its effective use in generating high-quality, reproducible data. By carefully controlling the experimental parameters, researchers can ensure the integrity of their protein samples and advance our understanding of protein structure, function, and regulation.

References

The Dual Threat of 2-Iodoacetic Acid: A Technical Guide to its Cytotoxicity and Genotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoacetic acid (IAA), a haloacetic acid, is recognized for its potent cytotoxic and genotoxic effects.[1][2] As an alkylating agent, it readily reacts with cysteine residues in proteins, leading to enzyme inactivation and widespread cellular disruption.[1] This technical guide provides an in-depth analysis of the cytotoxic and genotoxic mechanisms of IAA in cell culture, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Cytotoxicity of this compound

The cytotoxic effects of this compound are multifaceted, primarily stemming from its ability to inhibit key metabolic enzymes, leading to ATP depletion and the induction of oxidative stress. This culminates in programmed cell death, or apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The IC50 values for this compound vary across different cell lines and exposure times, reflecting differential sensitivities and metabolic rates.

Cell LineExposure TimeIC50 (µM)Reference
Chinese Hamster Ovary (CHO)72 h0.5 - 25[3]
NIH3T3Not Specified2.5
PC122.5 h400[4]
Primary Rat Neurons2.5 h100[4]
Mechanisms of Cytotoxicity

Inhibition of Glycolysis and ATP Depletion: A primary target of IAA is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. By irreversibly alkylating the cysteine residue in the active site of GAPDH, IAA effectively halts glycolysis, leading to a rapid decline in cellular ATP levels.[5] This energy crisis disrupts numerous cellular processes and is a major contributor to cell death.

Induction of Oxidative Stress: IAA is a known inducer of oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[6][7] Increased ROS levels can damage cellular macromolecules, including lipids, proteins, and DNA, further contributing to cytotoxicity.[6][7]

Apoptosis Induction: The culmination of ATP depletion and oxidative stress often triggers the intrinsic pathway of apoptosis. IAA exposure has been shown to alter the expression of key apoptosis-regulating proteins. For instance, in mouse ovarian follicles, IAA increased the expression of pro-apoptotic factors like Bax and decreased the expression of anti-apoptotic factors like Bcl2.[2][8] This shift in the Bax/Bcl2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptotic cell death.

Genotoxicity of this compound

Beyond its immediate cytotoxic effects, this compound also poses a significant threat to genomic integrity. It is considered one of the most genotoxic disinfection by-products identified to date.[1]

Quantitative Genotoxicity Data

The genotoxicity of IAA is often assessed by measuring DNA damage and repair capacity.

Cell LineConcentration (µM)Exposure TimeObserved Genotoxic EffectReference
Chinese Hamster Ovary (CHO)2524 hIncreased genomic DNA damage, Decreased DNA repair rate[3]
Mouse Oocytes5 and 1014 hIncreased γ-H2AX focus number (DNA double-strand breaks)[6]
HepG2Not SpecifiedNot SpecifiedIncreased micronuclei formation[9]
Mechanisms of Genotoxicity

Direct DNA Damage: IAA can directly interact with DNA, causing various lesions, including single and double-strand breaks.[3] The increased formation of γ-H2AX foci in treated cells is a direct indicator of DNA double-strand breaks, one of the most severe forms of DNA damage.[6]

Inhibition of DNA Repair: Compounding its ability to directly damage DNA, IAA has also been shown to impair DNA repair mechanisms.[3] This inhibition of the cell's ability to correct genomic lesions significantly increases the likelihood of mutations and chromosomal aberrations.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[12]

  • Treatment: Expose cells to various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for formazan crystal formation.[3][10]

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[12]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][13][14]

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of PI.[15][16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[1][5][17]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the control and IAA-treated cultures.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.[5][17]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[1]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Signaling Pathways

IAA-Induced Oxidative Stress and the Nrf2-ARE Pathway

IAA_Oxidative_Stress_Nrf2 IAA This compound ROS Increased ROS IAA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 cysteine residues Nrf2 Nrf2 (stabilized) Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection IAA_Apoptosis IAA This compound GAPDH_inhibition GAPDH Inhibition IAA->GAPDH_inhibition ROS_increase Increased ROS IAA->ROS_increase ATP_depletion ATP Depletion GAPDH_inhibition->ATP_depletion Bcl2_decrease Bcl2 (anti-apoptotic) Expression ↓ ATP_depletion->Bcl2_decrease Bax_increase Bax (pro-apoptotic) Expression ↑ ROS_increase->Bax_increase Mitochondrion Mitochondrion Bax_increase->Mitochondrion Bcl2_decrease->Mitochondrion Inhibition of inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Experimental_Workflow Start Cell Culture Treatment Treatment with This compound Start->Treatment Cytotoxicity Cytotoxicity Assessment Treatment->Cytotoxicity Genotoxicity Genotoxicity Assessment Treatment->Genotoxicity MTT MTT Assay (Cell Viability) Cytotoxicity->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Cytotoxicity->AnnexinV Comet Comet Assay (DNA Damage) Genotoxicity->Comet Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis Comet->Data_Analysis

References

An In-depth Technical Guide to 2-Iodoacetic Acid-Induced Osteoarthritis Models in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 2-iodoacetic acid, more commonly known as monoiodoacetate (MIA), as a chemical agent to induce osteoarthritis (OA) in animal models. This model is a widely utilized and valuable tool in preclinical OA research, offering a rapid and reproducible method to study disease pathogenesis and evaluate the efficacy of potential therapeutic interventions.

Introduction to the MIA-Induced Osteoarthritis Model

The intra-articular injection of MIA is a well-established method for inducing OA in various animal species, including rats, mice, and rabbits.[1][2][3] MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase.[1][2][4][5] This disruption of energy metabolism leads to chondrocyte apoptosis, subsequent cartilage degradation, and the development of pathological features that mimic human OA, such as loss of proteoglycans, subchondral bone changes, and synovitis.[4][6][7][8]

The MIA model is particularly favored for its rapid onset of pain-related behaviors and pathological changes, which can be modulated by adjusting the dose of MIA administered.[1][7] This allows for the study of both the acute inflammatory phase and the chronic degenerative phase of OA.[9][10]

Core Mechanism of Action

The primary mechanism of MIA-induced OA is the targeted disruption of chondrocyte metabolism. Chondrocytes, the sole cell type in articular cartilage, are highly dependent on glycolysis for their energy supply. By inhibiting glyceraldehyde-3-phosphate dehydrogenase, MIA effectively halts this critical metabolic pathway, leading to a cascade of events culminating in chondrocyte death and cartilage breakdown.[1][2][4][5]

The initial chondrocyte death triggers an inflammatory response within the joint, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][8][11][12] This is followed by the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of the cartilage.[8][13] Over time, these processes lead to significant cartilage erosion, subchondral bone remodeling, and the development of chronic pain.[7][14]

Quantitative Data from MIA-Induced OA Models

The following tables summarize key quantitative data from various studies utilizing the MIA-induced OA model. These tables are intended to provide a comparative overview of different experimental parameters and their outcomes.

Table 1: MIA Dosage and Administration in Rodent Models

Animal ModelMIA DoseAdministration VolumeKey FindingsReferences
Rat (Sprague Dawley)0.5 mg, 1.0 mg, 2.0 mg50 µLDose-dependent increase in knee circumference and pain-related behavior.[15]
Rat (Sprague Dawley)1 mg, 2 mg, 3 mg50 µLDose-dependent development of mechanical allodynia.[16]
Rat (Wistar)4 mg50 µLSignificant increase in knee joint diameter and knee bending scores from day 1, persisting for 28 days.[14]
Rat (Sprague Dawley)0.2 mg, 1.0 mg30 µL1.0 mg induced faster and more severe OA progression than 0.2 mg.[17][18]
Mouse (C57Bl/6)0.5 mg, 1 mg10 µLDose-dependent induction of referred mechanical hypersensitivity and weight-bearing deficits.[19]
Mouse1 mg10 µLInduction of pain-like behavior from day 3 post-injection.[20]

Table 2: Histological and Biochemical Outcomes in MIA-Induced OA

Animal ModelMIA DoseTime PointHistological Scoring MethodKey Histological FindingsBiochemical MarkersReferences
Rat3 mg3 weeksModified Mankin ScoreIncreased cartilage structure abnormalities, cellular abnormalities, and reduced matrix staining.-[21]
RatNot Specified1 & 2 weeksMankin ScoreMankin score of 11.5±1.0 at 2 weeks, comparable to ACLT model and human OA.Reduced Glycosaminoglycans[22]
Rat4 mgUp to 28 daysMankin ScoreCartilage destruction started on day 1, with Mankin scores significantly increasing for 14 days.-[14]
Rat0.2 mg, 1.0 mgUp to 12 weeksOARSI ScoreDose-dependent increase in OARSI scores over time.-[17][18]
Rabbit3 mg, 5 mg, 6 mg, 10 mg30 daysMacroscopic and Microscopic ScoresDose-dependent increase in osteophytes, meniscal lesions, and cartilage erosion.-[3][23]
RatNot Specified2 & 4 weeksOOCHAS ScoreIncreased cartilage degeneration and irregular surfaces.Upregulation of IL-1β, TNF-α, MMP-13[13]

Experimental Protocols

This section provides a generalized, step-by-step protocol for inducing OA using MIA in rodents. It is crucial to consult specific literature and institutional guidelines for detailed procedures.

4.1. Animal Preparation and Anesthesia

  • Acclimatize animals to the laboratory environment for at least one week prior to the experiment.[19]

  • Anesthetize the animal using an appropriate method, such as isoflurane (B1672236) inhalation.[17][24]

  • Shave and disinfect the knee area of the designated hind limb.[16][17]

4.2. MIA Solution Preparation and Injection

  • Prepare a fresh solution of MIA (e.g., Sigma-Aldrich, cat. #I2512) in sterile saline (0.9% NaCl) at the desired concentration.[17][19]

  • Flex the knee joint to a 90° angle.[17][20]

  • Using a small gauge needle (e.g., 27-30G), perform an intra-articular injection of the MIA solution through the infrapatellar ligament.[6][16][24]

  • For control animals, inject an equal volume of sterile saline.[2][24]

4.3. Post-Injection Monitoring and Outcome Assessment

  • Monitor the animals until they have fully recovered from anesthesia.[16]

  • Assess pain-related behaviors at predetermined time points using methods such as:

    • Mechanical Allodynia: Von Frey filaments to measure paw withdrawal threshold.[24]

    • Weight-Bearing Deficit: Incapacitance tester to measure the distribution of weight between the hind limbs.[19]

  • At the end of the study period, euthanize the animals and collect the knee joints for histological and biochemical analysis.

  • Histological Analysis:

    • Fix, decalcify, and embed the joint tissue.

    • Section the tissue and perform staining, such as Safranin-O/Fast Green or Hematoxylin and Eosin (H&E), to visualize cartilage and proteoglycan loss.[6]

    • Score the cartilage degradation using a standardized system like the Mankin or OARSI score.[6][18]

  • Biochemical Analysis:

    • Analyze synovial fluid or tissue homogenates for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and MMPs using techniques like ELISA or Western blotting.[6][13]

Signaling Pathways in MIA-Induced Osteoarthritis

The pathogenesis of MIA-induced OA involves a complex interplay of various signaling pathways. The following diagrams illustrate the key molecular events.

5.1. MIA-Induced Chondrocyte Apoptosis

MIA initiates chondrocyte apoptosis primarily through the mitochondrial pathway. It inhibits glycolysis, leading to the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c and the activation of caspase-3, a key executioner of apoptosis.[25][26]

MIA_Apoptosis_Pathway MIA MIA Glycolysis Glycolysis Inhibition MIA->Glycolysis ROS ROS Production Glycolysis->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Chondrocyte Apoptosis Caspase3->Apoptosis

Caption: MIA-induced chondrocyte apoptosis pathway.

5.2. Inflammatory Cascade and Cartilage Degradation

The death of chondrocytes and the release of damage-associated molecular patterns (DAMPs) initiate an inflammatory cascade. This involves the activation of synovial cells and infiltrating immune cells, leading to the production of pro-inflammatory cytokines. These cytokines, in turn, stimulate the expression of MMPs, which degrade the cartilage matrix.

Inflammatory_Cascade ChondrocyteDeath Chondrocyte Death DAMPs DAMPs Release ChondrocyteDeath->DAMPs SynovialActivation Synovial Cell Activation DAMPs->SynovialActivation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) SynovialActivation->Cytokines MMPs MMP Production Cytokines->MMPs CartilageDegradation Cartilage Degradation Cytokines->CartilageDegradation MMPs->CartilageDegradation Experimental_Workflow AnimalAcclimatization Animal Acclimatization Baseline Baseline Behavioral Assessment AnimalAcclimatization->Baseline MIA_Injection Intra-articular MIA Injection Baseline->MIA_Injection Treatment Therapeutic Agent Administration MIA_Injection->Treatment Behavioral Post-treatment Behavioral Assessment Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Analysis Histological and Biochemical Analysis Euthanasia->Analysis

References

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the alkylation of protein cysteine residues using 2-iodoacetic acid (IAA). This procedure is a critical step in many proteomics workflows, including mass spectrometry-based protein identification and characterization. Alkylation chemically modifies the thiol groups of cysteine residues, preventing the reformation of disulfide bonds after reduction and ensuring proper protein digestion and subsequent analysis.

Introduction

Protein alkylation is a fundamental technique in proteomics and protein biochemistry. The primary goal is to irreversibly modify the sulfhydryl groups (-SH) of cysteine residues. This is crucial for several reasons:

  • Preventing Disulfide Bond Reformation: After reducing disulfide bonds to free thiols, alkylation prevents them from re-oxidizing and forming new, potentially incorrect, disulfide linkages.[1][2]

  • Improving Enzymatic Digestion: By keeping proteins in a reduced and unfolded state, alkylation enhances the accessibility of cleavage sites for proteolytic enzymes like trypsin.[3]

  • Accurate Mass Spectrometry Analysis: Consistent and complete alkylation ensures that cysteine-containing peptides have a predictable mass, which is essential for accurate protein identification and quantification.[1]

This compound, along with iodoacetamide (B48618), is one of the most common alkylating agents used for this purpose.[4][5] It reacts with the thiol group of cysteine to form a stable S-carboxymethylcysteine derivative.[4]

Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by this compound is a nucleophilic substitution reaction. The negatively charged thiolate ion (-S⁻) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetic acid. This results in the formation of a stable thioether bond and the displacement of the iodide ion.

Cysteine Alkylation Mechanism cluster_reactants Reactants cluster_products Products Cys Protein-SH (Cysteine Thiol) AlkylatedCys Protein-S-CH₂-COOH (S-Carboxymethylcysteine) Cys->AlkylatedCys Nucleophilic Attack IAA I-CH₂-COOH (this compound) IAA->AlkylatedCys Iodide HI (Hydroiodic Acid) IAA->Iodide

Caption: Mechanism of cysteine alkylation by this compound.

Experimental Protocols

Two common protocols are provided below: one for proteins in solution (in-solution alkylation) and another for proteins separated by gel electrophoresis (in-gel alkylation).

In-Solution Protein Alkylation Protocol

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein sample

  • Denaturation and Reduction Buffer: 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 0.5 M this compound (IAA) in water (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0

  • Sequencing-grade Trypsin

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample in an appropriate volume of Denaturation and Reduction Buffer.

    • Vortex thoroughly to ensure complete solubilization.

    • Incubate at 37°C for 30 minutes.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes.[6] Some protocols suggest room temperature for TCEP.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add freshly prepared this compound solution to a final concentration of 15-20 mM.[7] This is typically a 2-4 fold molar excess over the reducing agent.

    • Incubate in the dark at room temperature for 30 minutes.[6][8]

  • Quenching of Excess Alkylating Agent:

    • Add DTT to a final concentration of 10 mM to quench any unreacted this compound.

    • Incubate in the dark at room temperature for 15 minutes.[6]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 1.6 M.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 desalting column.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution compatible with your mass spectrometer (e.g., 0.1% formic acid in water).

    • Analyze the samples by LC-MS/MS.

In-Solution Alkylation Workflow Solubilization Protein Solubilization & Denaturation (Urea, 37°C, 30 min) Reduction Reduction (DTT/TCEP, 56°C, 30-60 min) Solubilization->Reduction Alkylation Alkylation (IAA, RT, 30 min, Dark) Reduction->Alkylation Quenching Quenching (DTT, RT, 15 min, Dark) Alkylation->Quenching Dilution Dilution (Reduce Urea < 1.6 M) Quenching->Dilution Digestion Enzymatic Digestion (Trypsin, 37°C, Overnight) Dilution->Digestion Cleanup Sample Cleanup (C18 Desalting) Digestion->Cleanup MS_Analysis LC-MS/MS Analysis Cleanup->MS_Analysis

Caption: Experimental workflow for in-solution protein alkylation.

In-Gel Protein Alkylation Protocol

This method is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised protein band/spot from a stained gel (e.g., Coomassie)

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • Dehydration Solution: 100% Acetonitrile (ACN)

  • Reduction Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • Wash Solution: 50 mM Ammonium Bicarbonate

  • Sequencing-grade Trypsin solution

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel with a clean scalpel.

    • Cut the gel piece into small cubes (~1 mm³).

    • Destain the gel pieces by washing with Destaining Solution until the gel is clear.

  • Dehydration:

    • Dehydrate the gel pieces by incubating with 100% ACN for 10-15 minutes until they turn white and shrink.

    • Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the dried gel pieces in Reduction Solution.

    • Incubate at 56°C for 45-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Remove the reduction solution and add the Alkylation Solution to completely cover the gel pieces.

    • Incubate in the dark at room temperature for 30-45 minutes.[9]

  • Washing and Dehydration:

    • Remove the alkylation solution and wash the gel pieces with Wash Solution for 10 minutes.

    • Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with a minimal volume of sequencing-grade trypsin solution.

    • Add Digestion Buffer to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using a series of incubations with extraction solutions (e.g., 50% ACN/5% formic acid).

    • Pool the extracts and dry in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution compatible with your mass spectrometer and analyze.

Data Presentation: Comparison of Common Alkylating Agents

While this document focuses on this compound, a comparison with the commonly used iodoacetamide is beneficial for experimental design.

ParameterThis compound (IAA)Iodoacetamide (IAM)
Chemical Formula I-CH₂-COOHI-CH₂-CONH₂[2]
Modification S-carboxymethylcysteineS-carbamidomethylcysteine[2]
Mass Shift +58.0055 Da+57.0215 Da[2]
Reactivity Generally reacts slower than IAM.Reacts substantially faster than IAA.[5]
Side Reactions Can cause alkylation of methionine, histidine, lysine (B10760008), and N-termini, especially at higher concentrations and pH.[7][10][11]Also known to cause over-alkylation of other residues like lysine and N-termini.[3][10][12]
Charge of Modified Cysteine Adds a negative charge.[4]No charge change.[4]

Troubleshooting

ProblemPossible CauseSolution
Low Alkylation Efficiency Incomplete reduction.Ensure fresh reducing agent and optimal incubation time/temperature.
Inactive alkylating agent.Prepare this compound solution fresh and protect it from light.
Incorrect pH.Maintain a slightly alkaline pH (8.0-8.5) during alkylation for optimal reactivity with cysteine thiols.
Over-alkylation (Non-specific modifications) Excess alkylating agent.Optimize the concentration of this compound and the reaction time. Use a minimal necessary excess.
High pH or temperature.Perform the alkylation step at room temperature and avoid excessively high pH.
Incomplete Digestion Insufficient denaturation/reduction.Ensure complete denaturation and reduction before adding the enzyme.
Residual denaturant (Urea).Dilute the sample sufficiently to lower the urea concentration before adding trypsin.

Conclusion

The alkylation of cysteine residues with this compound is a robust and essential step in many proteomic workflows. By carefully following the detailed protocols and being mindful of the critical parameters, researchers can achieve efficient and specific modification of their protein samples, leading to high-quality data in downstream analyses such as mass spectrometry. The choice between this compound and other alkylating agents like iodoacetamide should be based on the specific requirements of the experiment, considering factors like desired charge modification and potential side reactions.

References

Application Notes and Protocols for Peptide Mapping using 2-Iodoacetic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization.[1][2] It is widely employed for confirming the primary structure of a protein, identifying post-translational modifications (PTMs), and ensuring lot-to-lot consistency of therapeutic proteins.[2][3] The process involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[1]

A crucial step in the peptide mapping workflow is the reduction and alkylation of cysteine residues.[4][5] Disulfide bonds, formed between cysteine residues, contribute to the protein's three-dimensional structure. To ensure complete digestion and prevent the reformation of these bonds, which can lead to ambiguous results, a reducing agent is used to break the disulfide bridges, followed by an alkylating agent to cap the resulting free thiol groups.[6][4][5]

2-Iodoacetic acid (IAA) is a commonly used alkylating agent for this purpose.[3][7][8] It irreversibly reacts with the sulfhydryl groups of cysteine residues, forming stable carboxymethyl-cysteine derivatives.[9] This modification prevents disulfide bond reformation and introduces a specific mass shift that can be readily identified by mass spectrometry. While iodoacetamide (B48618) (IAM) is another popular choice, IAA is noted for exhibiting less non-specific alkylation.[7]

These application notes provide a detailed protocol for the use of this compound in peptide mapping workflows, along with quantitative data and visualizations to aid researchers in implementing this technique.

Chemical Mechanism of Cysteine Alkylation by this compound

This compound alkylates the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. The nucleophilic sulfur atom of the deprotonated thiol group attacks the electrophilic carbon atom of the iodoacetic acid, displacing the iodide ion and forming a stable thioether bond. This results in the formation of S-carboxymethylcysteine.

cluster_reactants Reactants cluster_products Products Cys Cysteine Residue (with deprotonated thiol) Carboxymethyl_Cys S-Carboxymethylcysteine Cys->Carboxymethyl_Cys SN2 Reaction IAA This compound IAA->Carboxymethyl_Cys Iodide Iodide Ion IAA->Iodide Displaced

Caption: Chemical reaction of cysteine alkylation with this compound.

Experimental Workflow for Peptide Mapping

The overall workflow for peptide mapping using this compound involves several key steps, from sample preparation to data analysis.

Protein_Sample Protein Sample Denaturation Denaturation Protein_Sample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: General experimental workflow for peptide mapping.

Protocols

Materials and Reagents
  • Protein of interest

  • Denaturing agent (e.g., Guanidine HCl, Urea)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent: this compound (IAA)

  • Quenching reagent (e.g., DTT)

  • Digestion enzyme (e.g., Trypsin, sequencing grade)

  • Digestion buffer (e.g., Ammonium bicarbonate, Tris-HCl)

  • Acid for quenching digestion (e.g., Formic acid, Trifluoroacetic acid - TFA)

  • Solvents for LC-MS analysis (e.g., Acetonitrile (B52724), Water, Formic acid)

Standard Protocol for In-Solution Digestion

This protocol is a general guideline and may require optimization based on the specific protein and experimental setup.

  • Denaturation and Reduction:

    • Dissolve the protein sample to a concentration of 1-2 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea) containing a suitable buffer salt (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37-56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound to a final concentration of 20-50 mM. A molar excess of IAA over DTT is required.

    • Incubate in the dark at room temperature for 30 minutes.[1]

  • Buffer Exchange/Desalting:

    • Remove the denaturant and excess reagents, which can interfere with enzymatic digestion. This can be achieved by:

      • Dialysis against a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

      • Using spin filters with an appropriate molecular weight cutoff.

      • Using desalting columns.[7]

  • Enzymatic Digestion:

    • Resuspend the protein in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) to a concentration of approximately 1 mg/mL.

    • Add trypsin at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w).[1]

    • Incubate at 37°C for 4-18 hours.[3]

  • Quenching the Digestion:

    • Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1%, which will lower the pH.[1][3]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by reversed-phase HPLC coupled to a mass spectrometer.

    • Use a suitable gradient of acetonitrile in water with 0.1% formic acid as a mobile phase modifier.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and conditions used in peptide mapping protocols involving this compound.

Table 1: Reagent Concentrations

ReagentTypical Concentration RangePurposeReference(s)
Protein1 - 2 mg/mLSubstrate for digestion[1]
Denaturant (Guanidine HCl)6 - 7.5 MProtein unfolding[1]
Reducing Agent (DTT)10 - 11 mMDisulfide bond reduction[1]
Alkylating Agent (IAA)20 - 60 mMCysteine capping[1][10]
Quenching Agent (DTT)~11 mM (to quench excess IAA)Neutralize excess alkylating agent[1]
Enzyme (Trypsin)1:20 - 1:50 (enzyme:protein, w/w)Proteolysis[1][3]

Table 2: Incubation Conditions

StepTemperatureDurationKey ConsiderationsReference(s)
Reduction37 - 70°C30 - 75 minutesHigher temperatures can speed up reduction but may also promote modifications.[1]
AlkylationRoom Temperature (in the dark)30 minutesLight sensitivity of IAA.[1]
Digestion37°C4 - 18 hoursLonger times can increase digestion efficiency but also risk non-specific cleavage.[1][3]

Potential Side Reactions and Considerations

While this compound is effective for cysteine alkylation, researchers should be aware of potential side reactions that can complicate data analysis:

  • Alkylation of other residues: Although less common than with iodoacetamide, IAA can potentially alkylate other nucleophilic amino acid side chains such as methionine, histidine, and lysine, especially at higher pH and prolonged reaction times.[11]

  • Incomplete Alkylation: Insufficient concentration of IAA or reaction time can lead to incomplete alkylation of all cysteine residues, resulting in the potential for disulfide bond reformation.

  • Reagent Quality: Use high-purity, fresh solutions of this compound, as it can degrade over time, especially when exposed to light.

Conclusion

The use of this compound for the alkylation of cysteine residues is a well-established and reliable method in peptide mapping workflows for mass spectrometry. By carefully controlling reaction conditions such as reagent concentrations, temperature, and incubation times, researchers can achieve complete and specific modification of cysteine residues. This ensures the generation of a reproducible peptide map, which is essential for the detailed characterization of biotherapeutic proteins. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this technique in a research or quality control environment.

References

Application Notes and Protocols for Complete Cysteine Blocking Using 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of 2-iodoacetic acid (IAA) and the related compound iodoacetamide (B48618) (IAM) for the complete alkylation of cysteine residues in proteins. This procedure is a critical step in proteomics workflows, particularly for mass spectrometry (MS)-based protein analysis, as it prevents the reformation of disulfide bonds and ensures consistent peptide identification.[1][2]

Principle of Cysteine Alkylation

Cysteine alkylation is a two-step process involving the reduction of disulfide bonds followed by the covalent modification (alkylation) of the resulting free sulfhydryl (-SH) groups.

  • Reduction : Disulfide bonds (-S-S-) are cleaved into free thiol groups (-SH) using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Alkylation : An alkylating agent, such as this compound (IAA) or iodoacetamide (IAM), is added. The nucleophilic sulfur atom of the cysteine's thiol group attacks the electrophilic carbon of the iodo-compound in an SN2 reaction.[3][4] This forms a stable thioether bond, resulting in a carboxymethyl-cysteine (with IAA) or a carbamidomethyl-cysteine (with IAM).[5] This modification adds a predictable mass shift to the cysteine residue (58.00 Da for IAA, 57.02 Da for IAM) and prevents the re-formation of disulfide bonds.[1][6]

Cys Cysteine Side Chain (Protein-CH₂-SH) CM_Cys S-Carboxymethyl-cysteine (Protein-CH₂-S-CH₂-COOH) Cys->CM_Cys Alkylation (SN2 Reaction) IAA This compound (I-CH₂-COOH) HI Hydroiodic Acid (HI)

Caption: SN2 reaction mechanism for cysteine alkylation with this compound.

Data Presentation: Optimizing Alkylation Conditions

The efficiency of cysteine alkylation is influenced by reagent concentration, temperature, pH, and reaction time. While this compound is effective, iodoacetamide is more commonly used and has been more extensively optimized in recent literature.[1][7] Both are presented here for comparison.

Table 1: Comparison of Common Alkylating Agents

Reagent Abbreviation Key Advantages Key Disadvantages Common Concentration
This compound IAA / IAC Effective and well-documented.[8] Can introduce a negative charge.[5] Potential for side reactions with methionine.[9][10] 10 mM - 55 mM[9][11]
Iodoacetamide IAM Highly reactive, neutral charge modification.[12] Optimal conditions are well-studied.[7] Light sensitive.[13] Can cause side reactions at high concentrations or temperatures.[7][14] 14 mM - 55 mM[1][7]
Acrylamide AA Fewer side reactions reported compared to iodine-containing reagents.[9] Reaction can be slower. 14 mM[7]

| Chloroacetamide | CAA | More stable and less light-sensitive than IAM.[9] | May have lower reaction efficiency.[14] | 55 mM[9] |

Table 2: Effect of Iodoacetamide (IAM) Concentration on Cysteine Alkylation Data adapted from a study on yeast whole-cell lysates, reduced with 5 mM DTT at pH 8.2.[7]

IAM ConcentrationIdentified Peptides with Alkylated Cysteine (Avg. ± SD)Identified Peptides with Unalkylated Cysteine (Avg. ± SD)Notes
1 mM217 ± 10-Lowest number of alkylated peptides detected.
8 mM--Intermediate efficiency.
14 mM 446 ± 13 144 ± 11 Optimal concentration identified in this study.
20 mM--Number of alkylated peptides begins to level off.

Note: Even at the optimal 14 mM concentration, some peptides remained unalkylated, highlighting that complete blocking can be challenging in complex samples.[7] Side reactions, primarily at the peptide N-terminus, increase slightly with higher concentrations.[7]

Experimental Protocols

Protocols must be performed in the dark or in amber tubes, as iodo-compounds are light-sensitive.[1][13] Always prepare iodoacetamide or iodoacetic acid solutions fresh before use.[13][15]

Protocol 1: In-Solution Protein Alkylation

This method is used for protein mixtures in solution, such as cell lysates or purified protein samples, prior to enzymatic digestion.[1]

start Protein Sample (in buffer, e.g., 8M Urea (B33335), 100mM AmBic) reduce 1. Reduction Add DTT to 5-10 mM. Incubate at 56°C for 30-45 min. start->reduce cool 2. Cool to Room Temperature reduce->cool alkylate 3. Alkylation Add IAA/IAM to 14-55 mM. Incubate in dark at RT for 30 min. cool->alkylate quench 4. Quench (Optional) Add DTT to a final concentration of ~5 mM above the alkylating agent concentration. Incubate in dark at RT for 15 min. alkylate->quench digest 5. Prepare for Digestion Dilute sample to <1M Urea. Proceed with trypsin digestion. quench->digest end Alkylated Peptides Ready for LC-MS/MS digest->end

Caption: Standard workflow for in-solution reduction and alkylation of proteins.

Methodology:

  • Denaturation and Reduction :

    • Dissolve the protein sample (e.g., 100 µg) in a buffer compatible with reduction, such as 100 µL of 6-8 M urea in 100 mM ammonium (B1175870) bicarbonate (AmBic), pH ~8.3.[15]

    • Add a reducing agent. For DTT, add from a 0.5 M stock to a final concentration of 5 mM.[15]

    • Incubate at 56°C for 25-45 minutes. Avoid temperatures above 60°C to prevent carbamylation.[15]

  • Cooling :

    • Allow the sample to cool to room temperature.

  • Alkylation :

    • Prepare a fresh stock solution of the alkylating agent (e.g., 500 mM IAM in water or buffer).[15]

    • Add the alkylating agent to a final concentration of 14 mM for IAM or a ~2-fold molar excess over the reducing agent for IAA.[7][15] For example, add ~2.8 µL of 500 mM IAM to the 100 µL sample.

    • Incubate for 30 minutes at room temperature in complete darkness.[15]

  • Quenching :

    • To stop the alkylation reaction, quench excess reagent by adding DTT to a final concentration of ~5 mM above the concentration of the alkylating agent.[15] Incubate for 15 minutes in the dark.

  • Digestion :

    • Dilute the sample at least 5-fold with a digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2) to lower the urea concentration to below 2 M.[15]

    • Proceed with enzymatic digestion (e.g., with trypsin).

Protocol 2: In-Gel Protein Alkylation

This method is used for proteins that have been separated by SDS-PAGE.

Methodology:

  • Excision and Destaining :

    • Excise the protein band of interest from the Coomassie-stained gel and cut it into small (~1 mm³) pieces.[9]

    • Destain the gel pieces by washing them twice with a solution of 30% acetonitrile (B52724) (ACN) in 100 mM AmBic for 30 minutes each time.[9]

  • Reduction :

    • Remove the destaining solution and add 100 µL of 20 mM DTT in 100 mM AmBic.[9]

    • Incubate at 56°C for 45 minutes.[9]

  • Alkylation :

    • Cool the sample to room temperature and remove the DTT solution.

    • Immediately add 100 µL of 55 mM IAA or IAM in 100 mM AmBic.[9][16]

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Washing and Digestion :

    • Remove the alkylation solution and wash the gel pieces with 100 mM AmBic for 15 minutes.[9]

    • Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.

    • Rehydrate the gel pieces with a trypsin solution and incubate overnight at 37°C for in-gel digestion.[9]

    • Extract the peptides from the gel for MS analysis.

Application in Signaling Pathway Analysis

Cysteine residues are key targets of redox-based post-translational modifications (PTMs), such as S-glutathionylation and S-nitrosylation, which are crucial in cell signaling. To study these labile modifications, it is essential to block the highly abundant, unmodified (reduced) cysteines to prevent artifacts. IAA or IAM is used to irreversibly alkylate these free thiols. The remaining, reversibly oxidized cysteines can then be selectively reduced and labeled with a different, often isotopically heavy, reagent, allowing for their specific quantification by mass spectrometry.[17][18]

cluster_protein Protein with Multiple Cysteine States cluster_workflow Redox Proteomics Workflow Reduced Cys-SH (Reduced) Block Step 1: Block Reduced Cys with 'Light' Alkylating Agent (e.g., IAA) Reduced->Block Oxidized Cys-S-S-R (Reversibly Oxidized) Reduce Step 2: Selectively Reduce Oxidized Cys with TCEP/DTT Oxidized->Reduce Label Step 3: Label Newly Reduced Cys with 'Heavy' Alkylating Agent Reduce->Label Quantify Step 4: Quantify 'Light' vs 'Heavy' Peptides via Mass Spectrometry Label->Quantify

Caption: Workflow for quantifying reversible cysteine oxidation using differential alkylation.

Troubleshooting Incomplete Alkylation

Incomplete alkylation can compromise proteomic data quality. The following guide addresses common issues.[19][20]

problem Problem: Incomplete Cysteine Alkylation cause1 Cause: Reagent Issues problem->cause1 cause2 Cause: Incomplete Reduction problem->cause2 cause3 Cause: Suboptimal Reaction Conditions problem->cause3 sol1a Solution: Prepare fresh IAA/IAM solution immediately before use. cause1->sol1a sol1b Solution: Store stock reagent protected from light and moisture. cause1->sol1b sol2a Solution: Ensure sufficient reducing agent (e.g., 5-10 mM DTT). cause2->sol2a sol2b Solution: Check incubation time and temperature for reduction step. cause2->sol2b sol3a Solution: Ensure pH is slightly alkaline (pH 7.5-8.5) for optimal reaction. cause3->sol3a sol3b Solution: Increase IAA/IAM concentration or incubation time (e.g., 45-60 min). cause3->sol3b

Caption: Troubleshooting logic for incomplete cysteine alkylation.

References

Application Notes and Protocols for Irreversible Enzyme Inhibition Studies with 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying irreversible enzyme inhibition by 2-iodoacetic acid. Included are the theoretical background, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of this classic covalent inhibitor.

Application Notes

Introduction to this compound as an Irreversible Inhibitor

This compound (IAA) is a well-characterized irreversible enzyme inhibitor that serves as a valuable tool in enzymology and drug discovery. Its primary mechanism of action involves the alkylation of nucleophilic residues in the active site of enzymes, most commonly the sulfhydryl group of cysteine residues.[1] This covalent modification leads to a permanent loss of enzyme activity, making IAA a potent tool for probing enzyme mechanisms and identifying essential catalytic residues.

The reaction of this compound with a cysteine residue proceeds via an SN2 nucleophilic substitution, where the thiolate anion of the cysteine attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable carboxymethyl-cysteine adduct. This covalent bond formation is essentially irreversible under physiological conditions. Due to its reactivity towards cysteine, IAA is a particularly effective inhibitor of enzymes that rely on a catalytic cysteine, such as cysteine proteases (e.g., papain, cathepsins) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3]

Key Characteristics of Irreversible Inhibition by this compound
  • Time-Dependency: Unlike reversible inhibitors, the degree of inhibition by this compound increases with the duration of incubation with the enzyme.

  • Covalent Modification: The inhibition is characterized by the formation of a stable covalent bond between the inhibitor and the enzyme.

  • Kinetic Parameters: The potency of an irreversible inhibitor like this compound is best described by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the maximal rate of inactivation (kinact).

Impact on Cellular Pathways: Inhibition of Glycolysis

A primary and well-studied cellular effect of this compound is the inhibition of glycolysis through the targeting of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][4] GAPDH catalyzes a crucial step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By irreversibly inhibiting GAPDH, this compound blocks the glycolytic pathway, leading to an accumulation of upstream metabolites and a depletion of downstream products, ultimately disrupting cellular energy production. This makes IAA a useful tool for studying cellular reliance on glycolysis.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyr Pyruvate BPG->Pyr ... IAA This compound IAA->G3P Inhibits

Inhibition of Glycolysis by this compound.

Quantitative Data on Enzyme Inhibition by this compound

The following table summarizes available quantitative data for the inhibition of various enzymes by this compound. The potency of irreversible inhibitors is often expressed as the half-time (t1/2) of inhibition at a given inhibitor concentration, or more formally by the kinetic constants kinact and KI.

EnzymeSource Organism/TissueInhibition ParameterValueReference
PapainCarica papayaHalf-time of inhibition (at 10 µM IAA)30 s[2]
Cathepsin B-Half-time of inhibition (at 10 µM IAA)156 s[2]
Cathepsin H-Half-time of inhibition (at 10 µM IAA)592 s[2]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Cultured AstrocytesHalf-maximal inhibition of lactate (B86563) production< 100 µM[4]

Experimental Protocols

Experimental Workflow for Studying Irreversible Inhibition

The following diagram outlines a typical workflow for characterizing the irreversible inhibition of an enzyme by this compound.

Irreversible_Inhibition_Workflow cluster_prep Preparation cluster_kinetics Kinetic Characterization cluster_confirmation Confirmation of Mechanism Enzyme_Prep Purify/Obtain Target Enzyme Assay_Dev Develop/Optimize Enzyme Activity Assay Enzyme_Prep->Assay_Dev IAA_Prep Prepare Stock Solution of this compound Time_Dep Demonstrate Time-Dependent Inhibition IAA_Prep->Time_Dep Assay_Dev->Time_Dep Det_kinact_KI Determine kinact and KI Time_Dep->Det_kinact_KI Confirm_Irrev Confirm Irreversibility (e.g., Dialysis) Det_kinact_KI->Confirm_Irrev MS_Analysis Mass Spectrometry to Identify Modified Residue(s) Confirm_Irrev->MS_Analysis

Workflow for Irreversible Inhibition Studies.
Protocol 1: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This protocol describes a colorimetric assay to measure GAPDH activity, which can be adapted to assess inhibition by this compound.

Materials:

  • GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Glyceraldehyde-3-phosphate (G3P) substrate solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • Developer solution (e.g., containing diaphorase and a tetrazolium salt like WST-1)

  • Purified GAPDH enzyme or cell/tissue lysate

  • This compound stock solution

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents and bring them to the desired assay temperature (e.g., 37°C).

  • Sample Preparation (for cell/tissue lysates):

    • Homogenize cells or tissue in ice-cold GAPDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant containing the cytosolic fraction.

    • Determine the protein concentration of the lysate for normalization.

  • Assay Setup (for a 100 µL final volume per well):

    • Blank: 50 µL GAPDH Assay Buffer.

    • Enzyme Control: Add a suitable amount of purified GAPDH or lysate to a well and adjust the volume to 50 µL with Assay Buffer.

    • Inhibitor Wells: Add the enzyme source as in the control well. Add varying concentrations of this compound and adjust the volume to 50 µL with Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for time-dependent inhibition.

  • Reaction Initiation: Prepare a Reaction Mix containing G3P, NAD+, and the developer solution according to the manufacturer's instructions or optimized concentrations. Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA450/min) for each well from the linear portion of the curve.

    • Subtract the rate of the blank from all other readings.

    • Plot the GAPDH activity (rate) against the concentration of this compound to determine the IC50 value.

Protocol 2: Papain Activity Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This protocol outlines a method to measure the activity of the cysteine protease papain, which is a common target for this compound.

Materials:

  • Activation Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 2 mM EDTA and 5 mM L-cysteine)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 2 mM EDTA)

  • Papain stock solution (dissolved in a suitable buffer)

  • Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate solution (e.g., 20 mM in DMSO)

  • This compound stock solution

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Papain Activation: Prepare a working solution of papain in the Activation Buffer and incubate at 37°C for 15-30 minutes to ensure the active site cysteine is in its reduced, active state.

  • Assay Setup (for a 200 µL final volume per well):

    • Blank: 160 µL Assay Buffer.

    • Enzyme Control: Add a suitable amount of activated papain solution to a well and adjust the volume to 160 µL with Assay Buffer.

    • Inhibitor Wells: Add the same amount of activated papain as in the control well. Add varying concentrations of this compound and adjust the volume to 160 µL with Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for the reaction between papain and this compound.

  • Reaction Initiation: Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration. Add 40 µL of the diluted BAPNA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 410 nm in kinetic mode at 37°C for 10-30 minutes. The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the rate of p-nitroaniline formation (ΔA410/min) for each well.

    • Plot the papain activity (rate) against the concentration of this compound to assess inhibition.

Protocol 3: Determination of kinact and KI for this compound

This protocol provides a general method for determining the kinetic parameters of an irreversible inhibitor.

Principle:

The inactivation of an enzyme by an irreversible inhibitor can be described by the following scheme:

E + I ⇌ E·I → E-I

where E is the enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the covalently modified, inactive enzyme. The observed rate of inactivation (kobs) at a given inhibitor concentration [I] follows the equation:

kobs = kinact[I] / (KI + [I])

By measuring kobs at various concentrations of this compound, the values of kinact and KI can be determined by non-linear regression.

Procedure:

  • Enzyme Activity Assay: An established continuous enzyme activity assay is required (e.g., Protocols 1 or 2).

  • Progress Curve Measurement:

    • Set up a series of reactions, each containing the enzyme, substrate, and a different concentration of this compound.

    • It is crucial to initiate the reaction by adding the enzyme last, with no pre-incubation of the enzyme and inhibitor.

    • Monitor the reaction progress (product formation) over time for each inhibitor concentration. The resulting curves will show a decrease in reaction rate as the enzyme is inactivated.

  • Determination of kobs:

    • For each inhibitor concentration, fit the progress curve data to a single exponential decay equation: P(t) = (v0/kobs)(1 - e-kobs·t) where P(t) is the product concentration at time t, and v0 is the initial velocity.

    • This will yield a value for kobs for each concentration of this compound.

  • Determination of kinact and KI:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • Fit this data to the Michaelis-Menten-like equation for kobs (provided in the principle section) using non-linear regression software.

    • The fit will provide the values for kinact (the maximum observed rate of inactivation at saturating inhibitor concentration) and KI (the inhibitor concentration at which the rate of inactivation is half of kinact).

  • Calculation of kinact/KI: The second-order rate constant, kinact/KI, can be calculated from the determined values and is the most reliable measure of the inhibitor's potency.

References

Application Notes and Protocols for In-Solution Alkylation with 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-solution alkylation is a critical step in many proteomics workflows, particularly in sample preparation for mass spectrometry. The primary goal of this procedure is to irreversibly block the thiol groups (-SH) of cysteine residues within proteins. This is essential to prevent the reformation of disulfide bonds after their reduction, ensuring that proteins remain in a denatured and linearized state, which significantly improves the efficiency and reproducibility of enzymatic digestion and subsequent peptide analysis. 2-Iodoacetic acid (IAA) is a commonly used alkylating agent that covalently modifies cysteine residues. Proper execution of this protocol is paramount for obtaining high-quality, reliable data in protein characterization, quantification, and identification studies.

The fundamental principle involves two sequential steps:

  • Reduction: Disulfide bonds (-S-S-) are cleaved to produce free thiol groups (-SH). This is typically achieved using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Alkylation: The newly formed thiol groups are then capped by an alkylating agent, such as this compound, forming a stable thioether bond. This prevents re-oxidation and the formation of disulfide bridges.

This document provides a detailed protocol for in-solution alkylation with this compound, along with quantitative data to aid in experimental optimization and a conceptual diagram illustrating the role of this technique in studying redox signaling pathways.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters for In-Solution Alkylation
ParameterRecommended RangeTypical ValueNotes
Reduction (DTT)
DTT Concentration5-10 mM5 mMEnsure complete reduction of disulfide bonds.
Incubation Temperature37-60 °C56 °CHigher temperatures can accelerate reduction but may also lead to protein aggregation.[1]
Incubation Time20-60 minutes30 minutesLonger times may be necessary for complex samples.[1]
Alkylation (Iodoacetic Acid)
Iodoacetic Acid Conc.10-20 mM14 mMA molar excess over the reducing agent is required.
Incubation TemperatureRoom Temperature (20-25 °C)Room TemperatureHigher temperatures can increase the rate of off-target alkylation.[2]
Incubation Time20-45 minutes30 minutesMust be performed in the dark to prevent degradation of the reagent.[1]
Quenching
DTT Concentration5-10 mM5 mMAdded to consume excess, unreacted iodoacetic acid.
Incubation Time15-30 minutes15 minutesAlso performed in the dark.
Table 2: Optimization of Iodoacetamide (B48618) Concentration for Cysteine Alkylation
Iodoacetamide (mM)Number of Peptides with Alkylated Cysteine (± SD)Number of Peptides with Free Cysteine (± SD)
1217 ± 10180 ± 15
2298 ± 12165 ± 13
4365 ± 15155 ± 12
8410 ± 14150 ± 11
14446 ± 13144 ± 11
20450 ± 16142 ± 10

Data adapted from a study on yeast whole-cell lysate, demonstrating that increasing iodoacetamide concentration up to 14-20 mM improves the extent of cysteine alkylation.[2]

Table 3: Effect of Alkylation Temperature on the Number of Identified Peptides
TemperatureNumber of Peptides with Alkylated Cysteine (± SD)Number of Peptides with Side Reactions (Lysine Alkylation) (± SD)
Room Temp446 ± 1392 ± 8
40 °C435 ± 11105 ± 9
70 °C410 ± 14120 ± 11
85 °C385 ± 16145 ± 13

Data suggests that increasing the temperature of the alkylation reaction can lead to a decrease in specific cysteine alkylation and an increase in off-target reactions, such as the alkylation of lysine (B10760008) residues.[2]

Experimental Protocols

In-Solution Protein Reduction and Alkylation Protocol

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • This compound (IAA) stock solution (e.g., 500 mM in water, prepare fresh and protect from light )

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Sequencing-grade trypsin

  • Formic acid (for quenching the digestion)

Procedure:

  • Protein Solubilization: Ensure the protein sample is completely solubilized. If the protein is in a pellet, dissolve it in a buffer containing a denaturant like 8 M urea to a final concentration of 1-2 mg/mL.

  • Reduction:

    • Add the DTT stock solution to the protein sample to a final concentration of 5 mM.

    • Vortex briefly to mix.

    • Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.[1]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation:

    • Crucially, perform this step in the dark. Add the freshly prepared this compound stock solution to the sample to a final concentration of 14 mM.

    • Vortex briefly to mix.

    • Incubate the sample at room temperature for 30 minutes in the dark.[1]

  • Quenching:

    • Add DTT stock solution to a final concentration of 5 mM to quench the unreacted this compound.

    • Incubate at room temperature for 15 minutes in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 2 M. This is critical for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the sample at a protein-to-enzyme ratio of 50:1 (w/w).

    • Incubate overnight at 37°C.

  • Stopping the Digestion:

    • Acidify the sample by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

  • Sample Cleanup: The resulting peptide mixture is now ready for desalting and cleanup (e.g., using C18 spin columns) prior to mass spectrometry analysis.

Mandatory Visualization

experimental_workflow cluster_prep Protein Preparation cluster_reaction Core Protocol cluster_digestion Digestion & Analysis start Protein Sample (e.g., Cell Lysate) denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (DTT, 56°C, 30 min) denature->reduce alkylate Alkylation (IAA, RT, 30 min, Dark) reduce->alkylate quench Quench (DTT, RT, 15 min, Dark) alkylate->quench dilute Dilution (Reduce Urea < 2M) quench->dilute digest Trypsin Digestion (37°C, Overnight) dilute->digest acidify Acidification (Formic Acid) digest->acidify cleanup Desalting (C18) acidify->cleanup ms_an LC-MS/MS Analysis cleanup->ms_an

Caption: Workflow for in-solution protein alkylation and digestion.

redox_signaling cluster_cell Cellular State cluster_exp Experimental Analysis p_reduced Protein with Reduced Cysteine (-SH) p_oxidized Protein with Oxidized Cysteine (-SOH, -S-S-) p_reduced->p_oxidized lysis Cell Lysis with IAA p_reduced->lysis p_oxidized->lysis ros Reactive Oxygen Species (ROS) (e.g., H2O2) ros->p_reduced Oxidation alkylated Alkylated Reduced Cysteines (-S-IAA) lysis->alkylated Alkylation of reduced thiols reduce_remaining Reduce Oxidized Cysteines (DTT) lysis->reduce_remaining Unreacted oxidized thiols proceed analysis Mass Spectrometry Analysis alkylated->analysis Quantify stable reduced state label_new Label Newly Reduced Cysteines (e.g., with heavy isotope IAA) reduce_remaining->label_new label_new->analysis Quantify originally oxidized state

Caption: Probing redox signaling by differential cysteine alkylation.

References

Protocol for In-Gel Alkylation with 2-Iodoacetic Acid Following SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, particularly in mass spectrometry-based protein identification, the proper preparation of protein samples is paramount for achieving reliable and comprehensive results. After separating proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), in-gel digestion is a common procedure to generate peptides for analysis. A critical step in this workflow is the reduction and alkylation of cysteine residues.[1][2] Disulfide bonds within and between proteins create complex three-dimensional structures that can hinder enzymatic digestion.[1] Reduction cleaves these disulfide bonds (-S-S-) to produce free thiol groups (-SH), and subsequent alkylation covalently modifies these thiols to prevent them from reforming.[1][3] This ensures that proteins are in a linearized state, promoting efficient enzymatic cleavage and leading to more consistent and predictable peptide generation for mass spectrometry analysis.[1]

2-Iodoacetic acid (IAA) is a commonly used alkylating agent that reacts with the thiol groups of cysteine residues, adding a carboxymethyl group and resulting in a predictable mass shift.[4][5] This protocol provides a detailed methodology for the in-gel alkylation of proteins with this compound after SDS-PAGE, a crucial step for successful protein identification by mass spectrometry. While iodoacetamide (B48618) is also widely used, this protocol focuses specifically on the application of this compound.[4]

Principle of the Method

The in-gel alkylation process follows a two-step chemical modification of cysteine residues within the protein.

  • Reduction: The protein-containing gel piece is first incubated with a reducing agent, typically dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This agent breaks the disulfide bonds, converting them into free sulfhydryl (thiol) groups.[1][2]

  • Alkylation: Following reduction, the free thiol groups are then capped by an alkylating agent, in this case, this compound. This reaction forms a stable thioether bond, preventing the re-formation of disulfide bridges and introducing a permanent modification that can be accounted for during mass spectrometry data analysis.[3][6][7]

Experimental Protocol

This protocol outlines the necessary steps for the successful in-gel alkylation of proteins using this compound.

Materials and Reagents
  • Protein-containing gel band excised from an SDS-PAGE gel

  • Milli-Q water or equivalent high-purity water

  • Acetonitrile (B52724) (ACN)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • This compound (IAA)

  • Microcentrifuge tubes (1.5 ml)

  • Scalpel or gel excision tool

  • Vortex mixer

  • Thermomixer or heating block

  • SpeedVac or vacuum centrifuge

Solution Preparation
  • 100 mM Ammonium Bicarbonate (NH₄HCO₃): Dissolve 0.79 g of NH₄HCO₃ in 100 ml of Milli-Q water.

  • Destaining Solution: Prepare a 1:1 (v/v) solution of 100 mM NH₄HCO₃ and acetonitrile (ACN).

  • 10 mM DTT in 100 mM NH₄HCO₃ (Prepare Fresh): Dissolve 1.54 mg of DTT in 1 ml of 100 mM NH₄HCO₃.

  • 55 mM this compound in 100 mM NH₄HCO₃ (Prepare Fresh and Protect from Light): Dissolve 10.2 mg of this compound in 1 ml of 100 mM NH₄HCO₃.

Detailed Procedure
  • Gel Band Excision and Destaining:

    • Using a clean scalpel, carefully excise the protein band of interest from the Coomassie-stained or silver-stained gel. Minimize the amount of surrounding empty gel.

    • Cut the gel band into small pieces (approximately 1x1 mm) and place them into a 1.5 ml microcentrifuge tube.

    • Wash the gel pieces with 200 µl of Milli-Q water for 5 minutes. Remove the water.

    • Add 200 µl of destaining solution (1:1 100 mM NH₄HCO₃/ACN) and vortex for 10-15 minutes. Repeat this step until the blue color from Coomassie staining is completely removed. For silver-stained gels, specific destaining protocols may be required.

    • Dehydrate the gel pieces by adding 100 µl of 100% ACN and incubating for 5-10 minutes until the gel pieces shrink and turn opaque white. Remove the ACN.

    • Dry the gel pieces in a SpeedVac for 5-10 minutes.

  • Reduction:

    • Rehydrate the dried gel pieces by adding 100 µl of 10 mM DTT in 100 mM NH₄HCO₃, ensuring the gel pieces are fully submerged.

    • Incubate at 56°C for 45-60 minutes to reduce the cysteine residues.[4][8]

    • Cool the tube to room temperature and remove the DTT solution.

  • Alkylation:

    • Immediately add 100 µl of 55 mM this compound in 100 mM NH₄HCO₃ to the gel pieces.[4]

    • Incubate for 20-30 minutes at room temperature in the dark.[1][9] Alkylation is a light-sensitive reaction.

    • Remove the this compound solution.

  • Washing:

    • Wash the gel pieces with 200 µl of 100 mM NH₄HCO₃ for 10-15 minutes.

    • Dehydrate the gel pieces with 100 µl of 100% ACN until they turn white and shrink.

    • Remove the ACN and completely dry the gel pieces in a SpeedVac.

The gel pieces are now ready for in-gel digestion with a protease such as trypsin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the in-gel alkylation protocol.

StepReagentConcentrationVolumeIncubation TimeIncubation Temperature
Reduction Dithiothreitol (DTT) in NH₄HCO₃10 mMSufficient to cover gel pieces45-60 minutes56°C
Alkylation This compound in NH₄HCO₃55 mMSufficient to cover gel pieces20-30 minutesRoom Temperature (in the dark)

Visualizations

Experimental Workflow

InGelAlkylationWorkflow start Excised Gel Piece destain Destaining & Dehydration start->destain Wash with H₂O & NH₄HCO₃/ACN reduction Reduction with DTT destain->reduction Dry in SpeedVac alkylation Alkylation with this compound reduction->alkylation Incubate at 56°C wash Washing & Dehydration alkylation->wash Incubate in Dark at RT end_point Ready for In-Gel Digestion wash->end_point Dry in SpeedVac

Caption: Workflow for in-gel reduction and alkylation.

Cysteine Alkylation by this compound

CysteineAlkylation cluster_reactants Reactants cluster_product Product cysteine Cysteine Residue (-SH) carboxymethyl_cysteine S-Carboxymethyl-Cysteine (-S-CH₂COOH) cysteine->carboxymethyl_cysteine + this compound iodoacetic_acid This compound (ICH₂COOH)

Caption: Chemical reaction of cysteine alkylation.

Important Considerations and Troubleshooting

  • Fresh Solutions: Always prepare DTT and this compound solutions fresh before use for maximum reactivity.[3]

  • Light Sensitivity: this compound is light-sensitive. Perform the alkylation step in the dark to prevent its degradation.[9][10]

  • Complete Dehydration: Ensure gel pieces are fully dehydrated (shrunken and white) with acetonitrile before adding the next aqueous solution. This facilitates efficient diffusion of reagents into the gel matrix.

  • pH: The alkylation reaction is most efficient at a slightly alkaline pH (around 8-9).[10] Ammonium bicarbonate helps maintain this pH.

  • Over-alkylation: Using a large excess of this compound or prolonged incubation times can lead to non-specific modification of other amino acid residues such as lysine, histidine, and the N-terminus of peptides.[5][11] It is important to adhere to the recommended concentrations and times.

  • Alternative Reagents: While this protocol specifies this compound, other alkylating agents like iodoacetamide and chloroacetamide can also be used.[4] Note that these will result in different mass modifications on cysteine residues.

By following this detailed protocol, researchers can effectively and reproducibly perform in-gel alkylation of proteins with this compound, a critical step for obtaining high-quality data in mass spectrometry-based proteomics.

References

Revolutionizing Quantitative Proteomics: Preparation and Application of O18-Labeled Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in complex biological systems. Stable isotope labeling, coupled with mass spectrometry, offers a robust methodology for achieving accurate and reproducible quantification. This document provides detailed application notes and protocols for the preparation and use of O18-labeled iodoacetic acid for the quantitative analysis of cysteine-containing proteins. This method, based on the work of Wang and Kaltashov, presents a cost-effective and reliable alternative to other isotopic labeling strategies.[1] The labeling occurs at the intact protein level by alkylating cysteine residues, which ensures that the quantitation is not dependent on the peptide sequence.[1] This approach is particularly advantageous for applications in biopharmaceutical development, including pharmacokinetic studies and quality control, due to the stability of the label under various sample processing conditions.[1]

Principle of the Method

The core of this quantitative proteomics strategy lies in the differential labeling of cysteine residues. Two protein samples (e.g., control and treated) are processed in parallel. In one sample, cysteine residues are alkylated with standard ("light") iodoacetic acid (IAA), while in the other, they are alkylated with O18-labeled ("heavy") iodoacetic acid. The O18-labeled IAA is synthesized by exchanging the carboxylic oxygen atoms of commercially available IAA with oxygen-18 from H₂¹⁸O in an acidic environment. This results in a mass shift of +4 Da for each labeled cysteine residue (a +2 Da shift for each of the two oxygen atoms). After labeling, the two protein samples are combined, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Advantages of O18-Iodoacetic Acid Labeling

  • Cost-Effective: The primary reagents, iodoacetic acid and H₂¹⁸O, are relatively inexpensive compared to other isotopic labeling reagents.[1]

  • Labeling at the Protein Level: Combining the samples after labeling at the intact protein stage minimizes variability introduced during sample preparation steps like digestion and purification.[1]

  • Peptide-Independent Quantitation: As the label is introduced on the entire protein, the quantitative accuracy is not influenced by the properties of individual peptides.[1]

  • Label Stability: The carboxymethyl group introduced is stable under a wide range of pH conditions, providing flexibility in downstream sample processing.[1]

  • High Labeling Efficiency: The oxygen exchange reaction to produce O18-labeled iodoacetic acid can be driven to near completion.[2]

Experimental Protocols

Protocol 1: Preparation of O18-Labeled Iodoacetic Acid

This protocol describes the acid-catalyzed exchange of oxygen atoms on iodoacetic acid with ¹⁸O from enriched water.

Materials:

  • Iodoacetic acid (IAA)

  • ¹⁸O-enriched water (H₂¹⁸O, 97% purity or higher)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Heating block or incubator

Procedure:

  • In a microcentrifuge tube, dissolve 80.0 mg of iodoacetic acid in 495 µL of ¹⁸O-enriched water.

  • Add 5 µL of trifluoroacetic acid to a final concentration of 1% (v/v) to catalyze the oxygen exchange.

  • Securely cap the tube and incubate at 50°C for 24 hours.

  • After incubation, the O18-labeled iodoacetic acid solution is ready for use. For long-term storage, it can be stored at -20°C.

Quality Control (Optional):

The efficiency of the labeling reaction can be monitored by mass spectrometry in negative ion mode to observe the mass shift of the iodoacetate anion. An incorporation of >90% of ¹⁸O is typically achieved.[2]

Protocol 2: Quantitative Proteomic Workflow using O18-Iodoacetic Acid

This protocol outlines the steps for protein reduction, alkylation with "light" and "heavy" iodoacetic acid, and preparation for mass spectrometry analysis.

Materials:

  • Protein samples (e.g., control and treated cell lysates)

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetic acid (IAA) solution ("light")

  • O18-labeled iodoacetic acid solution ("heavy") from Protocol 1

  • Trypsin (proteomics grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 desalting columns

Procedure:

  • Sample Preparation and Denaturation:

    • Prepare two protein samples, one for "light" labeling and one for "heavy" labeling.

    • Dissolve each protein sample in denaturation buffer.

  • Reduction:

    • Add DTT to each sample to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Allow the samples to cool to room temperature.

  • Alkylation:

    • For the "light" sample, add standard iodoacetic acid solution to a final concentration of 40 mM.

    • For the "heavy" sample, add the prepared ¹⁸O-labeled iodoacetic acid solution to a final concentration of 40 mM.

    • Incubate both samples in the dark at room temperature for 1 hour.

  • Sample Pooling and Digestion:

    • Combine the "light" and "heavy" labeled samples at a 1:1 ratio (or other desired ratios for calibration curves).

    • Dilute the pooled sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using C18 columns according to the manufacturer's instructions.

    • Dry the purified peptides using a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

Data Presentation

The quantitative data obtained from the mass spectrometer can be summarized in tables for easy comparison. The following is a representative table illustrating the type of data generated from a study using this method on a model protein, human serum transferrin (hTf), demonstrating a linear quantitative response over a wide dynamic range.[2]

Theoretical Ratio (¹⁸O-labeled/¹⁶O-labeled)Observed Ratio (Mean ± SD)Peptide 1 (KPVEEYANCHLAR)Peptide 2 (CLVEHE YKY)
1:500.02 ± 0.0030.0210.019
1:200.05 ± 0.0050.0520.048
1:100.10 ± 0.0090.1050.095
1:50.20 ± 0.0150.2080.192
1:20.50 ± 0.030.510.49
1:11.00 ± 0.051.020.98
2:12.00 ± 0.112.051.95
5:15.00 ± 0.275.14.9
10:110.0 ± 0.610.29.8
20:120.0 ± 1.320.419.6
50:150.0 ± 3.551.049.0

Note: This table is a representative example based on the linear dynamic range reported in the original study. C denotes the carboxymethylated cysteine.*

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling Control Sample Control Sample Reduction (DTT) Reduction (DTT) Control Sample->Reduction (DTT) 1. Treated Sample Treated Sample Alkylation_Light Alkylation (Iodoacetic Acid) Reduction (DTT)->Alkylation_Light 2a. Alkylation_Heavy Alkylation (O18-Iodoacetic Acid) Reduction (DTT)->Alkylation_Heavy 2b. Sample Pooling Combine Samples Alkylation_Light->Sample Pooling 3. Alkylation_Heavy->Sample Pooling Digestion Tryptic Digestion Sample Pooling->Digestion 4. Cleanup C18 Desalting Digestion->Cleanup 5. Analysis LC-MS/MS Analysis Cleanup->Analysis 6. Quantification Data Analysis & Quantification Analysis->Quantification 7.

Caption: Workflow for quantitative proteomics using O18-labeled iodoacetic acid.

Application in Signaling Pathway Analysis

The modification of cysteine residues by reactive oxygen species (ROS) is a key mechanism in cellular signaling. The O18-iodoacetic acid labeling method can be applied to quantify changes in the redox state of cysteine residues in proteins involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ROS ROS EGFR->ROS generates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription ROS->EGFR Cys Oxidation ROS->PI3K Cys Oxidation ROS->Akt Cys Oxidation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway with potential redox regulation of cysteine residues.

Applications in Drug Development

Pharmacokinetic Studies

Pharmacokinetics (PK) describes the fate of a therapeutic agent in the body. Quantitative proteomics using O18-labeled iodoacetic acid can be employed to accurately measure the concentration of a cysteine-containing protein drug over time in biological fluids. By using the O18-labeled version of the drug as an internal standard, precise quantification can be achieved, aiding in the determination of key PK parameters such as absorption, distribution, metabolism, and excretion.

Biopharmaceutical Quality Control

Ensuring the quality and consistency of biopharmaceuticals is critical. This labeling strategy can be used to assess the stability of a protein drug by quantifying modifications to cysteine residues, such as oxidation or disulfide bond scrambling, which can occur during manufacturing and storage. By comparing production batches to a reference standard, this method provides a sensitive tool for quality control, helping to ensure the safety and efficacy of the final product.

References

2-iodoacetic acid in protocols for identifying active site cysteines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of 2-Iodoacetic Acid in Protocols for Identifying Active Site Cysteines

Introduction

Cysteine residues, with their nucleophilic thiol groups, are frequently found in the active sites of enzymes and play critical roles in catalysis, protein structure, and regulation.[1] The unique reactivity of the cysteine thiol, particularly its ability to exist as a highly reactive thiolate anion at physiological pH, makes it a common target for covalent modification.[2][3] Identifying these functionally critical cysteines is paramount in biochemical research and drug development. This compound (IAA) is a classic and effective alkylating agent used to irreversibly modify cysteine residues.[4][5] This modification, known as carboxymethylation, prevents the formation of disulfide bonds and introduces a stable covalent label, facilitating the identification and quantification of reactive cysteines through mass spectrometry (MS)-based proteomics.[6][7]

This application note provides detailed protocols and data for researchers utilizing this compound to probe and identify active site cysteines.

Chemical Principle

This compound reacts with the sulfhydryl group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate, -S⁻), which is more prevalent in functionally active cysteines due to a lowered pKa, acts as a nucleophile.[2][8] It attacks the electrophilic carbon atom of IAA, displacing the iodide ion and forming a stable thioether bond. This results in the formation of an S-carboxymethylcysteine residue, which adds a mass of 58.005 Da to the modified peptide.[9][10]

The reaction is most efficient at a slightly alkaline pH (typically pH 7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.[3][11]

G Mechanism of Cysteine Alkylation by this compound reac Protein-SH (Cysteine Thiolate) S⁻ iaa ICH₂COOH (this compound) I—CH₂—COOH reac:p1->iaa:c Sₙ2 Attack prod Protein-S-CH₂COOH (S-Carboxymethylcysteine) S—CH₂—COOH iaa->prod:p1 Forms Thioether Bond ion I⁻ (Iodide Ion) iaa->ion Iodide Leaves

Caption: Sₙ2 reaction between a cysteine thiolate and this compound.

Applications in Research and Drug Development

  • Active Site Mapping: Highly reactive cysteines are often located in enzyme active sites. By treating a protein with IAA and analyzing the modification sites via mass spectrometry, researchers can pinpoint these key residues.

  • Quantitative Cysteine Reactivity Profiling: Techniques like Isotope-Coded Affinity Tags (ICAT) or other differential labeling methods use light and heavy isotopic versions of IAA or related reagents.[3][12] This allows for the quantitative comparison of cysteine reactivity between different states (e.g., inhibitor-bound vs. unbound), revealing which cysteines are directly involved in ligand binding.[1][13]

  • Enzyme Inhibition Studies: As an irreversible inhibitor of cysteine peptidases and other thiol-dependent enzymes, IAA can be used to study enzyme mechanisms by blocking the catalytic cysteine.[14][15]

  • Proteomics Sample Preparation: IAA is a standard reagent in bottom-up proteomics workflows. It is used to cap all cysteine residues after reduction, preventing disulfide bonds from reforming which would otherwise interfere with enzymatic digestion and peptide analysis.[16][17]

Data Presentation

Table 1: Comparison of Common Cysteine Alkylating Agents

This table compares this compound with other frequently used alkylating reagents. The choice of reagent can significantly impact the outcome of an experiment, particularly regarding side reactions.[18]

FeatureThis compound (IAA)Iodoacetamide (B48618) (IAM)N-Ethylmaleimide (NEM)Chloroacetamide (CAA)
Reaction Type Sₙ2 AlkylationSₙ2 AlkylationMichael AdditionSₙ2 Alkylation
Mass Addition +58.005 Da+57.021 Da+125.048 Da+57.021 Da
Optimal pH ~8.0[19]~8.0[19]~7.0[20]Alkaline[20]
Relative Reactivity HighHigh, often faster than IAA[14]High, faster than IAM at pH < 7.5[21]Lower than IAA/IAM[20]
Specificity Primarily Cys; less non-specific alkylation than IAM[22]Primarily CysMore thiol-selective than iodo-compounds[20]Higher specificity than IAA/IAM[20]
Common Side Reactions Alkylation of Met, His, Lys, N-terminus[18][23]Alkylation of Met, His, Lys, N-terminus[10][18][23]Alkylation of Lys, His at alkaline pH[20]Fewer off-target reactions[20]
Table 2: Typical Reaction Conditions for Protein Alkylation
ParameterConditionRationale
Reducing Agent 5-10 mM Dithiothreitol (DTT) or TCEPReduces all disulfide bonds to free thiols prior to alkylation.[17]
Denaturant 6-8 M Urea (B33335) or 4% SDSEnsures all cysteine residues are accessible to reagents.
IAA Concentration 15-50 mM (2-4 fold molar excess over reducing agent)[17][19]Ensures complete alkylation of all available thiols.
pH 7.5 - 8.5Promotes the formation of the reactive thiolate anion.[3]
Temperature Room Temperature or 37°CBalances reaction rate with potential for side reactions.
Incubation Time 30-60 minutes in the darkIodo-reagents are light-sensitive.[24]
Quenching Agent Excess DTT or L-cysteineConsumes any remaining unreacted IAA to prevent further modification.[19]

Experimental Protocols

Protocol 1: Standard In-Solution Alkylation for Proteomic Analysis

This protocol describes the standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion and MS analysis.

G Standard Workflow for Protein Alkylation and Digestion cluster_prep Sample Preparation cluster_digest Digestion & Analysis A 1. Solubilize Protein in Urea/Ammonium (B1175870) Bicarbonate Buffer B 2. Reduce Disulfide Bonds (Add DTT, incubate 60 min @ 56°C) A->B C 3. Cool to Room Temperature B->C D 4. Alkylate Cysteines (Add IAA, incubate 30 min in dark) C->D E 5. Quench Reaction (Add excess DTT) D->E F 6. Dilute Sample to reduce Urea concentration E->F G 7. Add Trypsin (Incubate overnight @ 37°C) F->G H 8. Acidify to Stop Digestion (Add Formic Acid/TFA) G->H I 9. Desalt Peptides (e.g., C18) H->I J 10. Analyze by LC-MS/MS I->J

Caption: Workflow for in-solution protein alkylation and digestion.

Methodology:

  • Protein Solubilization: Dissolve the protein sample (e.g., 100 µg) in a buffer containing a denaturant, such as 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate the sample for 1 hour at 56°C to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh solution of IAA. Add IAA to the sample to a final concentration of 20-25 mM. Incubate for 30 minutes at room temperature in complete darkness.[19]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to consume excess IAA.

  • Digestion Preparation: Dilute the sample with 50 mM ammonium bicarbonate buffer until the urea concentration is below 2 M, which is necessary for optimal trypsin activity.

  • Enzymatic Digestion: Add trypsin at a protein-to-enzyme ratio of 50:1 (w/w) and incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA). Desalt the resulting peptides using a C18 solid-phase extraction column prior to LC-MS/MS analysis.[17]

Protocol 2: Differential Alkylation for Identifying Ligand-Binding Cysteines

This protocol is designed to compare the reactivity of cysteines in the presence and absence of a specific inhibitor or ligand to identify binding-site residues.

G Differential Alkylation Workflow to Identify Target Cysteines cluster_control Control Sample cluster_treated Treated Sample start Protein Lysate A1 1. Treat with Vehicle (DMSO) start->A1 B1 1. Treat with Inhibitor start->B1 A2 2. Label Reactive Cys with 'Light' IAA A1->A2 denature 3. Denature, Reduce All Cys (Urea, DTT) A2->denature B2 2. Label Unbound Cys with 'Light' IAA B1->B2 B2->denature heavy_label 4. Label Newly Exposed Cys with 'Heavy' ¹³C-IAA denature->heavy_label combine 5. Combine Samples heavy_label->combine digest 6. Digest and Analyze by LC-MS/MS combine->digest

Caption: Differential labeling strategy to identify inhibitor-binding cysteines.

Methodology:

  • Sample Division: Divide the native protein lysate into two equal aliquots: "Control" and "Treated".

  • Treatment: Treat the "Control" sample with a vehicle (e.g., DMSO). Treat the "Treated" sample with the covalent inhibitor or ligand of interest and incubate under appropriate conditions to allow binding.

  • First Alkylation (Light Label): Add a low concentration of standard ('light') this compound to both samples. This will label all accessible and reactive cysteine residues that are not blocked by the inhibitor in the "Treated" sample. Incubate for 30 minutes in the dark, then quench the reaction.

  • Reduction and Denaturation: Combine the "Control" and "Treated" samples. Add 8 M urea to denature the proteins and 10 mM DTT to reduce all remaining disulfide bonds (including those previously inaccessible or oxidized).

  • Second Alkylation (Heavy Label): Add an isotopically labeled ('heavy') version of an alkylating agent, such as ¹³C₂-iodoacetic acid, to label the newly reduced cysteine residues.[25]

  • Digestion and Analysis: Proceed with the standard digestion and LC-MS/MS analysis protocol (Protocol 1, steps 6-8).

  • Data Interpretation: In the MS data, peptides with cysteines that were reactive in both control and treated conditions will show a high "light" label signal. Cysteines that were blocked by the inhibitor will show a high "light" signal in the control but a high "heavy" label signal in the treated sample. The ratio of heavy/light signal intensity is used to quantify the change in reactivity and identify the specific binding site.

References

Application Notes and Protocols for Derivatization of Thiols with 2-Iodoacetic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are a class of organic compounds that play critical roles in biological systems. They are involved in enzymatic reactions, antioxidant defense mechanisms, and detoxification processes. The accurate quantification of thiols such as cysteine, glutathione, and N-acetylcysteine is crucial in various fields, including biomedical research, clinical diagnostics, and drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of thiols. However, the inherent properties of thiols, such as their susceptibility to oxidation and lack of a strong chromophore for UV detection, often necessitate a derivatization step prior to HPLC analysis.

This application note provides detailed protocols for the derivatization of thiols with 2-iodoacetic acid (IAA) for subsequent HPLC analysis. This compound is an alkylating agent that reacts specifically with the thiol group to form a stable S-carboxymethyl derivative. This derivatization serves two primary purposes: it stabilizes the thiol by preventing the formation of disulfide bonds, and it introduces a carboxyl group that can be exploited for detection. Two primary HPLC-based methods are presented: a straightforward method utilizing UV detection and a more sensitive method employing a secondary derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescence detection.

Principle of Derivatization

The derivatization of thiols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reaction is typically carried out under neutral to slightly alkaline conditions (pH 7.5-8.0) to facilitate the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻). The thiolate anion then attacks the electrophilic carbon atom of this compound, displacing the iodide ion and forming a stable thioether bond. This results in the formation of an S-carboxymethylated thiol derivative.[1] The reaction should be performed in the dark as this compound is light-sensitive.[1]

Experimental Protocols

Two distinct protocols are provided below. Protocol 1 describes a method for direct UV detection of the S-carboxymethylated thiols, which is simpler but less sensitive. Protocol 2 outlines a more sensitive method that involves a secondary derivatization step to introduce a fluorescent tag.

Protocol 1: Derivatization of Thiols with this compound for HPLC-UV Analysis

This protocol is suitable for applications where the thiol concentrations are relatively high.

Materials:

  • This compound (IAA)

  • Ammonium (B1175870) bicarbonate buffer (e.g., 100 mM, pH 8.0)

  • Standard solutions of thiols (e.g., cysteine, glutathione)

  • Sample containing thiols (e.g., biological extract, drug formulation)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Sodium dihydrogenphosphate

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Vortex mixer

  • Centrifuge (for sample preparation, if necessary)

  • Analytical balance

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM solution of this compound in the ammonium bicarbonate buffer. Prepare this solution fresh and protect it from light.[1]

    • Prepare standard solutions of the thiols of interest at known concentrations in the ammonium bicarbonate buffer.

  • Derivatization Reaction:

    • For standards: Mix equal volumes of the thiol standard solution and the 100 mM this compound solution.

    • For samples: If the sample is a protein digest, ensure the pH is adjusted to 7.5-8.0 with ammonium bicarbonate.[1] For other liquid samples, mix the sample with an equal volume of 100 mM this compound in ammonium bicarbonate buffer.

    • Vortex the mixture gently.

    • Incubate the reaction mixture in the dark at room temperature (20-25°C) for 45-60 minutes.[1]

  • Sample Preparation for HPLC:

    • After incubation, filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Reversed-phase C18

    • Mobile Phase A: 10 mM Sodium dihydrogenphosphate buffer, pH adjusted to 2.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be:

      • 0-5 min: 1% B

      • 5-15 min: 1% to 20% B

      • 15-20 min: 20% B

      • 20-22 min: 20% to 1% B

      • 22-30 min: 1% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 240 nm[2][3]

    • Column Temperature: 25°C

Data Presentation:

AnalyteRetention Time (min)LOD (mg/mL)LOQ (mg/mL)
S-Carboxymethyl-L-cysteine~5[2]0.1[2][3]0.8[2][3]
Other S-carboxymethylated thiolsTo be determinedTo be determinedTo be determined
Protocol 2: Derivatization with this compound and o-Phthalaldehyde (OPA) for HPLC-Fluorescence Analysis

This protocol offers significantly higher sensitivity and is suitable for the analysis of low-abundance thiols.

Materials:

  • All materials from Protocol 1

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (for disulfide reduction, if necessary)

  • Borate (B1201080) buffer (e.g., 0.4 M, pH 9.5)

  • Methanol (B129727) (HPLC grade)

Equipment:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler capable of pre-column derivatization (recommended)

Procedure:

  • Preparation of Reagents:

    • Prepare the this compound and thiol standard solutions as described in Protocol 1.

    • Prepare the OPA derivatizing reagent: Dissolve OPA in methanol and add a small amount of 2-mercaptoethanol, then dilute with borate buffer. The final solution should be stable for a week when stored at 4°C in the dark.

  • S-Carboxymethylation (First Derivatization):

    • Follow steps 2.1 to 2.3 from Protocol 1 to form the S-carboxymethylated thiols.

  • OPA Derivatization (Second Derivatization):

    • This step is ideally performed by an autosampler immediately before injection to ensure reproducibility and stability of the fluorescent derivative.

    • The autosampler is programmed to mix a specific volume of the S-carboxymethylated sample/standard with the OPA reagent.

    • Allow the reaction to proceed for 1 minute at room temperature.[4][5][6]

  • HPLC Analysis:

    • Column: Reversed-phase C18

    • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 6.8)

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: A suitable gradient should be developed to separate the OPA-derivatized thiols.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[4][5][6]

    • Column Temperature: 30°C

Data Presentation:

AnalyteRetention Time (min)Detection Limit
OPA-S-Carboxymethyl-glutathioneTo be determined375 fmol/injection[4][6]
Other OPA-S-carboxymethylated thiolsTo be determinedTo be determined

Visualizations

Derivatization_Reaction cluster_step1 Deprotonation cluster_step2 SN2 Reaction Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + OH⁻ Product S-Carboxymethyl Thiol (R-S-CH₂COOH) Thiolate->Product + ICH₂COOH H2O H₂O IAA This compound (ICH₂COOH) Iodide Iodide (I⁻) Product->Iodide + I⁻ OH_minus OH⁻

Caption: Chemical reaction of thiol derivatization with this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Thiol-containing Sample Derivatization Add this compound (pH 8.0, dark, 45-60 min) Sample->Derivatization Filtration Filter Sample (0.45 µm) Derivatization->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV (240 nm) or Fluorescence (Ex:340/Em:450) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peaks Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of thiols.

References

Application Notes and Protocols for Quenching Unreacted 2-Iodoacetic Acid in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively quenching unreacted 2-iodoacetic acid (IAA) and its amide derivative, iodoacetamide (B48618) (IAM), in alkylation reactions. Proper quenching is a critical step to prevent unwanted side reactions, such as the over-alkylation of proteins and modification of non-target amino acid residues, which can compromise the integrity of downstream analyses like mass spectrometry and enzyme activity assays.[1][2]

The protocols detailed below are primarily derived from established methods in proteomics for the reduction and alkylation of cysteine residues in proteins. While many protocols specify iodoacetamide, the principles and quenching procedures are directly applicable to this compound due to their similar reactivity as alkylating agents.[3]

Chemical Principle of Quenching

This compound and iodoacetamide are potent alkylating agents that react with nucleophiles, most notably the thiol groups of cysteine residues, forming a stable thioether bond.[3][4] This reaction is essential for preventing the re-formation of disulfide bonds after reduction. However, excess, unreacted IAA or IAM can lead to non-specific alkylation of other amino acid residues, such as methionine, histidine, and lysine, particularly at higher pH.[2][5]

The quenching process involves the addition of a reagent with a highly reactive thiol group, which scavenges the excess alkylating agent. Dithiothreitol (DTT) and L-cysteine are the most commonly used quenching agents.[1] The thiol group in the quenching agent reacts with the iodo-group of the alkylating agent, forming a stable and inert thioether adduct, thus neutralizing its reactivity.

Quantitative Data Summary

The following tables summarize typical concentrations and incubation parameters for the alkylation and subsequent quenching steps as cited in various protocols.

Table 1: Reaction Conditions for Alkylation and Quenching

ParameterAlkylation with Iodoacetamide/Iodoacetic AcidQuenching of Excess Alkylating Agent
Reagent Iodoacetamide (IAA) or Iodoacetic AcidDithiothreitol (DTT) or L-Cysteine
Typical Concentration 10 mM - 20 mM5 mM - 10 mM (additional)
Incubation Time 15 - 30 minutes15 minutes
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
pH 7.5 - 8.5Maintained from alkylation step
Light Conditions In the darkIn the dark

Note: The concentration of the quenching agent is typically added to exceed the initial concentration of the reducing agent and the alkylating agent to ensure complete reaction.

Table 2: Comparison of Common Quenching Agents

Quenching AgentAdvantagesConsiderations
Dithiothreitol (DTT) Highly effective, widely used, and well-documented.[5][6][7][8][9]Can interfere with some downstream applications if not removed. Contains two thiol groups.
L-Cysteine Effective at preserving the activity of enzymes like trypsin in subsequent steps.[1][2] Structurally similar to the target amino acid.Less commonly cited in standard protocols compared to DTT.
2-Mercaptoethanol (BME) An alternative thiol-containing reducing agent that can also be used for quenching.Has a strong, unpleasant odor and is volatile.

Experimental Protocols

Protocol 1: Standard Quenching of Iodoacetic Acid/Iodoacetamide using DTT

This protocol is suitable for samples in solution, such as purified proteins or cell lysates, being prepared for enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in an appropriate buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent stock solution (e.g., 500 mM DTT or TCEP)

  • Alkylation reagent stock solution (e.g., 500 mM Iodoacetamide or Iodoacetic Acid, freshly prepared in water and protected from light)

  • Quenching reagent stock solution (e.g., 500 mM DTT)

  • Reaction tubes (light-blocking)

  • Incubator or water bath

Procedure:

  • Reduction of Disulfide Bonds:

    • To your protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., add 10 µL of 500 mM DTT to a 490 µL sample for a final concentration of 10 mM).

    • Incubate at 56°C for 30-60 minutes.[7]

    • Cool the sample to room temperature.

  • Alkylation of Cysteine Residues:

    • Add the alkylation reagent to a final concentration of 14-20 mM (e.g., add 4 µL of 500 mM Iodoacetamide to a 500 µL sample for a final concentration of approximately 14 mM).

    • Incubate at room temperature for 30 minutes in the dark.[5][6][7] Iodo-containing reagents are light-sensitive.[10]

  • Quenching of Unreacted Alkylating Agent:

    • Add the quenching reagent (DTT) to an additional final concentration of 5-10 mM (e.g., add 5 µL of 500 mM DTT to the 504 µL reaction mixture).[5][6][8] This excess of thiol groups will react with and neutralize any remaining iodoacetic acid or iodoacetamide.

    • Incubate at room temperature for 15 minutes in the dark.[5][6][7]

  • Downstream Processing:

    • The sample is now ready for subsequent steps, such as buffer exchange, enzymatic digestion (e.g., with trypsin), or other analytical procedures. For trypsin digestion, it is crucial to dilute the urea concentration to below 2 M.[5][6]

Visualizations

Below are diagrams illustrating the key chemical reactions and the experimental workflow.

Quenching_Mechanism cluster_alkylation Alkylation Reaction cluster_quenching Quenching Reaction Protein_SH Protein-SH (Cysteine Thiol) Alkylated_Protein Protein-S-CH2-COOH (Carboxymethylated Cysteine) Protein_SH->Alkylated_Protein + I-CH2-COOH IAA I-CH2-COOH (Iodoacetic Acid) IAA->Alkylated_Protein HI HI Excess_IAA Excess I-CH2-COOH Quenched_Product DTT-(S-CH2-COOH)2 (Inert Adduct) Excess_IAA->Quenched_Product + DTT DTT_SH HS-CH2-(CHOH)2-CH2-SH (DTT) DTT_SH->Quenched_Product

Caption: Chemical mechanism of cysteine alkylation and DTT quenching.

Experimental_Workflow start Start: Protein Sample reduction 1. Reduction (e.g., 10 mM DTT, 56°C, 30 min) start->reduction cool Cool to Room Temp. reduction->cool alkylation 2. Alkylation (e.g., 20 mM IAA, RT, 30 min, Dark) cool->alkylation quench 3. Quenching (e.g., add 10 mM DTT, RT, 15 min, Dark) alkylation->quench downstream 4. Downstream Processing (e.g., Digestion, LC-MS) quench->downstream end End downstream->end

References

Application Notes and Protocols: 2-Iodoacetic Acid in Protein Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-iodoacetic acid and its amide derivative, iodoacetamide (B48618), in protein sequencing. The protocols detailed below are essential for the accurate identification and characterization of cysteine-containing proteins and peptides through both Edman degradation and mass spectrometry-based approaches.

Introduction: The Role of Cysteine Alkylation in Protein Sequencing

Cysteine residues play a critical role in protein structure and function, primarily through the formation of disulfide bonds. These covalent linkages stabilize the tertiary and quaternary structures of proteins. However, for accurate protein sequencing, these disulfide bonds must be cleaved, and the resulting free sulfhydryl groups must be permanently blocked. This is where alkylating agents like this compound (IAA) and iodoacetamide (IAM) are indispensable.

The primary goal of alkylation in this context is to prevent the re-formation of disulfide bonds after their reduction.[1][2] This ensures that the protein remains in a linearized state, which is crucial for enzymatic digestion and subsequent sequencing analysis.[3] Unmodified cysteine residues can interfere with the sequencing chemistry, leading to signal loss or ambiguous results in Edman degradation.[4] In mass spectrometry, proper alkylation ensures that cysteine-containing peptides are consistently identified with a predictable mass shift, improving the reliability of proteomic analyses.[5]

Chemical Principle of Cysteine Alkylation

The alkylation of cysteine by this compound or iodoacetamide is a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The process involves the following key steps:

  • Reduction of Disulfide Bonds: Initially, disulfide bridges (-S-S-) are cleaved to produce free thiol groups (-SH). This is typically achieved using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][5]

  • Alkylation: The deprotonated thiol group (thiolate anion, -S⁻), acting as a nucleophile, attacks the electrophilic carbon atom of the iodo-compound.[7] This results in the formation of a stable, irreversible thioether bond and the displacement of the iodide ion.[6]

This modification, known as S-carboxymethylation for IAA and S-carbamidomethylation for IAM, effectively "caps" the cysteine residue.[8]

cluster_reduction Reduction cluster_alkylation Alkylation Protein_Disulfide Protein-S-S-Protein (Disulfide Bond) Reduced_Protein 2 x Protein-SH (Free Thiols) Protein_Disulfide->Reduced_Protein + DTT or TCEP Reduced_Protein2 Protein-SH Alkylated_Protein Protein-S-CH₂COOH (S-Carboxymethylcysteine) Reduced_Protein2->Alkylated_Protein Iodoacetic_Acid ICH₂COOH (this compound) Iodoacetic_Acid->Alkylated_Protein

Diagram 1: Chemical workflow for the reduction and alkylation of cysteine residues.

Applications in Protein Sequencing Methodologies

3.1. Edman Degradation

In traditional protein sequencing via Edman degradation, the N-terminal amino acid is sequentially cleaved and identified. The presence of unmodified cysteine can halt this process or produce unidentifiable derivatives.[4][9] Alkylation with this compound converts cysteine into S-carboxymethylcysteine, a stable derivative that can be reliably identified by HPLC after its release as a phenylthiohydantoin (PTH) derivative.[4]

3.2. Mass Spectrometry-Based Proteomics

In modern proteomics, proteins are typically digested into smaller peptides before analysis by mass spectrometry (MS). The reduction and alkylation step is critical for several reasons:

  • It ensures complete and reproducible enzymatic digestion by preventing protein refolding.[2]

  • It adds a fixed mass modification to all cysteine residues (e.g., +58.005 Da for carboxymethylation), which simplifies peptide identification in database searches.[10]

  • Isotope-labeled versions of iodoacetic acid can be used for quantitative proteomics, allowing for the relative quantification of proteins in different samples.[11][12]

Protein_Sample Protein Sample (with Disulfide Bonds) Reduction Reduction (e.g., DTT) Protein_Sample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Enzymatic_Digestion Peptide_Mixture Peptide Mixture Enzymatic_Digestion->Peptide_Mixture LC_MS_MS LC-MS/MS Analysis Peptide_Mixture->LC_MS_MS Data_Analysis Data Analysis & Sequencing LC_MS_MS->Data_Analysis

Diagram 2: General workflow for protein sample preparation for mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and incubation parameters for the reduction and alkylation of proteins.

ParameterIn-Solution ProtocolIn-Gel ProtocolReference(s)
Reduction Agent 5-10 mM DTT or TCEP10 mM DTT[5][13]
Reduction Temp. 56-60°C50-56°C[5][13]
Reduction Time 25-60 min30-45 min[5][8][13]
Alkylation Agent 14-55 mM IAA or IAM55 mM IAM[4][5][13]
Alkylation Temp. Room TemperatureRoom Temperature[5][13]
Alkylation Time 20-45 min (in the dark)20-30 min (in the dark)[5][13]
Mass Addition (IAA) +58.005 DaN/A[10]
Mass Addition (IAM) +57.021 Da+57.021 Da[8][10]

Note on Side Reactions: Excess iodoacetamide or iodoacetic acid, or suboptimal pH, can lead to the alkylation of other amino acid residues such as lysine, histidine, and methionine.[8][14][15] It is crucial to use the minimum effective concentration and to quench the reaction appropriately.[4][16]

Experimental Protocols

5.1. Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry

This protocol is suitable for purified proteins or complex protein lysates in solution.

Materials:

  • Protein sample (1-10 mg/mL)

  • Denaturing buffer: 6 M Urea or 8 M Urea, 100 mM Tris-HCl, pH 8.3[13]

  • Reducing agent: 0.5 M DTT stock solution in water

  • Alkylation agent: 0.5 M Iodoacetic Acid (or Iodoacetamide) stock solution in water (prepare fresh and protect from light)[13]

  • Quenching reagent: 1 M DTT stock solution in water

Procedure:

  • Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL.

  • Reduction: Add the 0.5 M DTT stock solution to the protein solution to a final concentration of 5 mM.[13] Incubate at 56°C for 25-45 minutes.[4][13]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the 0.5 M iodoacetic acid stock solution to a final concentration of 14 mM.[4][13] It is critical to perform this step in the dark by wrapping the tube in aluminum foil, as iodo-compounds are light-sensitive.[8][13] Incubate for 30 minutes at room temperature.[13]

  • Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted iodoacetic acid.[4] Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: The sample is now ready for buffer exchange, dialysis, or direct enzymatic digestion followed by desalting (e.g., using C18 spin columns) to remove urea, excess DTT, and IAA, which can interfere with downstream analysis.[13]

5.2. Protocol 2: In-Gel Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised gel bands containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)

  • Dehydration solution: 100% acetonitrile (ACN)

  • Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM iodoacetic acid (or iodoacetamide) in 100 mM ammonium bicarbonate (prepare fresh and protect from light)[5]

  • Wash solution: 100 mM ammonium bicarbonate

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut it into small pieces (approx. 1x1 mm). Destain the gel pieces with the destaining solution until the Coomassie or silver stain is removed.

  • Dehydration: Remove the destaining solution and dehydrate the gel pieces by incubating with 100% ACN for 10-15 minutes. Remove the ACN and dry the gel pieces completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reduction solution (10 mM DTT in 100 mM ammonium bicarbonate), ensuring they are fully submerged. Incubate at 56°C for 30-45 minutes.[5]

  • Alkylation: Cool the tubes to room temperature. Remove the DTT solution and add the alkylation solution (55 mM IAA in 100 mM ammonium bicarbonate).[5] Incubate for 20-30 minutes at room temperature in complete darkness.[5]

  • Washing: Remove and discard the alkylation solution. Wash the gel pieces with 100 mM ammonium bicarbonate for 10 minutes.[5]

  • Final Dehydration: Dehydrate the gel pieces again with 100% ACN, then dry completely in a vacuum centrifuge. The gel pieces are now ready for in-gel digestion with an appropriate protease (e.g., trypsin).

cluster_protocol Protocol Logic Start Protein Sample Decision Sample Type? Start->Decision Denature Denature in Urea Decision->Denature Solution Destain Destain Gel Pieces Decision->Destain Gel Band In_Solution_Path In-Solution In_Gel_Path In-Gel (from SDS-PAGE) Reduce_Sol Reduce (DTT, 56°C) Denature->Reduce_Sol Alkylate_Sol Alkylate (IAA, RT, Dark) Reduce_Sol->Alkylate_Sol Quench Quench (excess DTT) Alkylate_Sol->Quench Digest_Sol Digest / Cleanup Quench->Digest_Sol End Ready for MS Digest_Sol->End Reduce_Gel Reduce (DTT, 56°C) Destain->Reduce_Gel Alkylate_Gel Alkylate (IAA, RT, Dark) Reduce_Gel->Alkylate_Gel Wash Wash & Dehydrate Alkylate_Gel->Wash Digest_Gel In-Gel Digest Wash->Digest_Gel Digest_Gel->End

Diagram 3: Decision workflow for in-solution vs. in-gel alkylation protocols.

Conclusion

The chemical modification of cysteine residues by this compound is a fundamental and critical step in protein sequencing. By preventing the reformation of disulfide bonds, this alkylation ensures that proteins are amenable to enzymatic digestion and subsequent analysis by either Edman degradation or mass spectrometry. The protocols provided herein offer robust and standardized methods for achieving complete and specific cysteine modification, thereby enhancing the quality and reliability of protein sequence and proteomic data. Careful adherence to these protocols, particularly regarding reagent concentrations and reaction conditions, is essential to minimize side reactions and obtain high-quality results.

References

Troubleshooting & Optimization

optimizing 2-iodoacetic acid alkylation reaction time and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 2-iodoacetic acid (IAA) alkylation reactions, with a focus on reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound alkylation?

A1: The optimal temperature for this compound (IAA) alkylation is a balance between reaction efficiency and the minimization of side reactions. Room temperature (typically 20-25°C) is generally recommended for a standard 30-60 minute incubation.[1][2] While elevated temperatures can increase the reaction rate, they also significantly increase the risk of off-target modifications.[2][3] For instance, alkylation of other amino acid residues besides cysteine, such as the peptide N-terminus, lysine, and methionine, increases with higher temperatures.[3][4]

Q2: How long should I incubate my sample with this compound?

A2: A typical incubation time for IAA alkylation is 30-60 minutes at room temperature in the dark.[1][5] Studies have shown that for iodoacetamide (B48618) (a closely related compound), reaction times of 10, 20, or 30 minutes did not markedly affect the degree of cysteine alkylation, suggesting the reaction can be relatively rapid.[3] However, prolonged incubation times can increase the likelihood of side reactions.[2] It is crucial to quench the reaction after the desired incubation period to prevent further non-specific modifications.[1]

Q3: What are the most common side reactions with this compound and how can I minimize them?

A3: The most common side reactions involve the alkylation of amino acid residues other than cysteine. Due to its reactivity, IAA can modify the N-terminus of peptides, as well as the side chains of histidine, lysine, aspartic acid, glutamic acid, and methionine.[1][4][6] To minimize these off-target modifications, it is crucial to optimize reaction conditions. This includes using the lowest effective concentration of IAA, maintaining a slightly alkaline pH (7.5-8.5), controlling the temperature at room temperature, and limiting the reaction time.[1][4][7] Quenching the reaction with a thiol-containing reagent like dithiothreitol (B142953) (DTT) is also a critical step.[1]

Q4: What is the difference between this compound (IAA) and 2-iodoacetamide (IAM)?

A4: Both IAA and 2-iodoacetamide (IAM) are effective alkylating agents for cysteine residues. The primary difference lies in the functional group attached to the iodoacetyl core. IAA has a carboxyl group, which is negatively charged at neutral pH, while IAM has an amide group, which is neutral. This charge difference can be utilized in certain experimental designs.[8] In terms of reactivity and side reactions, they are very similar, with both being prone to modifying other nucleophilic amino acid side chains under suboptimal conditions.[9][10] Some studies suggest that iodine-containing reagents like IAA and IAM, in general, lead to more non-specific modifications compared to other alkylating agents like acrylamide.[9]

Troubleshooting Guides

Problem 1: Low or Incomplete Alkylation of Cysteine Residues

Possible Cause Troubleshooting Step
Residual Reducing Agent Thiol-based reducing agents like DTT will react with and consume IAA. Ensure complete removal of the reducing agent after the reduction step using methods like dialysis or spin columns before adding IAA.[1]
Suboptimal pH The alkylation of cysteine is most efficient at a pH of 7.5-8.5, where the thiol group is deprotonated to the more reactive thiolate form.[4] Ensure your reaction buffer is within this range.
Degraded this compound IAA solutions are light-sensitive and should be prepared fresh before each use.[7] Store the stock reagent protected from light.
Insufficient Reaction Time or Temperature While higher temperatures are generally discouraged, if alkylation is incomplete at room temperature, you can try slightly increasing the incubation time to 60 minutes.[1]
Insufficient IAA Concentration If the protein concentration is high, the amount of IAA may be insufficient. Use at least a 10-fold molar excess of IAA to sulfhydryl groups.[7]

Problem 2: High Levels of Off-Target (Non-Specific) Alkylation

Possible Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures increase the reactivity of IAA with other nucleophilic amino acid side chains. Perform the alkylation at room temperature.[2][3]
Prolonged Reaction Time Extended incubation with IAA can lead to increased side reactions. Limit the reaction time to 30-60 minutes and then quench the reaction.[2]
High pH A very high pH can increase the reactivity of other nucleophilic side chains. If off-target modifications are severe, consider performing the reaction at a pH closer to neutral.[1]
Excessive IAA Concentration Using a large excess of IAA can drive non-specific reactions. Perform a titration experiment to determine the lowest effective concentration of IAA that provides sufficient cysteine alkylation.[1]

Data Presentation

Table 1: Effect of Temperature on Iodoacetamide Alkylation and Side Reactions

Note: This data is for iodoacetamide (IAM), a close analog of this compound, and is indicative of the expected trends for IAA.

TemperatureNumber of Peptides with Alkylated CysteineNumber of Peptides with Alkylated N-terminus
Room Temp~1200~87
40°C~1150~200
70°C~1050~800
85°C~950~1065

Data synthesized from a study on yeast whole-cell lysate.[3]

Table 2: Effect of Reaction Time on Iodoacetamide Alkylation

Note: This data is for iodoacetamide (IAM), a close analog of this compound.

Reaction Time (minutes)Number of Peptides with Alkylated Cysteine
10~1200
20~1210
30~1220

Data from the same study, showing that reaction time between 10 and 30 minutes has a minimal impact on the number of identified alkylated cysteine peptides.[3]

Experimental Protocols

Protocol 1: In-Solution Protein Alkylation with this compound

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.[11]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the IAA solution to the protein sample to a final concentration of 20-50 mM.[1]

    • Incubate in the dark at room temperature for 30-45 minutes.[1]

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM to consume excess IAA.[1]

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Downstream Analysis:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M for optimal enzymatic digestion.[12]

Protocol 2: In-Gel Protein Alkylation with this compound

  • Gel Piece Preparation:

    • Excise the protein band of interest from a stained polyacrylamide gel.

    • Destain the gel pieces completely.

    • Dehydrate the gel pieces with acetonitrile (B52724) and dry them in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate.

    • Incubate at 56°C for 45 minutes.[9]

    • Cool to room temperature and remove the DTT solution.

  • Alkylation:

    • Add a freshly prepared solution of 55 mM this compound in 100 mM Ammonium Bicarbonate to the gel pieces, ensuring they are fully submerged.[9]

    • Incubate for 30 minutes at room temperature in the dark.[9]

    • Remove and discard the IAA solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM Ammonium Bicarbonate.

    • Dehydrate the gel pieces with acetonitrile and dry them completely.

    • Proceed with in-gel enzymatic digestion.

Visualizations

Alkylation_Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_quenching Quenching Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols Protein->Reduced_Protein + DTT 56°C, 1 hr Alkylated_Protein Alkylated Protein Reduced_Protein->Alkylated_Protein + IAA RT, 30-45 min (in dark) Quenched_Sample Quenched Sample Alkylated_Protein->Quenched_Sample + DTT RT, 15 min Downstream Downstream Analysis Quenched_Sample->Downstream Proceed to Digestion/MS Alkylation_Mechanism cluster_product Product Cys Cysteine Thiolate (Protein-S⁻) Carboxymethyl_Cys S-Carboxymethylcysteine (Protein-S-CH₂-COOH) Cys->Carboxymethyl_Cys SN2 Reaction IAA This compound (I-CH₂-COOH)

References

Technical Support Center: Preventing Off-Target Modification by 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent off-target modifications when using 2-iodoacetic acid (IAA) for cysteine alkylation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of off-target modification by this compound?

A1: this compound is a reactive alkylating agent used to cap cysteine residues after disulfide bond reduction, preventing their re-formation. However, its electrophilic nature allows it to react with other nucleophilic amino acid side chains, leading to off-target modifications. The primary mechanism is an SN2 reaction where a nucleophilic group on an amino acid attacks the carbon atom of the C-I bond in this compound, displacing the iodide ion.

Q2: Which amino acid residues are most susceptible to off-target modification by this compound?

A2: Besides the intended cysteine residues, several other amino acids can be modified by this compound, especially under suboptimal conditions. The most commonly observed off-target modifications occur on:

  • Methionine: The sulfur atom in the thioether side chain is highly susceptible to alkylation.[1][2]

  • Lysine: The ε-amino group can be alkylated.[1]

  • Histidine: The imidazole (B134444) ring is nucleophilic and prone to modification.[1]

  • Aspartic Acid & Glutamic Acid: The carboxyl groups can be esterified.[1]

  • Tyrosine: The hydroxyl group of the phenol (B47542) ring can be modified.

  • Peptide N-terminus: The free amino group at the N-terminus of a peptide is a common site for off-target alkylation.[1]

Q3: What are the consequences of off-target modifications in my experiments?

A3: Off-target modifications can significantly impact your experimental results by:

  • Complicating Mass Spectrometry Data: Unexpected mass shifts on peptides make protein identification and characterization more challenging.

  • Interfering with Protein Structure and Function: Modification of key amino acid residues can alter protein conformation, activity, and interactions.

  • Affecting Downstream Applications: In drug development, unintended modifications can lead to altered efficacy, toxicity, and immunogenicity of protein-based therapeutics.

Q4: How can I minimize off-target modifications when using this compound?

A4: Minimizing off-target reactions involves optimizing your experimental protocol. Key strategies include:

  • Control Reaction pH: Maintain a pH between 7.5 and 8.5 to favor the specific alkylation of the more nucleophilic thiolate anion of cysteine over other residues.

  • Optimize Reagent Concentration: Use the lowest effective concentration of this compound that ensures complete alkylation of cysteines.

  • Control Reaction Time and Temperature: Perform the alkylation for the shortest time necessary and at room temperature. Avoid elevated temperatures which can increase the rate of side reactions.

  • Work in the Dark: Iodo-containing compounds are light-sensitive, and working in the dark prevents their degradation and the formation of reactive radicals.[1]

  • Quench the Reaction: After the desired incubation time, quench any excess this compound with a thiol-containing reagent like dithiothreitol (B142953) (DTT) or L-cysteine.[1]

Q5: Are there alternative alkylating agents with lower off-target reactivity?

A5: Yes, if off-target modifications remain a significant issue, consider using alternative reagents:

  • Chloroacetamide (CAA): Generally shows lower off-target alkylation compared to iodo-compounds. However, it has been reported to cause significant oxidation of methionine residues.[3][4][5]

  • Acrylamide (AA): Reacts with thiols via a Michael addition mechanism, which is highly specific under controlled conditions and results in fewer side reactions.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High incidence of unexpected mass shifts on non-cysteine residues (e.g., +58 Da on Met, Lys, His). 1. High concentration of this compound. 2. Reaction pH is too high or too low. 3. Prolonged reaction time or elevated temperature. 4. Excessive this compound not quenched. 1. Titrate the this compound concentration to the lowest effective level. 2. Ensure the reaction buffer is maintained between pH 7.5 and 8.5. 3. Optimize the incubation time and perform the reaction at room temperature. 4. Add a quenching agent (e.g., DTT, L-cysteine) to stop the reaction.
Incomplete alkylation of cysteine residues. 1. Insufficient concentration of this compound. 2. Degraded this compound solution. 3. Incomplete reduction of disulfide bonds. 4. Reaction pH is too low. 1. Slightly increase the concentration of this compound. 2. Always prepare fresh this compound solutions before use and store the solid reagent in the dark. 3. Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., DTT, TCEP) and incubation conditions. 4. Verify that the reaction pH is in the optimal range (7.5-8.5).
Significant number of methionine-containing peptides are not identified in mass spectrometry. Alkylation of methionine by this compound can lead to a neutral loss during mass spectrometry, hindering peptide identification. [1]1. Consider using an alternative alkylating agent like acrylamide, which does not modify methionine. 2. If using this compound is necessary, include the potential mass shift on methionine as a variable modification in your database search.
Protein precipitation upon addition of this compound. This compound can lower the pH of the buffer, leading to protein precipitation if the buffer capacity is insufficient. 1. Use a buffer with sufficient buffering capacity in the pH 7.5-8.5 range. 2. Prepare the this compound solution in the reaction buffer and adjust the pH if necessary before adding it to the protein sample.

Data Presentation

Table 1: Comparison of Off-Target Effects of Common Alkylating Agents

Alkylating AgentPrimary TargetCommon Off-Target ResiduesKey Considerations
This compound (IAA) CysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[1]High reactivity, significant off-target modifications, especially on methionine.[1]
Iodoacetamide (IAM) CysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[1]Similar to IAA but can be more reactive.
Chloroacetamide (CAA) CysteineLower off-target alkylation than iodo-compounds.Can cause significant oxidation of methionine residues.[3][4][5]
Acrylamide (AA) CysteineMinimal off-target reactions reported.High specificity for cysteine; a good alternative to minimize side reactions.[1][6]

Experimental Protocols

Protocol 1: Standard Protocol for Cysteine Alkylation with this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific protein and experimental setup.

  • Protein Reduction:

    • To your protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, 8 M Urea, pH 8.5), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Cysteine Alkylation:

    • Prepare a fresh solution of 100 mM this compound in the same buffer.

    • Add the this compound solution to the reduced protein sample to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • Add DTT to a final concentration of 40 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • The sample is now ready for buffer exchange, digestion, or other downstream applications.

Protocol 2: Optimized Protocol to Minimize Off-Target Alkylation

This protocol incorporates several strategies to reduce non-specific modifications.

  • Protein Reduction:

    • Reduce the protein sample with 5 mM TCEP at 37°C for 60 minutes. TCEP is a non-thiol reducing agent and does not need to be removed before alkylation.

  • Optimized Cysteine Alkylation:

    • Prepare a fresh solution of 50 mM this compound in your reaction buffer (pH 8.0).

    • Add the this compound solution to the reduced protein sample to a final concentration of 10 mM.

    • Incubate for 20 minutes at room temperature in complete darkness.

  • Quenching:

    • Quench the reaction by adding L-cysteine to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing:

    • Proceed with your downstream workflow.

Visualizations

Alkylation_Workflow cluster_reduction Protein Reduction cluster_alkylation Cysteine Alkylation cluster_quenching Quenching Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols (-SH) Protein->Reduced_Protein + DTT or TCEP Alkylated_Cys Alkylated Cysteine (S-Carboxymethylcysteine) Reduced_Protein->Alkylated_Cys + this compound (On-Target) Off_Target Off-Target Modifications (Met, Lys, His, etc.) Reduced_Protein->Off_Target + this compound (Off-Target) Quenched_IAA Quenched This compound Alkylated_Cys->Quenched_IAA + DTT or L-Cysteine Off_Target->Quenched_IAA + DTT or L-Cysteine Downstream Downstream Quenched_IAA->Downstream Proceed to Downstream Analysis Troubleshooting_Logic Start Problem: High Off-Target Modification Check_pH Is pH between 7.5 and 8.5? Start->Check_pH Check_Conc Is IAA Concentration Minimized? Check_pH->Check_Conc Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Time_Temp Are Time/Temp Optimized? Check_Conc->Check_Time_Temp Yes Adjust_Conc Titrate IAA Concentration Check_Conc->Adjust_Conc No Check_Quench Was Reaction Quenched? Check_Time_Temp->Check_Quench Yes Adjust_Time_Temp Reduce Time/ Perform at RT Check_Time_Temp->Adjust_Time_Temp No Consider_Alt Consider Alternative Reagent (e.g., Acrylamide) Check_Quench->Consider_Alt No Resolved Problem Resolved Check_Quench->Resolved Yes Consider_Alt->Resolved Adjust_pH->Check_Conc Adjust_Conc->Check_Time_Temp Adjust_Time_Temp->Check_Quench Add_Quench Add Quenching Step Add_Quench->Resolved

References

side reactions of 2-iodoacetic acid with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 2-iodoacetic acid with amino acids other than cysteine.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid side chains, other than cysteine, that can react with this compound?

A1: While this compound is predominantly used to alkylate the thiol group of cysteine residues, it can also react with other nucleophilic amino acid side chains. These off-target reactions are more likely to occur under certain experimental conditions. The primary amino acids susceptible to these side reactions include:

  • Histidine: The imidazole (B134444) ring of histidine is nucleophilic and can be alkylated by this compound.[1][2][3]

  • Lysine (B10760008): The ε-amino group of the lysine side chain can be a target for alkylation.[1][2][3]

  • Methionine: The sulfur atom in the thioether side chain of methionine is susceptible to alkylation.[2]

  • Tyrosine: The hydroxyl group of the tyrosine side chain can undergo alkylation, although it is generally less reactive.[2][3]

  • Aspartic Acid and Glutamic Acid: The carboxyl groups of these acidic amino acids can also be modified.[1][2][3]

  • N-terminus: The α-amino group at the N-terminus of a peptide or protein can also be a site of alkylation.[1][4]

Q2: What is the chemical mechanism of these side reactions?

A2: The reaction of this compound with these amino acid side chains is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic group on the amino acid side chain attacks the carbon atom of this compound that is bonded to the iodine atom. This results in the displacement of the iodide ion and the formation of a new covalent bond between the amino acid and the carboxymethyl group.

SN2_Mechanism cluster_transition Transition State IAA I-CH₂-COOH (this compound) TS [R-X---CH₂---I]⁻      |     COOH IAA->TS Nu R-X-H (Nucleophilic Amino Acid) Nu->TS Nucleophilic Attack Product R-X-CH₂-COOH (Carboxymethylated Amino Acid) TS->Product Iodide I⁻ (Iodide) TS->Iodide Leaving Group Departure

SN2 reaction mechanism of this compound with a nucleophilic amino acid.

Q3: What factors influence the extent of these side reactions?

A3: Several factors can influence the occurrence and extent of side reactions with this compound:

  • pH: The pH of the reaction buffer is a critical factor. The nucleophilicity of many amino acid side chains is pH-dependent. For example, the imidazole ring of histidine and the ε-amino group of lysine are more nucleophilic at pH values above their pKa, where they are deprotonated.[5]

  • Reagent Concentration: Higher concentrations of this compound increase the likelihood of off-target modifications.[2]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to an increase in the extent of side reactions.[4]

  • Amino Acid Accessibility: The accessibility of the amino acid side chains within the three-dimensional structure of the protein plays a significant role. Residues on the protein surface are more likely to be modified than those buried in the core.

Troubleshooting Guides

Problem 1: I am observing a high level of off-target modifications in my mass spectrometry data.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High pH of the reaction buffer The optimal pH for cysteine alkylation is typically around 8.0-8.5. If you are observing significant side reactions with histidine (pKa ~6.0) or lysine (pKa ~10.5), consider performing the reaction at a slightly lower pH (e.g., pH 7.0-7.5) to decrease the nucleophilicity of these side chains.[6][7][8]
Excessive concentration of this compound Use a lower molar excess of this compound over the total thiol concentration. A 2 to 5-fold molar excess is often sufficient for complete cysteine alkylation.
Prolonged reaction time or elevated temperature Reduce the incubation time and/or perform the reaction at a lower temperature (e.g., room temperature instead of 37°C). Monitor the reaction progress to determine the optimal time for sufficient cysteine modification with minimal side reactions.[4]
Presence of highly reactive, accessible residues If a particular protein is prone to off-target modifications due to its primary sequence and structure, consider using a less reactive alkylating agent as an alternative to this compound.

Problem 2: How can I confirm which amino acids are being modified?

Solution:

Tandem mass spectrometry (MS/MS) is the most effective method to identify the specific sites of modification. The mass of the carboxymethyl group (+58.005 Da) will be added to the mass of the modified amino acid residue. By analyzing the fragmentation pattern of the peptides in your sample, you can pinpoint the exact location of the modification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Reduce Reduction (e.g., DTT) Protein->Reduce Alkylate Alkylation (this compound) Reduce->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify Modified Peptides) LCMS->Data

Experimental workflow for identifying amino acid modifications.

Quantitative Data

The reactivity of this compound with different amino acid side chains is dependent on their nucleophilicity, which is influenced by their pKa values. The following table summarizes the pKa values of the side chains of amino acids known to react with this compound and provides qualitative information on their relative reactivity. Quantitative rate constants for these side reactions are not extensively documented in a comparative manner in the literature.

Amino AcidSide Chain Functional GroupSide Chain pKaRelative Reactivity (Qualitative)
CysteineThiol~8.3Very High (Primary Target)
HistidineImidazole~6.0High, especially at pH > 6[5]
Lysineε-Amino~10.5Moderate, increases significantly at pH > 9
Aspartic AcidCarboxyl~3.9Low, but can react[3]
Glutamic AcidCarboxyl~4.3Low, but can react[1][3]
MethionineThioetherN/AModerate[2]
TyrosinePhenolic Hydroxyl~10.1Low[3]

pKa values are approximate and can vary depending on the local protein environment.[6][7][8][9]

Experimental Protocols

Protocol 1: In-Solution Alkylation for Mass Spectrometry Analysis

This protocol is designed for the alkylation of proteins in solution prior to digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl)

  • Reducing agent (e.g., 100 mM Dithiothreitol - DTT)

  • Alkylation reagent (e.g., 200 mM this compound - IAA, freshly prepared in the dark)

  • Quenching reagent (e.g., 100 mM DTT)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Protease (e.g., Trypsin, mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction:

    • To your protein sample, add denaturant to a final concentration of 6 M Urea or 4 M Guanidine-HCl.

    • Add reducing agent to a final concentration of 10 mM DTT.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared this compound to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with digestion buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.[10]

Protocol 2: Differential Alkylation to Quantify Site-Specific Oxidation

This protocol can be adapted to study the reactivity of different amino acid side chains by using two different alkylating agents.

Materials:

  • As in Protocol 1, with the addition of a second alkylating agent (e.g., N-ethylmaleimide - NEM).

Procedure:

  • Blocking of Accessible Residues:

    • Lyse cells or prepare the protein sample in a buffer containing a blocking agent like NEM to cap highly accessible and reactive residues.

  • Removal of Excess Blocking Agent:

    • Remove excess NEM by protein precipitation (e.g., with acetone) or buffer exchange.

  • Denaturation and Reduction:

    • Resuspend the protein pellet in a denaturing buffer and reduce any remaining disulfide bonds with DTT as described in Protocol 1.

  • Labeling with this compound:

    • Alkylate the newly exposed thiol groups and other reactive sites by adding this compound.

  • Sample Processing for Mass Spectrometry:

    • Proceed with quenching, digestion, and sample cleanup as described in Protocol 1.

By comparing the extent of modification with and without the initial blocking step, you can gain insights into the relative reactivity of different amino acid side chains.

References

troubleshooting incomplete alkylation with 2-iodoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-iodoacetic acid for alkylation reactions, particularly for modifying cysteine residues in proteins and peptides.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation process.

Problem: Incomplete or Low Alkylation of Target Cysteine Residues

Possible Causes & Solutions:

  • Suboptimal pH: The alkylation of cysteine's thiol group is most efficient at a slightly alkaline pH (typically 7.5-8.5), which favors the deprotonated, more reactive thiolate anion form.[1][2][3] Acidic conditions can protonate the thiol group, significantly slowing the reaction.[4]

    • Solution: Ensure your reaction buffer is maintained within the optimal pH 7.5-8.5 range.[1]

  • Residual Reducing Agents: Thiol-based reducing agents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (2-ME) have free sulfhydryl groups that will react with and consume the this compound, reducing its effective concentration available for your target protein.[5]

    • Solution: Remove the reducing agent after the reduction step. This can be achieved through methods like dialysis, buffer exchange using spin columns, or protein precipitation followed by resuspension.[5] If using Tris(2-carboxyethyl)phosphine (TCEP), a non-thiol reducing agent, removal is still considered best practice to ensure optimal results.[5]

  • Reagent Degradation: this compound and related iodo-compounds are sensitive to light and can degrade over time, especially in solution, leading to reduced reactivity.[1][3][6]

    • Solution: Always prepare fresh solutions of this compound before use.[3][6] Store the solid reagent and solutions protected from light.[1][3][6] The reaction itself should be carried out in the dark.[1][7][8]

  • Insufficient Reagent Concentration: The concentration of this compound may be too low to alkylate all available thiol groups, especially if a significant amount of reducing agent is still present.

    • Solution: A molar excess of the alkylating agent over the total concentration of thiol groups (from both the protein and any residual reducing agent) is required.[1][9] Optimization experiments may be needed to determine the ideal concentration for your specific sample.[7]

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Typical alkylation reactions are run for 30-60 minutes at room temperature (20-25°C).[1][6] Increasing the incubation time or temperature can increase the reaction rate, but may also promote side reactions.[1]

  • Incomplete Reduction: If the initial reduction of disulfide bonds is incomplete, fewer free thiols will be available for alkylation.[1]

    • Solution: Ensure the reduction step is complete by optimizing the concentration of the reducing agent and the incubation time/temperature (e.g., 10 mM DTT for 30 minutes at 56°C).[1]

Problem: Off-Target Alkylation and Unexpected Mass Shifts

Possible Causes & Solutions:

  • Excess Reagent and Non-Optimal Conditions: While cysteine is the primary target, high concentrations of this compound or suboptimal pH can lead to the alkylation of other nucleophilic amino acid residues.[3][10]

    • Side Reactions: Common off-target sites include the N-terminus of the peptide/protein and the side chains of methionine, histidine, lysine (B10760008), aspartate, and glutamate.[1][5][7]

    • Solution: Use the lowest effective concentration of this compound needed for complete cysteine alkylation.[5] Carefully control the pH to remain within the optimal range (7.5-8.5).[1][3] After the desired incubation period, quench the reaction by adding a thiol-containing reagent like DTT or 2-ME to consume the excess this compound.[5][7][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylating cysteine with this compound? The optimal pH is typically between 7.5 and 8.5.[1] At this pH, the cysteine thiol group (pKa ~8.5) is more likely to be in its deprotonated thiolate anion form, which is a much stronger nucleophile and reacts more efficiently with this compound.[1][12]

Q2: Why must the alkylation reaction be performed in the dark? Iodo-compounds like this compound are light-sensitive and can degrade upon exposure to light, reducing their reactivity.[1][6][13] Performing the incubation in the dark prevents this degradation and ensures the reagent remains active.[1][7][8]

Q3: How should I prepare and store this compound? this compound is stable as a solid when stored refrigerated (+2°C to +8°C) and protected from light.[14][15] It is recommended to prepare aqueous solutions fresh just before use, as the reagent can degrade in solution.[3][6]

Q4: Can residual DTT from the reduction step interfere with my alkylation? Yes. DTT is a thiol-based reducing agent and will react with this compound, consuming it and making it unavailable to alkylate your protein of interest.[5] It is crucial to either remove the DTT or use a sufficient molar excess of this compound to account for both the DTT and the protein thiols.

Q5: Are there alternatives to this compound? Yes, several other alkylating agents are available. The choice depends on the specific experimental needs.

  • Iodoacetamide (IAM): Very similar in reactivity to iodoacetic acid and is the most commonly used alkylating agent in proteomics.[16][17]

  • Chloroacetamide (CAA): Reported to have fewer off-target alkylation events than iodo-reagents, but can cause a significant increase in methionine oxidation.[5][16][17][18]

  • Acrylamide: Can provide good alkylation efficiency with fewer side reactions than iodine-containing reagents.[5]

  • N-Ethylmaleimide (NEM): Reacts efficiently and often faster with thiols and is less pH-dependent, but may be less specific at alkaline pH.[5][12]

Quantitative Data Summary

Table 1: Optimization of Alkylation Conditions (using Iodoacetamide as a model)

ParameterTested RangeObservationReference
Concentration 1 - 20 mMIncreasing concentration up to 14 mM improved the identification of peptides with alkylated cysteine and reduced incomplete reactions.[7]
Temperature Room Temp - 85°CRoom temperature was found to be optimal. Higher temperatures did not improve results and may increase side reactions.[7]
Reaction Time 10 - 30 minutesA 30-minute incubation was found to be optimal for reaction completion.[7]
pH 7.5 - 8.5Recommended range for efficient cysteine alkylation.[1]

Table 2: Comparison of Common Alkylating Agents

Alkylating AgentChemical ClassAdvantagesDisadvantagesReference
This compound (IAA) HaloacetateHighly reactive towards thiols, widely used.Prone to causing non-specific alkylation of other residues (Met, His, Lys, etc.).[1][5][10][5]
Iodoacetamide (IAM) HaloacetamideHighly reactive towards thiols, widely used.Prone to causing non-specific alkylation of other residues, particularly methionine.[5][7][16][5]
Chloroacetamide (CAA) HaloacetamideLower off-target alkylation compared to iodo-reagents.[16][17]Can cause significant methionine oxidation (up to 40%).[16][17][18][5][16]
Acrylamide Michael AcceptorGood alkylation efficiency with fewer side reactions than iodo-reagents.[5]
N-Ethylmaleimide (NEM) MaleimideReacts efficiently and rapidly with thiols; less pH-dependent.[12]May be less specific at alkaline pH, reacting with lysine and histidine.[5][12][5]

Experimental Protocols

Protocol: Standard In-Solution Protein Reduction and Alkylation

This protocol provides a general workflow for preparing protein samples for analysis, such as mass spectrometry.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.2).

  • Denaturant (e.g., 8 M Urea).

  • Reducing Agent stock solution (e.g., 1 M DTT or TCEP).

  • Alkylation Reagent stock solution (e.g., 500 mM this compound, freshly prepared).

  • Quenching Reagent (e.g., 1 M DTT).

  • Buffer for dilution (e.g., 50 mM Ammonium Bicarbonate, pH 8).

Procedure:

  • Denaturation and Reduction: a. If not already denatured, add denaturant (e.g., Urea (B33335) to a final concentration of 6-8 M) to the protein sample.[1] b. Add the reducing agent to a final concentration of 5-10 mM (e.g., 10 mM DTT).[1] c. Incubate at 56°C for 25-30 minutes.[1][7] d. Allow the sample to cool to room temperature.[1]

  • Alkylation: a. Important: Perform this step in the dark to prevent reagent degradation.[1][6] b. Add freshly prepared this compound to a final concentration of 14-20 mM.[1][7] A molar excess over the total thiol concentration is necessary. c. Incubate at room temperature for 30-45 minutes.[1][7][19]

  • Quenching (Optional but Recommended): a. To stop the reaction and prevent over-alkylation, add a thiol-containing reagent to consume excess this compound. For example, add DTT to a final concentration of 5 mM.[7][11] b. Incubate at room temperature in the dark for 15 minutes.[1][11]

  • Sample Cleanup/Digestion: a. The sample is now ready for downstream processing. For mass spectrometry, this typically involves diluting the sample to reduce the urea concentration to below 1 M before adding a protease like trypsin for digestion.[1] b. After digestion, acidify the sample (e.g., with formic acid) and desalt it using a C18 column or tip before analysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation (in dark) cluster_analysis Downstream Processing Denaturation Denaturation (e.g., 8M Urea) Reduction Reduction (e.g., 10mM DTT, 56°C) Denaturation->Reduction Alkylation Alkylation (e.g., 20mM IAA, RT, 30 min) Reduction->Alkylation Quenching Quenching (e.g., 5mM DTT) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Analysis Mass Spectrometry Analysis Digestion->Analysis

Caption: A standard experimental workflow for protein reduction and alkylation.

troubleshooting_logic start Incomplete Alkylation Observed q_reduction Was reduction step complete? start->q_reduction q_reagent Were reagents fresh & light protected? q_reduction->q_reagent Yes sol_reduction Optimize reduction: Increase DTT conc. or time q_reduction->sol_reduction No q_conditions Were reaction conditions (pH, temp, time) optimal? q_reagent->q_conditions Yes sol_reagent Use fresh reagent & run in dark q_reagent->sol_reagent No q_quencher Was residual reducing agent removed? q_conditions->q_quencher Yes sol_conditions Adjust pH to 7.5-8.5 Increase time/conc. q_conditions->sol_conditions No sol_quencher Remove reducing agent post-reduction q_quencher->sol_quencher No end_node Re-run Experiment q_quencher->end_node Yes sol_reduction->end_node sol_reagent->end_node sol_conditions->end_node sol_quencher->end_node

Caption: A troubleshooting decision tree for incomplete alkylation.

reaction_pathways cluster_reactants Reactants cluster_products Products Protein Protein with - Cysteine (R-SH) - Lysine (R-NH2) - N-terminus (H2N-) Desired S-Carboxymethyl Cysteine (R-S-CH2COOH) Protein->Desired Desired Reaction (pH 7.5-8.5) Side1 N-Carboxymethyl Lysine (R-NH-CH2COOH) Protein->Side1 Side Reaction Side2 N-terminal Carboxymethylation (HOOC-CH2-NH-) Protein->Side2 Side Reaction IAA This compound (ICH2COOH) IAA->Desired IAA->Side1 IAA->Side2

Caption: Desired alkylation of cysteine vs. potential side reactions.

References

impact of pH on 2-iodoacetic acid alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the efficiency of 2-iodoacetic acid (IAA) alkylation of protein and peptide samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylating cysteine residues with this compound?

A1: The optimal pH for the specific alkylation of cysteine residues is slightly alkaline, typically in the range of pH 7.5 to 9.0.[1][2][3][4] At this pH, the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion (S-), which readily reacts with iodoacetic acid.[4]

Q2: What happens if the pH is too low during alkylation?

A2: At acidic pH (2-5), the alkylation of cysteine residues is significantly less efficient. However, under these conditions, this compound can selectively alkylate methionine residues.[5][6][7] This can be a desired outcome in specific experimental workflows but is considered an off-target reaction if the goal is to modify only cysteines.

Q3: What are the consequences of a pH that is too high?

A3: While a slightly alkaline pH is optimal for cysteine alkylation, a very high pH can increase the reactivity of other nucleophilic side chains, leading to a higher incidence of off-target modifications.[3] This can include the alkylation of lysine, histidine, aspartic acid, and glutamic acid residues, as well as the N-terminus of peptides.[1][4][8]

Q4: Can this compound react with other amino acids besides cysteine?

A4: Yes, this compound can react with other amino acid residues, particularly if the reaction conditions are not optimal. These off-target reactions can occur with methionine, lysine, histidine, aspartic acid, glutamic acid, and tyrosine.[1][4][8][9] The pH of the reaction buffer is a critical factor in controlling the specificity of the alkylation.[4][10]

Q5: How can I minimize off-target alkylation?

A5: To minimize off-target alkylation, it is crucial to maintain the reaction pH within the optimal range for cysteine modification (pH 7.5-9.0).[1][2] Additionally, using the correct concentration of this compound and an appropriate reaction time is important.[8][10] Quenching the reaction after the desired incubation period can also prevent further non-specific modifications.[3]

Troubleshooting Guide

Observation Possible Cause Recommended Action
Incomplete Cysteine Alkylation Suboptimal pH: The reaction buffer pH is too low (acidic), reducing the nucleophilicity of the cysteine thiol group.Ensure the reaction buffer is at a slightly alkaline pH (7.5-9.0) to facilitate the deprotonation of the cysteine thiol group.[3][11]
Insufficient Reagent: The concentration of this compound is too low to fully alkylate all reduced cysteine residues.Use at least a 10-fold molar excess of iodoacetic acid over the total concentration of sulfhydryl groups.[2]
Reagent Degradation: this compound solutions can be unstable, especially when exposed to light or not freshly prepared.Prepare this compound solutions immediately before use and protect them from light.[2]
Significant Off-Target Alkylation (e.g., on Lys, His, Met) Incorrect pH: The pH of the reaction buffer is too high, increasing the reactivity of other nucleophilic amino acid side chains.Maintain the reaction buffer pH in the range of 7.5-8.0 to enhance specificity for cysteine residues.[2] Consider lowering the pH towards neutral if off-target effects are severe.[3]
Excess Reagent or Time: Using a large excess of this compound or a prolonged incubation time can lead to non-specific modifications.[2][10]Reduce the amount of this compound or shorten the incubation time. Quench the reaction with a thiol-containing reagent like DTT or L-cysteine.[3]
Selective Alkylation of Methionine Acidic pH: The reaction was performed at a low pH (2-5).If methionine alkylation is undesirable, ensure the reaction is carried out at a slightly alkaline pH. If it is the intended outcome, this pH range is appropriate.[5][6][7]

Experimental Protocols

Standard Protocol for Reduction and Alkylation for Mass Spectrometry

This protocol is a general guideline for the reduction and alkylation of protein samples prior to mass spectrometry analysis.

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) containing a buffering agent (e.g., 100 mM Tris-HCl, pH 8.0).[3]

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at an appropriate temperature and time (e.g., 56°C for 30 minutes for DTT, or 37°C for 60 minutes for TCEP).[3]

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-45 minutes.[3]

  • Quenching: Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to consume the excess this compound.[3]

Visualizations

Workflow for Protein Reduction and Alkylation

AlkylationWorkflow cluster_0 Sample Preparation ProteinSample Protein Sample Solubilization Solubilization (e.g., 8M Urea, pH 8.0) ProteinSample->Solubilization Reduction Reduction (e.g., DTT or TCEP) Solubilization->Reduction Alkylation Alkylation (this compound, dark) Reduction->Alkylation Quenching Quenching (e.g., DTT or L-cysteine) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion MS_Analysis Mass Spectrometry Analysis Digestion->MS_Analysis

Caption: A typical experimental workflow for protein reduction and alkylation prior to mass spectrometry.

Impact of pH on this compound Reactivity

pH_Impact cluster_acidic Acidic pH (2-5) cluster_alkaline Slightly Alkaline pH (7.5-9.0) cluster_high_alkaline High Alkaline pH (>9.0) Methionine Methionine Alkylation (High Efficiency) Cysteine_low Cysteine Alkylation (Low Efficiency) Cysteine_high Cysteine Alkylation (Optimal Efficiency) Off_target_low Off-Target Reactions (Minimized) Off_target_high Off-Target Reactions (Increased) (Lys, His, Asp, Glu) IAA This compound IAA->Methionine favored IAA->Cysteine_low disfavored IAA->Cysteine_high optimal IAA->Off_target_low IAA->Off_target_high increased risk

Caption: Logical relationship between pH and the reactivity of this compound with different amino acids.

References

Technical Support Center: Post-Reaction Removal of Excess 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of excess 2-iodoacetic acid (IAA) following its use in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for handling residual IAA in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound from my reaction mixture?

A1: Excess this compound is a reactive and toxic alkylating agent.[1] Its presence can lead to several undesirable outcomes:

  • Non-specific modification: Residual IAA can react with non-target molecules in your sample, leading to "off-target" effects that can compromise the integrity and function of your product. In proteomics, this can manifest as the modification of amino acid residues other than cysteine.

  • Interference with downstream applications: Unreacted IAA can interfere with subsequent analytical techniques such as mass spectrometry by altering peptide masses, or with assays that rely on specific functional groups.

  • Toxicity and safety: Iodoacetic acid is a hazardous substance, and its removal is essential for the safety of further handling and for in vivo or cell-based applications.

Q2: What are the primary methods for removing excess this compound?

A2: There are several effective methods to separate small molecules like this compound from your reaction products. The most common techniques include:

  • Quenching: Chemically neutralizing the reactive iodoacetic acid.

  • Dialysis: Separating molecules based on size through a semi-permeable membrane.

  • High-Performance Liquid Chromatography (HPLC): Purifying the product based on its physicochemical properties.

  • Liquid-Liquid Extraction: Partitioning the iodoacetic acid into an immiscible solvent.

  • Adsorption: Using a solid-phase material like activated carbon to bind and remove the iodoacetic acid.

Q3: How do I choose the most suitable removal method for my experiment?

A3: The optimal method depends on several factors:

  • Nature of your product: Is your product a large macromolecule (e.g., protein), a small organic molecule, or a peptide?

  • Downstream application: What are the purity requirements for your subsequent experiments?

  • Sample volume and concentration: Some methods are better suited for large, dilute samples, while others are more effective for small, concentrated ones.

  • Available equipment: Do you have access to specialized equipment like an HPLC system or dialysis apparatus?

  • Time constraints: Some methods are faster than others.

The table below provides a general guideline for selecting a method based on your product type.

Product TypeRecommended Methods
Proteins/Large PeptidesQuenching, Dialysis, Gel Filtration Chromatography
Small Organic MoleculesLiquid-Liquid Extraction, HPLC, Adsorption
In-gel Protein SamplesWashing

Troubleshooting Guides and Detailed Protocols

This section provides detailed protocols and troubleshooting tips for each of the primary removal methods.

Quenching

Principle: A "quenching" reagent with a free thiol group is added to the reaction mixture. This reagent reacts with the excess iodoacetic acid, forming a stable, non-reactive thioether bond and thus neutralizing the alkylating agent.

Diagram of the Quenching Process

QuenchingWorkflow Reaction Reaction Mixture (Product + Excess IAA) Quencher Add Quenching Reagent (e.g., DTT, Cysteine) Reaction->Quencher Incubate Incubate (Allow reaction to complete) Quencher->Incubate Quenched Quenched Mixture (Product + Inactivated IAA) Incubate->Quenched Cleanup Optional Downstream Cleanup (e.g., Dialysis, HPLC) Quenched->Cleanup

Caption: Workflow for quenching excess this compound.

Experimental Protocol
  • Reagent Selection: Choose a quenching reagent. Dithiothreitol (DTT) and L-cysteine are commonly used.

  • Concentration: Prepare a stock solution of the quenching reagent. A final concentration of 5-10 mM in the reaction mixture is typically sufficient. A study on quenching iodoacetamide (B48618) (a related compound) showed that cysteine quenching can be highly effective in preserving downstream enzyme activity.[2]

  • Addition: Add the quenching reagent to the reaction mixture containing excess iodoacetic acid.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to ensure the quenching reaction goes to completion.

  • Further Processing: The quenched iodoacetic acid and excess quenching reagent can then be removed by a suitable purification method if necessary (e.g., dialysis or HPLC).

Troubleshooting
IssuePossible CauseRecommended Solution
Incomplete Quenching Insufficient amount of quenching reagent.Increase the concentration of the quenching reagent or the incubation time.
Low reactivity of the quenching reagent.Consider using a more reactive thiol-containing compound.
Product Instability The quenching conditions (e.g., pH) are affecting your product.Ensure the pH of the reaction mixture is compatible with your product's stability during quenching.
Interference in Downstream Assays The quenching reagent itself interferes with subsequent steps.Remove the quenching reagent and its product with iodoacetic acid using dialysis or HPLC.

Dialysis

Principle: Dialysis is a size-based separation technique. The reaction mixture is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). Small molecules like iodoacetic acid (MW: 185.95 g/mol ) can freely pass through the membrane into a large volume of buffer (the dialysate), while larger molecules like proteins are retained.[3][4]

Diagram of the Dialysis Process

DialysisProcess cluster_0 Dialysis Bag (Low MWCO) cluster_1 Dialysis Buffer Product Product IAA IAA Buffer_IAA IAA IAA->Buffer_IAA Diffusion

Caption: Principle of dialysis for removing small molecules.

Experimental Protocol
  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your product. For most proteins, a 3.5-10 kDa MWCO is suitable.

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load your sample into the dialysis tubing or cassette, leaving some space for potential volume increase.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of an appropriate buffer (at least 100-200 times the sample volume).[3]

  • Stirring: Gently stir the dialysis buffer at 4°C to maintain the concentration gradient.

  • Buffer Changes: For efficient removal, change the dialysis buffer multiple times. A typical schedule is after 2-4 hours, and then overnight.[5]

Troubleshooting
IssuePossible CauseRecommended Solution
Inefficient Removal of IAA Insufficient buffer volume or too few buffer changes.Use a larger buffer volume (at least 100x the sample volume) and perform at least three buffer changes.[3]
Membrane fouling.If your sample is viscous or contains particulates, clarify it by centrifugation before dialysis.
Product Loss The MWCO of the membrane is too large.Use a membrane with a smaller MWCO. Ensure your product's molecular weight is at least twice the MWCO of the membrane.[5]
Non-specific binding of the product to the membrane.This can be an issue with dilute protein samples. Consider adding a carrier protein like BSA if compatible with your downstream application.[6]
Sample Dilution or Concentration Osmotic pressure differences between the sample and the buffer.Ensure the buffer composition is as close as possible to the desired final sample buffer.[6]
Protein Precipitation Rapid removal of a denaturant (e.g., urea) or change in buffer conditions (pH, salt concentration).Perform a stepwise dialysis with gradually decreasing concentrations of the denaturant. Ensure the dialysis buffer is compatible with your protein's solubility.[7]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For removing iodoacetic acid, reversed-phase HPLC (RP-HPLC) is often used, where the stationary phase is nonpolar and the mobile phase is polar. Iodoacetic acid, being polar, will have a shorter retention time and elute earlier than many less polar products.

Diagram of HPLC Separation

HPLCSeparation cluster_0 HPLC System cluster_1 Resulting Chromatogram Injector Injector (Sample Loaded) Column HPLC Column (Separation Occurs) Injector->Column Detector Detector (Monitors Elution) Column->Detector Collector Fraction Collector Detector->Collector Chromatogram Time Peak 1 (IAA) Peak 2 (Product)

Caption: Workflow of HPLC for product purification.

Experimental Protocol
  • Column Selection: Choose a suitable reversed-phase column (e.g., C18, C8). The choice will depend on the properties of your target molecule.

  • Mobile Phase: A typical mobile phase for separating organic acids consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Method Development: Develop a gradient or isocratic elution method to achieve good separation between your product and iodoacetic acid.

  • Sample Preparation: Filter your sample through a 0.22 µm filter before injection to remove any particulates.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect the fractions corresponding to your product peak, leaving the iodoacetic acid peak behind.

  • Product Recovery: Evaporate the solvent from the collected fractions to obtain your purified product.

Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase strength and gradient steepness. For acidic compounds, adjusting the pH of the mobile phase can improve peak shape.[9]
Unsuitable column.Try a different stationary phase or a column with a smaller particle size or longer length for increased efficiency.[10][11]
Low Product Recovery Product is not eluting from the column.Adjust the mobile phase to be stronger (more organic solvent) to ensure your product elutes.
Product degradation on the column.Ensure the pH of the mobile phase is within the stability range of your product and the column.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Use a high-purity silica (B1680970) column or add a competing agent to the mobile phase. Ensure the sample is dissolved in the mobile phase.

Liquid-Liquid Extraction

Principle: This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[12] Since this compound is an acid, its solubility can be manipulated by adjusting the pH. By making the aqueous phase basic (e.g., with sodium bicarbonate), the iodoacetic acid will be deprotonated to iodoacetate, which is highly water-soluble. A neutral organic product can then be extracted into an organic solvent, leaving the iodoacetate in the aqueous layer.

Diagram of Liquid-Liquid Extraction

LLE Start Reaction Mixture in Separatory Funnel AddBase Add Organic Solvent & Aqueous Base (e.g., NaHCO3) Start->AddBase Shake Shake & Vent AddBase->Shake Separate Allow Layers to Separate Shake->Separate Layers Organic Layer (Product) Aqueous Layer (Iodoacetate) Separate->Layers Drain Drain Aqueous Layer Layers:bottom->Drain Collect Collect Organic Layer Layers:top->Collect

Caption: Liquid-liquid extraction workflow for separating a neutral product from iodoacetic acid.

Experimental Protocol
  • Solvent Selection: Choose an organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Procedure: a. Place the reaction mixture in a separatory funnel. b. Add the organic solvent and a dilute aqueous basic solution (e.g., saturated sodium bicarbonate). c. Stopper the funnel and shake vigorously, venting frequently to release any pressure. d. Allow the two layers to separate. e. Drain the lower (aqueous) layer. f. Repeat the extraction of the organic layer with the basic solution to ensure complete removal of the iodoacetic acid. g. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. h. Drain the organic layer into a clean flask and dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). i. Filter off the drying agent and evaporate the solvent to obtain the purified product.

Troubleshooting
IssuePossible CauseRecommended Solution
Emulsion Formation Presence of surfactants or high concentration of solutes.Gentle swirling instead of vigorous shaking can help. Adding brine (salting out) can also help break the emulsion.[8][13][14]
Incompatible solvent choice.Try a different organic solvent.
Poor Separation/Low Recovery Product is partially soluble in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent.[15]
Incorrect pH of the aqueous phase.Ensure the aqueous phase is sufficiently basic to deprotonate the iodoacetic acid.
Product Remains in Aqueous Layer Product is acidic and is also deprotonated by the base.If the product is acidic, this method may not be suitable. Consider a different pH for the aqueous phase that selectively deprotonates the iodoacetic acid but not your product.

Adsorption with Activated Carbon

Principle: Activated carbon has a highly porous structure with a large surface area, which can adsorb organic molecules from a solution.[16] The reaction mixture is treated with activated carbon, which binds the iodoacetic acid, and the carbon is then removed by filtration.

Diagram of Adsorption Process

Adsorption Mixture Reaction Mixture AddAC Add Activated Carbon Mixture->AddAC Stir Stir AddAC->Stir Filter Filter to Remove Carbon Stir->Filter Product Purified Product Filter->Product

References

dealing with 2-iodoacetic acid induced protein precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling issues related to 2-iodoacetic acid (IAA). This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein precipitation during alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAA) and why is it used in protein experiments?

A1: this compound (IAA), also called iodoacetate, is a chemical reagent used for the alkylation of proteins. Its primary purpose is to covalently modify the thiol groups (-SH) of cysteine residues, forming stable S-carboxymethylcysteine.[1][2] This process, known as carboxymethylation, is a critical step in many proteomics workflows. It is performed after the reduction of disulfide bonds (-S-S-) to prevent them from reforming, ensuring proteins remain in a denatured and linearized state for subsequent analysis by mass spectrometry or electrophoresis.[3][4]

Q2: Why does this compound cause my protein sample to precipitate?

A2: Protein precipitation upon the addition of IAA is a common issue that can arise from several factors:

  • pH Shift: this compound is, as its name suggests, an acid. Adding it to your protein solution, especially if the buffer has low capacity, can significantly lower the pH.[5] If the pH drops to the protein's isoelectric point (pI), its net charge will be zero, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.[6]

  • Alteration of Protein Charge: The alkylation reaction with IAA introduces a negative charge (from the carboxyl group) onto each modified cysteine residue.[2][7] This alteration of the protein's overall charge landscape can disrupt critical intramolecular and intermolecular electrostatic interactions that maintain its native structure and solubility, causing it to unfold and aggregate.[1]

  • Increased Hydrophobicity and Structural Disruption: The modification of cysteine residues can lead to conformational changes in the protein.[1] These changes may expose hydrophobic patches that were previously buried, leading to aggregation as the protein molecules interact to minimize contact with the aqueous solvent.[8]

Q3: What is the difference between this compound (IAA) and iodoacetamide (B48618) (IAM)?

A3: Iodoacetamide (IAM) is another widely used alkylating agent that also reacts with cysteine residues. The key difference lies in the chemical group they add. While IAA adds a negatively charged S-carboxymethyl group, IAM adds a neutral S-carboxyamidomethyl group.[2] Because IAM does not alter the protein's charge, it is often preferred to minimize the risk of charge-induced structural changes and precipitation. If you are consistently facing precipitation with IAA, switching to IAM is a primary troubleshooting step.[2]

Q4: Are there alternatives to iodine-containing alkylating agents like IAA and IAM?

A4: Yes, several alternatives are available. Iodine-containing reagents are known to cause non-specific modifications on other amino acids like methionine.[9][10] Other common alkylating agents include chloroacetamide (CAA) and acrylamide.[9][11] Acrylamide, in particular, has been shown to result in high peptide identification rates with fewer side reactions compared to iodine-containing reagents.[9]

Troubleshooting Guide: Protein Precipitation During Alkylation

This guide addresses specific problems you may encounter when using this compound.

Problem 1: Protein precipitates immediately after adding IAA.

This is often caused by a rapid change in the solution's properties.

Potential Cause Recommended Solution
Drastic pH Drop IAA is acidic. Prepare a stock solution of IAA and adjust its pH to be near-neutral before adding it to your protein sample. Alternatively, use a buffer with a higher buffering capacity (e.g., 100mM Tris or HEPES at pH 8.0-8.5). Always verify the final pH of the reaction mixture after adding IAA.[5]
High Protein Concentration Highly concentrated protein samples are more prone to aggregation.[12] Try diluting the sample before the alkylation step. If a high final concentration is needed, consider reconcentrating the sample after the workflow is complete.[8]
High IAA Concentration Excessive reagent can promote off-target modifications and precipitation.[13] Reduce the final concentration of IAA. A 2- to 5-fold molar excess over the reducing agent (e.g., DTT) is a common starting point.
Problem 2: Sample becomes cloudy or precipitates during incubation.

This suggests a slower aggregation process due to suboptimal reaction conditions.

Potential Cause Recommended Solution
Suboptimal Buffer Conditions The buffer may not be adequately stabilizing the protein in its unfolded state. Include stabilizing agents in your buffer. Options include: • Urea (B33335) (6-8 M) or Guanidine-HCl (6 M): These strong denaturants keep proteins soluble but must be diluted for subsequent enzymatic digestion.[8][14] • Glycerol (5-10%): Acts as a cryoprotectant and protein stabilizer.[12][15] • Non-denaturing detergents (e.g., 0.1% Tween 20): Can help solubilize aggregates.[12]
Incorrect Temperature While alkylation is often performed at room temperature, some proteins may be more stable at 4°C.[15] Try performing the incubation on ice or in a cold room to slow down aggregation kinetics.
Reaction Time Too Long Extended incubation can increase the chance of side reactions and aggregation. Optimize the incubation time; 30 minutes is typically sufficient for complete alkylation in the dark at room temperature.[14][16]
Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting IAA-induced protein precipitation.

G cluster_start cluster_ph pH Optimization cluster_conc Concentration Optimization cluster_buffer Buffer & Conditions cluster_reagent Alternative Reagents start Precipitation Observed with IAA? check_ph 1. Check & Adjust pH (Target: 8.0-8.5) start->check_ph ph_ok Still Precipitates? check_ph->ph_ok reduce_iaa 2. Reduce IAA Concentration (2-5x over DTT) ph_ok->reduce_iaa Yes end_node Problem Resolved ph_ok->end_node No reduce_protein 3. Reduce Protein Concentration reduce_iaa->reduce_protein conc_ok Still Precipitates? reduce_protein->conc_ok add_stabilizer 4. Add Stabilizer (e.g., Urea, Glycerol) conc_ok->add_stabilizer Yes conc_ok->end_node No temp_time 5. Optimize Temp & Time (e.g., 4°C, 30 min) add_stabilizer->temp_time buffer_ok Still Precipitates? temp_time->buffer_ok switch_iam 6. Switch to Iodoacetamide (IAM) buffer_ok->switch_iam Yes buffer_ok->end_node No switch_other 7. Consider CAA or Acrylamide switch_iam->switch_other

A step-by-step decision tree for troubleshooting protein precipitation.

Quantitative Data Summary

Optimizing reagent concentrations is critical for successful alkylation while minimizing precipitation.

Table 1: Recommended Concentrations for Reduction & Alkylation Reagents

ReagentTypeTypical Final ConcentrationKey Considerations
Dithiothreitol (DTT) Reducing Agent5 - 10 mMPrepare fresh. Can precipitate with high concentrations of IAA/IAM.[3][8][14]
TCEP Reducing Agent5 - 10 mMMore stable and less prone to reacting with alkylating agents than DTT.[9][17]
This compound (IAA) Alkylating Agent14 - 20 mMAdds a negative charge. Can lower pH. Prepare fresh and protect from light.[14][16][18]
Iodoacetamide (IAM) Alkylating Agent15 - 50 mMNeutral charge. Often a better choice for preventing precipitation. Prepare fresh and protect from light.[17][19]

Table 2: Comparison of Common Alkylating Agents

AgentAbbreviationPrimary TargetKey Side Effects & Considerations
This compound IAA / IACCysteineAdds negative charge; can cause precipitation. Off-target alkylation of Met, Lys, His.[7][9]
Iodoacetamide IAMCysteineNeutral charge; generally better for protein solubility than IAA. Off-target alkylation of Met, Lys, His.[10][11]
Chloroacetamide CAACysteineLower off-target alkylation than IAM but can cause significant methionine oxidation.[10][11]
Acrylamide AACysteineHigh specificity for cysteine via Michael addition. Often results in better peptide identification rates.[9][11]

Experimental Protocols

Protocol: Standard In-Solution Protein Reduction and Alkylation

This protocol is a standard method for preparing protein samples for mass spectrometry analysis.

Materials:

  • Denaturing Buffer: 6 M Urea, 100 mM Tris-HCl, pH 8.3

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent Stock: 500 mM this compound (IAA) in water (prepare fresh, protect from light)[14]

  • Quenching Solution: 500 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0

Procedure:

  • Protein Solubilization: Dissolve the protein sample in an appropriate volume of Denaturing Buffer.

  • Reduction: Add 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM. Vortex gently. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[14]

  • Cooling: Allow the sample to cool to room temperature (approx. 15 minutes). Briefly centrifuge the tube to collect any condensation.[14]

  • Alkylation: Add 500 mM IAA stock solution to a final concentration of 14 mM.[14] Vortex gently. Incubate for 30 minutes at room temperature in complete darkness.[14]

  • Quenching: Stop the alkylation reaction by adding the 500 mM DTT quenching solution to an additional final concentration of 5 mM. This will react with any excess, unreacted IAA. Incubate for 15 minutes at room temperature in the dark.[14]

  • Buffer Exchange/Dilution: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for the activity of enzymes like trypsin.[14]

  • The sample is now ready for enzymatic digestion.

Mechanism of Action

The diagram below illustrates the chemical reaction between this compound and a cysteine residue.

G cluster_reactants Reactants cluster_products Products Thiolate Protein-S⁻ (Cysteine Thiolate Anion) Alkylated Protein-S-CH₂-COOH (S-Carboxymethylcysteine) Thiolate->Alkylated SN2 Attack IAA I-CH₂-COOH (this compound) IAA->Alkylated Iodide I⁻ (Iodide Ion) IAA->Iodide

Alkylation of a cysteine residue by this compound.

This SN2 reaction involves the deprotonated thiol group (thiolate anion) of a cysteine acting as a nucleophile, attacking the electrophilic carbon atom of IAA and displacing the iodide ion.[7]

References

Technical Support Center: Minimizing Methionine Oxidation During 2-Iodoacetic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize methionine oxidation during 2-iodoacetic acid (IAA) treatment in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem during this compound treatment?

Q2: What are the main causes of methionine oxidation during alkylation with this compound?

Several factors can contribute to methionine oxidation during IAA treatment:

  • Reagent Choice: Iodine-containing alkylating agents like iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) are known to cause off-target alkylation of methionine residues.[2][3][4] This can lead to a prominent neutral loss during mass spectrometry analysis, complicating peptide identification.[2][3][4]

  • Reaction Conditions: Factors such as pH, temperature, and light exposure can influence the rate of side reactions, including methionine oxidation.[5]

  • Sample Handling: Prolonged exposure to air and elevated temperatures during sample preparation can increase the likelihood of artefactual methionine oxidation.[6]

Q3: How can I detect methionine oxidation in my samples?

The most common methods for detecting methionine oxidation are:

  • Mass Spectrometry (MS): This is a definitive method to identify oxidation by observing a mass increase of +16 Da for each oxidized methionine residue.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than their non-oxidized counterparts.[1]

Troubleshooting Guide

Problem 1: High levels of methionine oxidation are observed in my mass spectrometry data after IAA treatment.

Potential Cause Recommended Solution
Inherent reactivity of IAA Consider using an alternative, non-iodine-containing alkylating agent like acrylamide, which has been shown to result in significantly fewer methionine-containing peptide spectral match losses.[2][3][4]
Suboptimal Reaction Conditions Optimize your protocol. Perform the alkylation in the dark to minimize light-induced oxidation.[7] Control the temperature, as higher temperatures can increase side reactions.[8] Ensure the pH of the reaction is appropriate for cysteine alkylation while minimizing off-target reactions.[5]
Sample Handling and Exposure to Oxidants Work quickly and consistently to minimize the sample's exposure to air.[6] Consider using degassed solutions or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Including antioxidants like catalase or free L-methionine in your buffers can also help scavenge reactive oxygen species.[6]

Problem 2: I am seeing unexpected modifications on methionine residues that are not a +16 Da mass shift.

Potential Cause Recommended Solution
Direct Alkylation of Methionine by IAA Iodine-containing reagents can directly alkylate methionine, resulting in a carboxymethylated side chain.[2][3][4] This modification can lead to a neutral loss during MS/MS fragmentation, which might be misinterpreted. Be sure to include carboxymethylation of methionine as a potential variable modification in your database search.
S-alkylation by Carbocations During acidic cleavage steps in peptide synthesis, reactive carbocations can be generated that lead to S-alkylation of methionine. While this is different from oxidation, it is a common side reaction.[1]

Quantitative Data Summary

The choice of alkylating agent can significantly impact the level of methionine modification. The following table summarizes a comparison between iodoacetamide (an iodine-containing reagent similar to IAA) and 2-chloroacetamide.

Alkylating AgentMethionine Oxidation LevelReference
Iodoacetamide2-5% of all Met-containing peptides[9][10][11]
2-ChloroacetamideUp to 40% of all Met-containing peptides[9][10][11]

This data clearly indicates that iodine-containing reagents like iodoacetamide result in substantially lower levels of methionine oxidation compared to 2-chloroacetamide.

Experimental Protocols

Protocol 1: Standard In-Solution Reduction and Alkylation with Minimized Oxidation Potential

This protocol is a standard procedure for reducing and alkylating proteins in solution, with specific steps to minimize methionine oxidation.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris pH 8.5).

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 56°C to reduce disulfide bonds.[2]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark .[2] This step is critical to prevent light-induced side reactions.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: Proceed with your standard downstream processing, such as buffer exchange or digestion.

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa) for Quantifying Methionine Oxidation

This protocol utilizes the reactivity of IAA at low pH to selectively alkylate unoxidized methionines, allowing for their quantification as a proxy for the unoxidized population.[12][13]

  • Initial Cysteine Alkylation: Reduce and alkylate cysteine residues under standard denaturing conditions at a neutral or slightly alkaline pH as described in Protocol 1. This step is crucial to block cysteine residues from reacting in the subsequent step.

  • Enzymatic Digestion: Digest the protein sample into peptides using an appropriate protease (e.g., trypsin).

  • Low pH Alkylation: Adjust the pH of the peptide solution to 2-5 using an acid such as formic acid.[12][13]

  • IAA Treatment: Add iodoacetamide (IAA) and incubate to specifically alkylate the unoxidized methionine residues. This alkylation prevents their subsequent artifactual oxidation.[12][13]

  • Mass Spectrometry Analysis: Analyze the sample by LC-MS/MS. The extent of methionine oxidation in the original sample can be determined by quantifying the ratio of alkylated to non-alkylated (i.e., originally oxidized) methionine-containing peptides.[12][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis cluster_troubleshooting Troubleshooting Focus ProteinSample Protein Sample Denaturation Denaturation & Reduction (e.g., DTT, 56°C) ProteinSample->Denaturation Alkylation Alkylation with IAA (Room Temp, Dark) Denaturation->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching MetOxidation Methionine Oxidation Alkylation->MetOxidation Potential Side Reaction Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Standard workflow for protein reduction and alkylation, highlighting the critical step where methionine oxidation can occur.

logical_relationship cluster_factors Factors Influencing Methionine Oxidation cluster_outcomes Potential Outcomes Reagent Choice of Alkylating Agent (Iodine-containing vs. Non-iodine) HighOx Increased Met Oxidation Reagent->HighOx e.g., 2-Chloroacetamide LowOx Minimized Met Oxidation Reagent->LowOx e.g., Acrylamide Conditions Reaction Conditions (pH, Temp, Light) Conditions->HighOx High Temp, Light Conditions->LowOx Controlled Temp, Dark Handling Sample Handling (Air Exposure) Handling->HighOx Prolonged Exposure Handling->LowOx Inert Atmosphere

Caption: Key factors influencing the extent of methionine oxidation during sample preparation.

References

stability of 2-iodoacetic acid solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of 2-iodoacetic acid (IAA) solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: High-purity, nuclease-free water is the recommended solvent for preparing aqueous stock solutions of this compound. For some applications, organic solvents like DMSO can be used, but it is crucial to ensure their compatibility with downstream experimental conditions.

Q2: What is the optimal pH for using this compound in cysteine alkylation?

A2: The optimal pH for the alkylation of cysteine residues with this compound is slightly alkaline, typically between 7.5 and 8.5.[1] At this pH, the thiol group of cysteine is sufficiently deprotonated to act as a nucleophile, facilitating the reaction.

Q3: How should I store the solid form of this compound?

A3: Solid this compound should be stored in a tightly sealed container, protected from light, and refrigerated at +2°C to +8°C.[2][3] Some sources recommend storage at -20°C for long-term stability.[4][5][6]

Q4: How long can I store a stock solution of this compound?

A4: It is strongly recommended to prepare this compound solutions fresh before each use.[7] Aqueous solutions, especially at neutral or alkaline pH, are susceptible to hydrolysis. If storage is necessary, prepare small aliquots and store them frozen at -20°C or -80°C and protected from light for no longer than one month.

Q5: What are the primary degradation products of this compound in aqueous solutions?

A5: In aqueous solutions, particularly under alkaline conditions, this compound undergoes hydrolysis to form glycolic acid and iodide.[8][9]

Q6: Can I use a discolored (yellow or brown) solution of this compound?

A6: Discoloration (yellow to brown) of a this compound solution is an indicator of degradation, likely due to the formation of free iodine. It is highly recommended to discard any discolored solutions and prepare a fresh solution to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guides

Issue 1: Incomplete Alkylation of Cysteine Residues
  • Symptom: Mass spectrometry data shows a significant number of peptides with unmodified cysteine residues.

  • Possible Causes & Solutions:

CauseSolution
Degraded this compound Solution Prepare a fresh solution of this compound immediately before use. Ensure the solid reagent has been stored correctly.
Incorrect pH of Reaction Buffer Verify that the pH of your reaction buffer is between 7.5 and 8.5 to ensure efficient alkylation.
Insufficient Concentration of this compound Use a sufficient molar excess of this compound over the reducing agent (e.g., DTT or TCEP). A common recommendation is a 2- to 5-fold molar excess.
Insufficient Incubation Time or Temperature Ensure the alkylation reaction is incubated for at least 30 minutes at room temperature in the dark.
Issue 2: Off-Target Alkylation
  • Symptom: Mass spectrometry data reveals modifications on amino acid residues other than cysteine (e.g., lysine, histidine, methionine).

  • Possible Causes & Solutions:

CauseSolution
Excessive Concentration of this compound Optimize the concentration of this compound to the minimum required for complete cysteine alkylation.
pH of Reaction Buffer is too High Maintain the pH of the reaction buffer strictly between 7.5 and 8.5. Higher pH values can promote the reactivity of other nucleophilic amino acid side chains.
Prolonged Incubation Time Limit the incubation time to the minimum required for complete cysteine alkylation (typically 30 minutes).

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions

FactorEffect on StabilityRecommendation
pH Significantly less stable at alkaline pH due to increased rate of hydrolysis.[8][9]Prepare solutions fresh. If temporary storage is needed, consider an acidic buffer, but adjust to the working pH immediately before use.
Temperature Higher temperatures accelerate the rate of degradation.Store solid this compound and prepared solutions at low temperatures (+2°C to +8°C or -20°C).[2][3][4][5][6]
Light This compound is light-sensitive and can degrade upon exposure.[2][7]Store the solid reagent and solutions in amber vials or wrapped in aluminum foil to protect from light.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, nuclease-free water

    • Amber microcentrifuge tubes or tubes wrapped in aluminum foil

  • Procedure:

    • Weigh out the required amount of this compound in a fume hood. For a 1 mL 100 mM solution, use 18.6 mg.

    • Dissolve the solid in the appropriate volume of high-purity water.

    • Vortex briefly to ensure complete dissolution.

    • This solution should be prepared fresh immediately before use.

Protocol 2: Quality Control of this compound Solution via HPLC-UV

This protocol provides a general method for assessing the purity of a this compound solution.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v) containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Dilute the laboratory stock solution to be tested to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the peak area and retention time of the main peak in the sample chromatogram to that of the standard. The presence of significant additional peaks may indicate degradation.

Mandatory Visualizations

degradation_pathway IAA This compound (ICH2COOH) Hydrolysis Hydrolysis (e.g., alkaline pH) IAA->Hydrolysis GlycolicAcid Glycolic Acid (HOCH2COOH) Hydrolysis->GlycolicAcid Iodide Iodide (I-) Hydrolysis->Iodide Products Degradation Products

Caption: Degradation pathway of this compound.

troubleshooting_workflow Start Incomplete Alkylation Observed CheckSolution Is the IAA solution freshly prepared and clear? Start->CheckSolution CheckpH Is the reaction pH between 7.5 and 8.5? CheckSolution->CheckpH Yes PrepareFresh Prepare a fresh IAA solution CheckSolution->PrepareFresh No CheckConc Is there sufficient molar excess of IAA? CheckpH->CheckConc Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No IncreaseConc Increase IAA concentration CheckConc->IncreaseConc No Success Problem Resolved CheckConc->Success Yes PrepareFresh->CheckpH AdjustpH->CheckConc IncreaseConc->Success

Caption: Troubleshooting workflow for incomplete alkylation.

experimental_workflow Start Start: Protein Sample Reduction 1. Reduction (e.g., with DTT or TCEP) Start->Reduction Alkylation 2. Alkylation (Add fresh IAA solution, incubate in dark) Reduction->Alkylation Quenching 3. Quenching (Optional) (e.g., with DTT) Alkylation->Quenching Downstream 4. Downstream Processing (e.g., Proteolytic Digestion) Quenching->Downstream End Ready for MS Analysis Downstream->End

Caption: Workflow for protein alkylation with IAA.

References

Technical Support Center: Overalkylation of Proteins with 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein overalkylation when using high concentrations of 2-iodoacetic acid (IAA) or its amide derivative, iodoacetamide (B48618) (IAM).

Troubleshooting Guides

This section addresses specific problems that may arise during protein alkylation experiments, offering potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
High incidence of unexpected mass shifts on non-cysteine residues (e.g., +57 Da on lysine) in mass spectrometry data. Off-target alkylation by iodoacetamide or iodoacetic acid.[1] High pH increases the nucleophilicity of other amino acid side chains.[1][2] Excessive concentration of the alkylating agent.[1][3] Prolonged reaction time or elevated temperature.[1][3]Optimize Reagent Concentration: Use the lowest concentration of IAA/IAM that ensures complete cysteine alkylation. A concentration of 14 mM has been shown to be effective.[1][3] Control pH: Maintain the reaction buffer pH strictly between 8.0 and 8.5.[1] Optimize Reaction Time and Temperature: Perform alkylation at room temperature for 30 minutes in the dark.[1][3] Quench the Reaction: Add a thiol-containing reagent like DTT or L-cysteine after the desired incubation time to consume excess IAA/IAM.[1] Consider Alternative Reagents: If off-target alkylation persists, consider less reactive alternatives like chloroacetamide.[1]
Incomplete cysteine alkylation is observed alongside modifications on other residues. Systemic issue with the reduction and alkylation steps. Conditions may be too harsh, promoting side reactions before the primary reaction is complete.[1] Reagents may have degraded.Ensure Complete Reduction: Use a fresh solution of a reducing agent like DTT (5-10 mM) and incubate at 56°C for 30-60 minutes before alkylation.[1] Use Fresh Reagents: Prepare iodoacetamide/iodoacetic acid solutions fresh immediately before use as they are light-sensitive.[1][4]
Reduced protein sequence coverage in mass spectrometry analysis. Modified lysine (B10760008) or other residues can inhibit tryptic cleavage at that site, leading to longer, harder-to-detect peptides.[1]Follow the solutions for "High incidence of unexpected mass shifts" to minimize off-target modifications.
False identification of post-translational modifications (PTMs), such as ubiquitination. A double alkylation of a lysine residue by iodoacetamide results in a mass shift of +114 Da, which is isobaric to the diglycine remnant from ubiquitinated lysine after tryptic digestion.[1]Carefully validate PTM identifications. Minimize overalkylation by following the recommended optimization strategies.
Protein precipitation upon addition of iodoacetic acid. Changes in buffer composition and pH upon addition of the acidic iodoacetic acid solution.Ensure adequate buffering capacity of your lysis/reaction buffer. Prepare the iodoacetic acid stock solution in a buffered solution or adjust the pH of the protein solution after addition.

Frequently Asked Questions (FAQs)

Q1: What is overalkylation and why is it a problem?

Overalkylation is the non-specific modification of amino acid residues other than cysteine by alkylating agents like this compound or iodoacetamide.[5] The primary target for these reagents is the sulfhydryl group of cysteine residues.[6][7][8] However, under certain conditions, especially with high concentrations of the reagent, other nucleophilic sites on amino acids such as lysine, histidine, methionine, aspartic acid, glutamic acid, and the N-terminus of the protein can also be alkylated.[3][9][10][11][12] This is problematic as it can lead to incorrect protein identification, reduced sequence coverage in mass spectrometry, and misinterpretation of post-translational modifications.[1][11]

Q2: Which amino acids are most susceptible to overalkylation by iodoacetic acid/iodoacetamide?

Besides the intended cysteine residues, the reactivity of other amino acid residues with iodoacetamide generally follows this trend: Cysteine > Histidine > Aspartic Acid > Lysine.[9][13] Methionine, glutamic acid, tyrosine, serine, threonine, and the N-terminal amino group are also known to be susceptible to overalkylation.[10][11][12]

Q3: What are the optimal conditions to prevent overalkylation?

To minimize overalkylation, it is crucial to control the reaction conditions. Key parameters include:

  • pH: Maintain a pH between 8.0 and 8.5 for efficient cysteine alkylation without significantly promoting side reactions.[1][14]

  • Reagent Concentration: Use a concentration of iodoacetamide around 14 mM, which has been found to be effective for complete cysteine alkylation with minimal side reactions.[1][3]

  • Temperature: Perform the alkylation step at room temperature.[1][3]

  • Time: A reaction time of 30 minutes is generally sufficient.[1][3]

  • Light: Iodoacetamide is light-sensitive, so the reaction should be carried out in the dark.[1][4][15]

Q4: How can I detect if overalkylation has occurred in my sample?

Overalkylation can be detected using mass spectrometry. You would look for unexpected mass additions on peptides that do not contain cysteine. For example, a mass increase of 57.02 Da (the mass of an acetamide (B32628) group) on a lysine-containing peptide would indicate a single alkylation event. Double alkylation on lysine would result in a +114.04 Da shift.[1] Specialized software for mass spectrometry data analysis can be used to search for these and other potential modifications.

Q5: Are there alternatives to this compound that are less prone to causing overalkylation?

Yes, other alkylating agents are available. Chloroacetamide is considered less reactive than iodoacetamide and may reduce the extent of side reactions.[1][10] Acrylamide is another alternative that has shown good results with fewer side reactions in some studies.[3][16] However, each reagent has its own specific reaction characteristics and potential drawbacks that should be considered.[1]

Experimental Protocols

Standard In-Solution Reduction and Alkylation Protocol

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[15]

  • Protein Solubilization: Dissolve the protein sample (10-100 µg) in a denaturing buffer, such as 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5.[1][15][17]

  • Reduction: Add a stock solution of Dithiothreitol (B142953) (DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 30-45 minutes.[1][15][17]

  • Cooling: Allow the sample to cool to room temperature.[1][15][17]

  • Alkylation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water).[15] Add the iodoacetamide solution to the protein sample to a final concentration of 14 mM.[1][3][15][17] Incubate for 30 minutes at room temperature in the dark.[1][3][15][17]

  • Quenching (Recommended): To stop the alkylation reaction and prevent over-alkylation, add DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[1][15][17]

  • Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 25 mM Tris-HCl or 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M for optimal enzymatic digestion.[15][17]

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein alkylation with iodoacetamide to minimize overalkylation.

ParameterRecommended ValueNotes
Iodoacetamide Concentration 14 mMFound to be optimal for complete cysteine alkylation with minimal side reactions.[1][3] Concentrations between 15 mM and 50 mM are also reported.[18]
DTT Concentration (Reduction) 5 - 10 mMA fresh solution should be used.[1]
Reaction pH 8.0 - 8.5Higher pH increases the reactivity of other amino acid side chains.[1][2]
Reaction Temperature Room TemperatureAvoid elevated temperatures which can increase side reactions.[1][3]
Reaction Time 30 minutesLonger incubation times can lead to increased side reactions.[1][3]

Visualizations

Protein Alkylation Workflow

G Protein Alkylation Workflow cluster_0 Sample Preparation cluster_1 Reduction cluster_2 Alkylation cluster_3 Quenching & Digestion ProteinSample Protein Sample in Denaturing Buffer (e.g., 8M Urea) AddDTT Add DTT (5-10 mM) ProteinSample->AddDTT IncubateReduce Incubate at 56°C for 30-60 min AddDTT->IncubateReduce Cool Cool to Room Temperature IncubateReduce->Cool AddIAA Add Iodoacetamide (14 mM) Cool->AddIAA IncubateAlkyl Incubate at Room Temp in Dark for 30 min AddIAA->IncubateAlkyl Quench Quench with DTT IncubateAlkyl->Quench Recommended Dilute Dilute Urea IncubateAlkyl->Dilute If not quenching Quench->Dilute Digest Enzymatic Digestion (e.g., Trypsin) Dilute->Digest G Iodoacetamide Reactivity with Amino Acids cluster_cys Desired Reaction cluster_offtarget Off-Target Reactions (Overalkylation) IAA Iodoacetamide (IAM) Cysteine Cysteine (-SH) IAA->Cysteine Lysine Lysine (-NH2) IAA->Lysine Histidine Histidine (Imidazole) IAA->Histidine Methionine Methionine (-S-CH3) IAA->Methionine NTerminus N-Terminus (-NH2) IAA->NTerminus AlkylatedCysteine Carbamidomethyl Cysteine Cysteine->AlkylatedCysteine pH 8.0-8.5 AlkylatedLysine Alkylated Lysine Lysine->AlkylatedLysine High pH, [IAM] AlkylatedHistidine Alkylated Histidine Histidine->AlkylatedHistidine High pH, [IAM] AlkylatedMethionine Alkylated Methionine Methionine->AlkylatedMethionine High [IAM] AlkylatedNTerminus Alkylated N-Terminus NTerminus->AlkylatedNTerminus High pH, [IAM]

References

Validation & Comparative

Iodoacetamide vs. 2-Iodoacetic Acid: A Comparative Guide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics, the reduction and alkylation of cysteine residues are critical steps for accurate protein identification and quantification by mass spectrometry. This process prevents the reformation of disulfide bonds, ensuring proper protein digestion and consistent peptide ionization. Among the various alkylating agents, iodoacetamide (B48618) (IAM) and 2-iodoacetic acid (IAA) are two of the most commonly employed reagents. While both effectively alkylate cysteine residues, subtle yet significant differences in their chemical properties and reactivity profiles make iodoacetamide the preferred choice for many proteomics applications. This guide provides an in-depth comparison of iodoacetamide and this compound, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific experimental needs.

Core Comparison: Reactivity, Specificity, and Side Reactions

The primary advantage of iodoacetamide over this compound lies in its higher reactivity and reduced propensity for certain side reactions under typical proteomics workflow conditions.[1] Iodoacetamide is a neutral molecule, whereas this compound exists as a negatively charged carboxylate ion (iodoacetate) at the slightly alkaline pH (typically pH 8-9) used for alkylation.[2][3] This charge difference can influence the reaction kinetics and specificity.

Key Advantages of Iodoacetamide:

  • Faster Reaction Kinetics: Iodoacetamide generally reacts faster with the thiolate anion of cysteine residues compared to this compound.[1] This increased reaction rate can lead to more complete alkylation in a shorter amount of time, minimizing sample preparation time and reducing the risk of incomplete alkylation.

  • Reduced Electrostatic Repulsion: The negative charge of this compound can lead to electrostatic repulsion with negatively charged residues on the protein surface, potentially hindering its access to certain cysteine residues.[3] Iodoacetamide, being neutral, does not face this limitation, allowing for more uniform and complete alkylation across a wider range of proteins.

  • Lower Incidence of Certain Side Reactions: While both reagents can participate in side reactions with other amino acid residues, the nature and extent of these off-target modifications can differ. At high concentrations, this compound has been shown to produce significant levels of over-alkylation products, particularly modifying methionine residues.[4] While iodoacetamide can also alkylate other residues like lysine, histidine, and the N-terminus, it is often considered to have a more favorable profile of side reactions in standard proteomics workflows.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters comparing the performance of iodoacetamide and this compound in proteomics.

ParameterIodoacetamide (IAM)This compound (IAA)Reference
Alkylation Efficiency (Cysteine) High (~99%)High (~99%)[5]
Reaction Rate FasterSlower[1]
Optimal pH ~8.0-9.0~8.0-9.0[8]
Major Side Reactions Alkylation of Lys, His, N-terminusAlkylation of Met, Lys, His, N-terminus[4][5][9]
Impact on Peptide Identification Generally higher number of identified peptides with alkylated cysteine and lower number of peptides with incomplete alkylation and side reactions compared to other alkylating agents.Can lead to a prominent neutral loss during MS/MS fragmentation of methionine-containing peptides, potentially decreasing their identification rates.[5][6][9][10]
Charge of Modified Cysteine Neutral (Carbamidomethyl-cysteine)Negative (Carboxymethyl-cysteine)[2]

Experimental Protocols

A standard protocol for in-solution protein reduction and alkylation is provided below. This protocol is a general guideline and may require optimization based on the specific sample and downstream application.

In-Solution Protein Reduction and Alkylation Protocol:

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce the disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add iodoacetamide to a final concentration of 20-55 mM. Incubate at room temperature in the dark for 20-30 minutes. It is crucial to prepare the iodoacetamide solution fresh.[11][12][13]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove the denaturant and excess reagents before enzymatic digestion.

Visualizing the Chemistry and Workflow

To better understand the underlying chemical reactions and the experimental process, the following diagrams are provided.

cluster_IAM Iodoacetamide Alkylation cluster_IAA This compound Alkylation Cys_SH_IAM Cysteine-SH Product_IAM Carbamidomethyl-cysteine (Cys-S-CH2CONH2) Cys_SH_IAM->Product_IAM + IAM IAM Iodoacetamide (ICH2CONH2) Iodide_IAM Iodide (I-) Cys_SH_IAA Cysteine-SH Product_IAA Carboxymethyl-cysteine (Cys-S-CH2COOH) Cys_SH_IAA->Product_IAA + IAA IAA This compound (ICH2COOH) Iodide_IAA Iodide (I-)

Caption: Alkylation of cysteine by iodoacetamide and this compound.

start Protein Sample denaturation Denaturation (e.g., 8M Urea) start->denaturation reduction Reduction (e.g., DTT) denaturation->reduction alkylation Alkylation (Iodoacetamide) reduction->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: A typical bottom-up proteomics workflow.

Conclusion

References

Navigating Cysteine Alkylation: A Comparative Guide to Alternatives for 2-Iodoacetic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in mass spectrometry-based proteomics, the alkylation of cysteine residues, ensures protein denaturation and prevents the reformation of disulfide bonds. While 2-iodoacetic acid (IAA) and its amide counterpart, 2-iodoacetamide, have long been the go-to reagents, concerns over side reactions have prompted the exploration of alternatives. This guide provides a comprehensive comparison of common alkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine thiols, minimizing off-target modifications that can complicate data analysis and interpretation.[1] This guide delves into the performance of several widely used alternatives to IAA, including 2-chloroacetamide (B119443) (CAA), N-ethylmaleimide (NEM), and acrylamide (B121943) (AA), evaluating their efficiency, side reactions, and overall impact on proteomic analyses.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent can significantly influence the outcome of a proteomic study. The following table summarizes key performance characteristics of several common reagents, drawing on data from comparative studies.

ReagentAlkylation EfficiencyCommon Side ReactionsImpact on Peptide/Protein IDKey Considerations
This compound (IAA) / 2-Iodoacetamide HighAlkylation of methionine, lysine (B10760008), histidine, and N-terminus.[2][3][4] Can lead to a prominent neutral loss during MS/MS of methionine-containing peptides.[4]Well-established, generally high identification rates, but side reactions can complicate analysis.[2]The most widely used reagent with extensive literature and established protocols.[5]
2-Chloroacetamide (CAA) HighLower off-target alkylation compared to IAA.[6][7] However, can cause significant oxidation of methionine and tryptophan residues.[6][8][9]Can result in a higher number of identified peptides due to fewer off-site reactions, but methionine oxidation can negatively impact results.[3][10]A good alternative to reduce non-cysteine alkylation, but the potential for oxidation must be considered.
N-Ethylmaleimide (NEM) HighProne to significant side reactions, particularly with lysine and the peptide N-terminus.[2] Can lead to a lower number of total identified peptides.[2]The high degree of side reactions can lead to a decrease in the number of identified proteins and peptides.[2]Generally considered less specific than haloacetamides and acrylamide.
Acrylamide (AA) HighFewer side reactions compared to iodine-containing reagents.[4] Can alkylate the -SH group even in disulfide bridges.[11]Often results in a high number of peptide-spectral matches and can be a superior alternative to iodine-containing reagents.[4]A cost-effective and efficient alternative, particularly for quantitative proteomics using isotopic labeling.[12][13]
4-Vinylpyridine (4-VP) Moderate to HighCan have side reactions, but generally less severe than NEM.[2]Provides a stable derivative suitable for various analytical techniques.[1]
Methyl Methanethiosulfonate (MMTS) ReversibleReversibly binds to cysteine, forming a disulfide bond.[14]Useful in specific applications like redox proteomics to distinguish between free and disulfide-bonded cysteines.[14]Its reversible nature makes it unsuitable for standard bottom-up proteomics where permanent blocking is desired.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in proteomics. Below are generalized in-solution and in-gel alkylation protocols. Specific concentrations and incubation times may require optimization based on the sample and experimental goals.

In-Solution Alkylation Protocol

This method is commonly used for proteomics studies where proteins are digested into peptides prior to mass spectrometry analysis.[15]

  • Denaturation and Reduction:

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent to the desired final concentration (e.g., 10-55 mM for IAA or CAA).[16][17] The reaction is typically performed in the dark to prevent degradation of light-sensitive reagents.[14]

    • Incubate at room temperature for 20-45 minutes in the dark.[5][17]

  • Quenching (Optional but Recommended):

    • To stop the alkylation reaction and prevent over-alkylation, add a quenching reagent such as DTT or cysteine to a final concentration that is in slight excess of the initial alkylating agent concentration.[2]

  • Sample Cleanup and Digestion:

    • Proceed with buffer exchange or protein precipitation to remove denaturants and excess reagents.

    • Digest the proteins with a protease (e.g., trypsin) overnight.

    • Desalt the resulting peptides prior to LC-MS/MS analysis.

In-Gel Alkylation Protocol

This protocol is employed for proteins that have been separated by gel electrophoresis.[15]

  • Excision and Destaining:

    • Excise the protein band of interest from the stained gel.

    • Destain the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.

    • Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate at 56°C for 45-60 minutes.[17]

    • Cool to room temperature and remove the DTT solution.

  • Alkylation:

    • Add a solution of 55 mM of the chosen alkylating agent (e.g., IAA or CAA) in 100 mM ammonium bicarbonate to the gel pieces.

    • Incubate at room temperature for 30-45 minutes in the dark.[17]

    • Remove the alkylation solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% ACN.

    • Dry the gel pieces completely.

    • Rehydrate the gel pieces in a solution containing trypsin and incubate overnight at 37°C.

    • Extract the peptides from the gel for subsequent MS analysis.

Visualizing the Workflow

To better illustrate the protein sample preparation workflow and the logical relationships between the different alkylating agents, the following diagrams are provided.

experimental_workflow cluster_sample_prep Protein Sample Preparation ProteinSample Protein Sample Denaturation Denaturation (e.g., Urea, SDS) ProteinSample->Denaturation Reduction Reduction (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion PeptideCleanup Peptide Cleanup (e.g., Desalting) Digestion->PeptideCleanup MS_Analysis LC-MS/MS Analysis PeptideCleanup->MS_Analysis

Caption: A generalized experimental workflow for protein sample preparation in mass spectrometry, highlighting the central role of the alkylation step.

alkylating_agents cluster_haloacetamides Haloacetamides cluster_michael_acceptors Michael Acceptors AlkylatingAgents Alternative Alkylating Agents IAA This compound (IAA) AlkylatingAgents->IAA CAA 2-Chloroacetamide (CAA) AlkylatingAgents->CAA NEM N-Ethylmaleimide (NEM) AlkylatingAgents->NEM AA Acrylamide (AA) AlkylatingAgents->AA Other Other Agents AlkylatingAgents->Other VP 4-Vinylpyridine (4-VP) Other->VP MMTS Methyl Methanethiosulfonate (MMTS) Other->MMTS

Caption: A logical diagram categorizing common alternative alkylating agents based on their chemical properties.

References

A Comparative Analysis of Haloacetamides for Protein Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating protein function, developing chemical probes, and creating novel therapeutics. Haloacetamides, including iodoacetamide (B48618), bromoacetamide, and chloroacetamide, are a widely utilized class of reagents for the alkylation of cysteine residues. The choice among these reagents can significantly influence the efficiency, specificity, and outcome of an experiment. This guide provides an objective, data-driven comparison of these haloacetamides to inform reagent selection for specific research applications.

Mechanism of Action: A Nucleophilic Substitution Reaction

Haloacetamides modify the sulfhydryl group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion. This modification, known as carbamidomethylation, adds a mass of 57.02 Da to the cysteine residue.

Caption: SN2 mechanism of cysteine modification by a haloacetamide (X = I, Br, Cl).

Comparative Performance of Haloacetamides

The primary differences between iodoacetamide, bromoacetamide, and chloroacetamide lie in their reactivity, which is governed by the nature of the halogen leaving group. Iodide is the best leaving group, followed by bromide and then chloride, leading to a general reactivity trend of Iodoacetamide > Bromoacetamide > Chloroacetamide.

Quantitative Comparison of Reactivity

The following table summarizes the available kinetic data for the reaction of haloacetamides with cysteine. It is important to note that reaction rates are highly dependent on factors such as pH, temperature, and the local protein microenvironment.

ReagentNucleophileSecond-Order Rate Constant (k)Temperature (°C)pHReference
Iodoacetamide Thioredoxin107 M⁻¹s⁻¹Not Specified7.2[1]
Iodoacetamide Cysteine~0.6 M⁻¹s⁻¹Not SpecifiedNot Specified[2]
Bromoacetamide CysteineComparable to IodoacetamideNot SpecifiedNot Specified[3]
Chloroacetamide Cysteine0.217 M⁻¹s⁻¹307.0[4]

Note: The significant difference in the reported rate constants for iodoacetamide highlights the influence of the local protein environment on cysteine reactivity.

Specificity and Off-Target Modifications

While haloacetamides primarily target the highly nucleophilic thiol group of cysteine, off-target modifications of other amino acid residues can occur, particularly at higher pH and reagent concentrations.[5] A comparison of the known off-target effects is crucial for experimental design and data interpretation.

ReagentPrimary TargetKnown Off-Target ResiduesKey Considerations for Off-Target Effects
Iodoacetamide CysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusMost reactive, leading to a higher potential for off-target modifications compared to chloroacetamide.[1] Methionine oxidation is observed in 2-5% of methionine-containing peptides.[1]
Bromoacetamide CysteineMethionine, Lysine, Histidine, N-terminusReactivity and off-target profile are generally considered comparable to iodoacetamide.[3]
Chloroacetamide CysteineMethionine, Histidine, LysineGenerally more specific to cysteines due to lower reactivity.[1] However, it can cause significant methionine oxidation, affecting up to 40% of methionine-containing peptides.[1]

Decision Guide for Reagent Selection

The choice of haloacetamide depends on the specific experimental goals, such as the desired reaction speed and the tolerance for off-target modifications.

decision_tree cluster_speed cluster_specificity cluster_methionine start What is the primary experimental goal? speed Rapid and complete alkylation required? start->speed speed_yes Use Iodoacetamide or Bromoacetamide speed->speed_yes Yes specificity Is minimizing off-target alkylation critical? speed->specificity No speed_no Consider reaction time and potential for incomplete alkylation specificity_yes Use Chloroacetamide specificity->specificity_yes Yes methionine Is the integrity of methionine residues crucial? specificity->methionine No specificity_no Iodoacetamide or Bromoacetamide may be suitable methionine_yes Avoid Chloroacetamide; Use Iodoacetamide with caution methionine->methionine_yes Yes methionine_no Chloroacetamide may be an option if off-target alkylation is a primary concern methionine->methionine_no No

Caption: Decision tree for selecting the appropriate haloacetamide reagent.

Experimental Protocols

Below are general protocols for protein reduction and alkylation using haloacetamides. Optimal conditions, including reagent concentrations, incubation times, and temperature, may need to be determined empirically for each specific protein and application.

General Workflow for Protein Alkylation

experimental_workflow start Protein Sample in Buffer reduce Add Reducing Agent (e.g., DTT, TCEP) Incubate start->reduce alkylate Add Haloacetamide Solution (Iodo-, Bromo-, or Chloro-) Incubate in the dark reduce->alkylate quench Quench Reaction (e.g., add excess DTT) alkylate->quench downstream Proceed to Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) quench->downstream

Caption: General experimental workflow for protein reduction and alkylation.
Protocol 1: Alkylation with Iodoacetamide (IAA)

This protocol is a common starting point for proteomics sample preparation.

Materials:

  • Protein sample (5-100 µg)

  • Reduction Buffer: 100 mM Ammonium Bicarbonate (AMBIC), pH 8.3, with 6-8 M Urea

  • Dithiothreitol (DTT) stock solution: 0.5 M in water

  • Iodoacetamide (IAA) stock solution: 500 mM in water (prepare fresh and protect from light)

  • Quenching solution: 0.5 M DTT in water

Procedure:

  • Dissolve the protein sample in an appropriate volume of Reduction Buffer.

  • Add DTT stock solution to a final concentration of 5 mM.

  • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add freshly prepared IAA stock solution to a final concentration of 14 mM.

  • Incubate in the dark at room temperature for 30 minutes.

  • Quench the reaction by adding the quenching solution to a final concentration of 5 mM DTT.

  • Incubate in the dark at room temperature for 15 minutes.

  • Proceed with downstream applications such as enzymatic digestion.

Protocol 2: Alkylation with Chloroacetamide (CAA)

This protocol uses a less reactive haloacetamide, which may require slightly more stringent conditions to ensure complete alkylation.

Materials:

  • Protein sample (5-100 µg)

  • Buffer: 100 mM Ammonium Bicarbonate, pH 8.0

  • Tris(2-carboxyethyl)phosphine (TCEP) solution: 500 mM

  • Chloroacetamide (CAA) stock solution: 200 mM in buffer (prepare fresh)

Procedure:

  • Dissolve the protein sample in 100 µL of buffer.

  • Add 1 µL of 500 mM TCEP solution to a final concentration of 5 mM.

  • Incubate at 37°C for 30 minutes.

  • Add 11 µL of the 200 mM CAA stock solution to a final concentration of 20 mM.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Proceed with downstream applications.

Note on Bromoacetamide: Protocols for bromoacetamide are very similar to those for iodoacetamide, often with comparable concentrations and incubation times due to their similar reactivity.

Conclusion

The selection of a haloacetamide for protein modification requires a careful consideration of the trade-offs between reactivity and specificity. Iodoacetamide and bromoacetamide offer rapid and efficient alkylation but with a higher propensity for off-target modifications. Chloroacetamide provides greater specificity for cysteine residues but at the cost of slower reaction kinetics and a significant risk of methionine oxidation. By understanding the distinct characteristics of each reagent and utilizing the appropriate experimental protocols, researchers can achieve precise and effective protein modification for a wide range of applications in chemical biology and drug discovery.

References

2-Chloroacetamide: A More Specific Alternative to Iodoacetic Acid for Protein Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the precise and specific modification of protein residues is paramount. Alkylating agents are indispensable tools for blocking cysteine residues, preventing disulfide bond formation, and preparing samples for mass spectrometry. While iodoacetic acid and its amide counterpart, iodoacetamide, have long been the standards, concerns about their off-target reactivity have prompted the search for more specific alternatives. This guide provides a detailed comparison of 2-chloroacetamide (B119443) and iodoacetic acid, supported by experimental data, to assist researchers in selecting the optimal reagent for their needs.

Executive Summary

2-Chloroacetamide (CAA) emerges as a more specific alkylating agent for cysteine residues compared to iodoacetic acid (IAA) and iodoacetamide. While iodoacetic acid demonstrates high reactivity, it is prone to off-target modifications of several amino acid residues. In contrast, 2-chloroacetamide exhibits significantly reduced off-target alkylation, leading to cleaner and more reliable data in proteomics studies. However, a notable side effect of 2-chloroacetamide is the increased potential for methionine oxidation. The choice between these reagents, therefore, depends on the specific requirements of the experiment and the nature of the protein sample.

Quantitative Comparison of Alkylating Agents

The selection of an alkylating agent should be based on a careful consideration of its efficiency in modifying cysteine residues versus its propensity for off-target reactions. The following tables summarize the key performance differences between 2-chloroacetamide and iodoacetic acid/iodoacetamide.

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)Iodoacetic Acid (IAC)Reference(s)
Cysteine Alkylation Efficiency ~97-99%~99%Lower than IAA[1]
Primary Modification CarbamidomethylationCarbamidomethylationCarboxymethylation[2][3]
Reactivity Less reactiveHighly reactiveHighly reactive[2]

Table 1: General Comparison of Alkylating Agent Performance.

Off-Target Modification2-Chloroacetamide (CAA)Iodoacetamide (IAA)Iodoacetic Acid (IAC)Reference(s)
Methionine Oxidation Up to 40%2-5%Can occur[4][5][6][7]
N-terminal Alkylation LowerHigherCan occur[4][5][8]
Other Off-Target Alkylations (Lys, His, Asp, Glu, Ser, Thr, Tyr) Significantly LowerHigherCan occur[4][5][8]

Table 2: Comparison of Off-Target Modifications.

Mechanism of Action and Specificity

Both 2-chloroacetamide and iodoacetic acid are haloacetyl compounds that react with nucleophilic amino acid side chains, primarily the thiol group of cysteine, via an SN2 reaction. This results in the formation of a stable thioether bond, effectively capping the cysteine residue.

The higher specificity of 2-chloroacetamide can be attributed to the lower leaving group ability of chloride compared to iodide. This makes 2-chloroacetamide less reactive and therefore more selective for the highly nucleophilic thiol group of cysteine over other less nucleophilic side chains.[2]

However, the increased incidence of methionine oxidation with 2-chloroacetamide is a significant consideration.[4][5][6][7] This side reaction can complicate data analysis, particularly in studies focused on post-translational modifications or redox signaling.

Impact on Signaling Pathways and Cellular Processes

The alkylation of cysteine residues can have profound effects on protein function and cellular signaling. Many enzymes, including cysteine proteases, phosphatases, and various components of redox signaling pathways, rely on a catalytic cysteine in their active site. Irreversible inhibition of these enzymes by alkylating agents can disrupt downstream signaling cascades.

Iodoacetic acid has been shown to inhibit follicle growth, alter the expression of genes regulating apoptosis and the cell cycle, and disrupt ovarian steroidogenesis in mouse models.[9] It can also induce DNA damage.[10] These effects are likely due to the non-specific alkylation of critical cysteine residues in a multitude of proteins involved in these pathways. The higher specificity of 2-chloroacetamide may mitigate some of these widespread off-target effects, providing a more focused tool for studying the role of specific cysteine residues.

G Mechanism of Cysteine Alkylation and Enzyme Inhibition cluster_alkylation Alkylation Reaction cluster_consequence Functional Consequence Alkylating_Agent 2-Chloroacetamide or Iodoacetic Acid Alkylated_Cysteine Protein-Cys-S-CH2-CO-R (Alkylated Cysteine) Alkylating_Agent->Alkylated_Cysteine SN2 Reaction Cysteine Protein-Cys-SH Cysteine->Alkylated_Cysteine Inactive_Enzyme Inactive Enzyme Alkylated_Cysteine->Inactive_Enzyme Active_Enzyme Active Cysteine-Dependent Enzyme (e.g., Peptidase) Active_Enzyme->Inactive_Enzyme Alkylation of Catalytic Cysteine Signaling_Pathway Downstream Signaling Pathway Disrupted Inactive_Enzyme->Signaling_Pathway Cellular_Process Cellular Process (e.g., Apoptosis, Proliferation) Altered Signaling_Pathway->Cellular_Process

Mechanism of cysteine alkylation and its impact on enzyme function.

Experimental Protocols

The following is a generalized protocol for in-solution protein alkylation. Concentrations and incubation times may need to be optimized for specific applications.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 2-Chloroacetamide (CAA) or Iodoacetic Acid (IAA)

  • Quenching solution (e.g., DTT)

  • Sequencing-grade trypsin

  • Formic acid

Procedure:

  • Reduction:

    • To the protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.[11]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of either 40 mM 2-chloroacetamide or 20 mM iodoacetic acid in a suitable buffer.[11][12]

    • Add the alkylating agent to the protein sample.

    • Incubate in the dark at room temperature for 30 minutes.[11][12]

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.[11]

  • Protein Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[11]

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[11]

    • The sample is now ready for LC-MS/MS analysis.

G Experimental Workflow for Protein Alkylation start Protein Sample (e.g., Cell Lysate) reduction 1. Reduction (DTT or TCEP) start->reduction alkylation 2. Alkylation (CAA or IAA) in dark reduction->alkylation quenching 3. Quenching (Excess DTT) alkylation->quenching digestion 4. Protein Digestion (Trypsin) quenching->digestion cleanup 5. Peptide Cleanup (C18 Desalting) digestion->cleanup analysis LC-MS/MS Analysis cleanup->analysis

A typical workflow for in-solution protein alkylation for mass spectrometry.

Conclusion and Recommendations

2-Chloroacetamide offers a clear advantage in terms of specificity for cysteine residues, significantly reducing the incidence of off-target alkylation compared to iodoacetic acid.[4][5][8] This makes it an excellent choice for applications where clean and unambiguous modification is critical, such as in complex proteomic analyses and studies of post-translational modifications.

However, the propensity of 2-chloroacetamide to induce methionine oxidation is a crucial factor to consider.[4][5][6][7] For studies where the oxidation state of methionine is a key readout, or for proteins with a high methionine content, iodoacetic acid may be the more appropriate choice, provided that potential off-target effects are carefully monitored and controlled for.

Ultimately, the optimal choice of alkylating agent will depend on the specific experimental goals and the characteristics of the biological system under investigation. Researchers are encouraged to perform pilot experiments to evaluate the performance of both reagents in their specific context.

References

quantitative comparison of off-target effects of different alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylating agents are a cornerstone of chemotherapy and valuable tools in proteomics research. Their therapeutic and experimental efficacy stems from their ability to form covalent bonds with biological macromolecules. However, this reactivity is not always specific, leading to off-target effects that can contribute to toxicity or experimental artifacts. This guide provides a quantitative comparison of the off-target effects of different alkylating agents, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate agent for a given application.

Part 1: Alkylating Agents in Proteomics Sample Preparation

In proteomics, alkylating agents are essential for the reduction and alkylation of cysteine residues, preventing the reformation of disulfide bonds and ensuring accurate protein identification and quantification by mass spectrometry. However, these agents can also modify other amino acid residues, leading to undesirable side reactions.

Quantitative Comparison of Off-Target Modifications

The following table summarizes the quantitative off-target effects of two commonly used alkylating agents in proteomics: iodoacetamide (B48618) (IAA) and 2-chloroacetamide (B119443) (CA).

Alkylating AgentPrimary TargetOn-Target EfficiencyOff-Target ProfileKey Adverse Effects
Iodoacetamide (IAA) CysteineHighPresentAlkylation of N-terminus, Asp, Glu, Lys, Ser, Thr, and Tyr residues.[1][2][3]
2-Chloroacetamide (CA) CysteineHighReduced compared to IAASignificant increase in methionine oxidation (up to 40% of all Met-containing peptides).[1][4] Also increases mono- and dioxidized tryptophan.[1][4]

Key Findings:

  • While 2-chloroacetamide (CA) demonstrates a lower propensity for off-target alkylation of various amino acid residues compared to iodoacetamide (IAA), it induces a substantial increase in the oxidation of methionine residues.[1][4]

  • Methionine oxidation can alter peptide fragmentation in mass spectrometry and complicate data analysis.

  • IAA, despite its broader off-target alkylation profile, results in significantly less methionine oxidation (2-5% of Met-containing peptides).[1][4]

Experimental Protocol: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol describes a standard workflow for preparing protein samples for mass spectrometry analysis, highlighting the reduction and alkylation steps.

Materials:

  • Protein sample (e.g., cell lysate)

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA or 2-Chloroacetamide - CA)

  • Quenching reagent (e.g., DTT)

  • Sequencing-grade trypsin

  • Mass spectrometry-compatible buffer (e.g., 0.1% formic acid)

Procedure:

  • Protein Denaturation and Reduction:

    • Solubilize the protein sample in denaturation buffer.

    • Add the reducing agent (DTT) to break disulfide bonds.

    • Incubate at 56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (IAA or CA) and incubate in the dark at room temperature for 30 minutes. This step covalently modifies the free sulfhydryl groups of cysteine residues.

  • Quenching:

    • Add a quenching reagent (e.g., DTT) to consume any excess alkylating agent and prevent over-alkylation or modification of the digestion enzyme.

  • Protein Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Sample Cleanup and Mass Spectrometry:

    • Acidify the sample to stop the digestion.

    • Desalt the peptides using a C18 column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Proteomics Sample Preparation cluster_0 Sample Preparation start Protein Sample (Cell Lysate) denature Denaturation & Reduction (Urea, DTT) start->denature alkylate Alkylation (IAA or CA) denature->alkylate quench Quenching (DTT) alkylate->quench digest Tryptic Digestion quench->digest cleanup Sample Cleanup (C18) digest->cleanup end LC-MS/MS Analysis cleanup->end

Workflow for proteomics sample preparation.

Part 2: Therapeutic Alkylating Agents

Therapeutic alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription and ultimately cell death. While DNA is their primary target, these highly reactive molecules can also form adducts with other nucleophilic biomolecules, including proteins and RNA, contributing to their therapeutic efficacy and toxicity profile.

Challenges in Quantifying Off-Target Effects

The following table provides a qualitative overview of the reactivity and known off-target interactions of several common therapeutic alkylating agents.

Alkylating AgentClassPrimary TargetKnown Off-Target Interactions
Cyclophosphamide (B585) Nitrogen Mustard (prodrug)DNA (N7 of guanine)Forms adducts with proteins; proteomic studies have identified changes in protein expression related to its immunosuppressive effects.[10]
Melphalan (B128) Nitrogen MustardDNA (N7 of guanine)Reacts with free amino acids, particularly at their amino and carboxyl termini, and the side chains of Cys, Met, Tyr, His, Lys, Asp, and Glu.[11]
Chlorambucil Nitrogen MustardDNA (N7 of guanine)Forms bifunctional adducts with DNA and can alkylate proteins.
Carmustine (B1668450) (BCNU) NitrosoureaDNA (O6 of guanine)Can affect enzyme activity, such as arylamine N-acetyltransferase (NAT).[12]
Experimental Protocol: Chemoproteomic Workflow for Target and Off-Target Identification

This generalized workflow outlines the key steps in a chemoproteomics experiment designed to identify the cellular targets and off-targets of a covalent drug.

Procedure:

  • Probe Synthesis: A chemical probe is synthesized by modifying the alkylating agent with a "clickable" handle (e.g., an alkyne or azide (B81097) group) that allows for subsequent enrichment.

  • Cellular Treatment: Live cells are treated with the chemical probe. The probe enters the cells and covalently binds to its protein targets and off-targets.

  • Cell Lysis and "Click" Chemistry: The cells are lysed, and the probe-labeled proteins are conjugated to a reporter tag (e.g., biotin) via a "click" reaction.

  • Affinity Purification: The biotin-tagged proteins are enriched from the complex proteome using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • Mass Spectrometry and Data Analysis: The peptides are eluted and analyzed by LC-MS/MS to identify the proteins that were covalently modified by the probe. Quantitative proteomics techniques can be used to determine the relative abundance of these proteins.

Chemoproteomics Workflow for Covalent Drug Target Identification cluster_1 Target Identification probe Synthesize 'Clickable' Probe treat Treat Live Cells with Probe probe->treat lyse Cell Lysis & 'Click' Chemistry (Biotin Tagging) treat->lyse purify Affinity Purification (Streptavidin Beads) lyse->purify digest On-Bead Digestion purify->digest analyze LC-MS/MS Analysis digest->analyze identify Identify Target & Off-Target Proteins analyze->identify

Chemoproteomics workflow for target identification.

Signaling Pathways and Off-Target Effects

The covalent modification of proteins by alkylating agents at off-target sites can have significant functional consequences, including the dysregulation of cellular signaling pathways. Covalent modifications can alter a protein's conformation, activity, and interaction with other proteins, thereby disrupting normal signal transduction.

For example, the covalent modification of a kinase or phosphatase could lead to its constitutive activation or inhibition, resulting in the aberrant phosphorylation or dephosphorylation of downstream substrates. This could, in turn, affect pathways controlling cell proliferation, survival, and apoptosis.

While direct, quantitative evidence linking specific off-target protein alkylation by therapeutic agents to the dysregulation of particular signaling pathways is an active area of research, it is known that covalent modifications are a key mechanism of signal transduction.

Generic Signaling Pathway Affected by Off-Target Alkylation cluster_2 Signaling Cascade receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Gene Expression tf->gene response Cellular Response gene->response agent Alkylating Agent off_target Off-Target Protein (e.g., Kinase 2) agent->off_target Covalent Modification off_target->tf Dysregulation

Off-target alkylation can disrupt signaling.

Conclusion

The selection of an alkylating agent requires careful consideration of its reactivity and potential for off-target effects. In proteomics, while 2-chloroacetamide offers reduced off-target alkylation, its propensity to cause significant methionine oxidation may make iodoacetamide a more suitable choice for many applications. For therapeutic alkylating agents, a deeper understanding of their off-target protein interactions, facilitated by advanced techniques like chemoproteomics, is crucial for developing safer and more effective cancer therapies. This guide provides a framework for researchers to navigate the complexities of alkylating agent selection and to design experiments that minimize ambiguity and maximize the reliability of their results.

References

Assessing the Impact of 2-Iodoacetic Acid on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate ways in which small molecules interact with proteins is paramount. 2-Iodoacetic acid (2-IAA), a well-established inhibitor of glycolysis, serves as a powerful tool for probing protein structure and function, primarily through its ability to covalently modify cysteine residues. This guide provides a comprehensive comparison of 2-IAA with other common cysteine-modifying reagents, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.

Mechanism of Action: An Irreversible Alkylating Agent

This compound is an alkylating agent that readily reacts with the thiol group (-SH) of cysteine residues in proteins through a nucleophilic substitution reaction. This process, known as carboxymethylation, forms a stable thioether bond, leading to an irreversible modification of the protein. The specificity for cysteine is high, though reactions with other nucleophilic amino acid side chains such as lysine, histidine, and methionine can occur, particularly at higher pH and concentrations.

The primary functional consequence of 2-IAA's action is often the inactivation of enzymes that rely on a catalytic cysteine in their active site. A classic example is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which is a key target of 2-IAA. By inhibiting GAPDH, 2-IAA effectively halts the glycolytic pathway, a critical process for cellular energy production.

Comparison with Alternative Cysteine-Modifying Reagents

While 2-IAA is a potent tool, several other reagents are commonly employed for cysteine modification, each with its own set of characteristics. The choice of reagent depends on the specific experimental goals, including desired reactivity, specificity, and the nature of the downstream analysis.

FeatureThis compound (2-IAA)Iodoacetamide (IAM)N-ethylmaleimide (NEM)Chloroacetamide
Reaction Type S-alkylation (Carboxymethylation)S-alkylation (Carbamidomethylation)Michael additionS-alkylation
Primary Target CysteineCysteineCysteineCysteine
Common Side Reactions Methionine, Lysine, Histidine, N-terminus[1]Methionine, Lysine, Histidine, Aspartate, Glutamate, Tyrosine, N-terminus[1]Lysine, Histidine, N-terminus[2]Lower off-target alkylation than IAM, but can cause significant methionine oxidation[1]
Reactivity HighGenerally considered more reactive than 2-IAA[3]High, often faster than iodo-compoundsLower than iodo-compounds
pH Dependence Optimal at slightly alkaline pHOptimal at slightly alkaline pHLess pH-dependent than iodo-compoundsSimilar to iodo-compounds
Mass Addition +58.005 Da+57.021 Da+125.048 Da+57.021 Da

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values can vary depending on the target enzyme and the experimental conditions. For the key glycolytic enzyme GAPDH, the following has been reported:

InhibitorTarget EnzymeIC50 / KiNotes
This compound (2-IAA) GAPDHIC50 ≈ 100 µM for lactate (B86563) production inhibition in astrocytes[4]A classic irreversible inhibitor of GAPDH[4][5][6]
Iodoacetamide (IAM) GAPDHHalf-maximal inhibition of astrocytic GAPDH at 0.1 mM after ~60 min incubation[4]An irreversible inhibitor of GAPDH[1]
KA (a potent GAPDH inhibitor) GAPDHKi = 0.06 ± 0.003 μM[7]Serves as a reference for a highly potent inhibitor.

Experimental Protocols

Experimental Workflow for Assessing the Impact of 2-IAA

experimental_workflow cluster_prep Protein Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Prot_Prep Purified Target Protein Treatment Incubate with 2-IAA or Alternative Reagent Prot_Prep->Treatment Enzyme_Assay Enzyme Activity Assay Treatment->Enzyme_Assay Mass_Spec Mass Spectrometry Treatment->Mass_Spec CD_Spec Circular Dichroism Treatment->CD_Spec Func_Impact Assess Functional Impact (e.g., Inhibition) Enzyme_Assay->Func_Impact Mod_Sites Identify Modification Sites Mass_Spec->Mod_Sites Struct_Impact Determine Structural Changes CD_Spec->Struct_Impact

Caption: A generalized experimental workflow for assessing the impact of 2-IAA.

GAPDH Enzyme Activity Assay

This protocol is designed to measure the enzymatic activity of GAPDH and assess its inhibition by 2-IAA or other reagents.

Materials:

  • Purified GAPDH enzyme

  • GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM NAD+)

  • Substrate: Glyceraldehyde-3-phosphate (G3P)

  • Inhibitor stock solutions (2-IAA, IAM, NEM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Dilute the purified GAPDH to the desired concentration in cold assay buffer.

  • Inhibitor Incubation: In the wells of a 96-well plate, add the GAPDH enzyme solution. Add varying concentrations of the inhibitor (or vehicle control) to the wells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for the modification reaction to occur.

  • Reaction Initiation: To initiate the enzymatic reaction, add the substrate (G3P) to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity as a function of inhibitor concentration to determine the IC50 value. For more detailed kinetic analysis, vary both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the type of inhibition.

Mass Spectrometry for Mapping Modification Sites

This protocol outlines the general steps for identifying the specific amino acid residues modified by 2-IAA or its alternatives using mass spectrometry.

Materials:

  • Alkylated protein sample

  • Dithiothreitol (DTT) for reduction (if starting with disulfide bonds)

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting column

  • LC-MS/MS system

Procedure:

  • Sample Preparation: The protein of interest is incubated with the alkylating agent (2-IAA, IAM, or NEM) under desired conditions (e.g., pH, temperature, time).

  • Reduction and Alkylation (for disulfide-bonded proteins): If the protein contains disulfide bonds, they are first reduced with a reducing agent like DTT. The free cysteine residues are then alkylated.

  • Proteolytic Digestion: The alkylated protein is digested into smaller peptides using a protease such as trypsin.

  • Desalting: The resulting peptide mixture is desalted using a C18 column to remove salts and other contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the specific alkylation (e.g., +58.005 Da for carboxymethylation by 2-IAA) is used to identify the modified peptides and pinpoint the exact site of modification. Quantitative mass spectrometry approaches can be employed to determine the extent of modification at specific sites and to compare the level of off-target modifications between different reagents.[8][9]

Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is a powerful technique to assess changes in the secondary and tertiary structure of a protein upon modification by alkylating agents.

Materials:

  • Purified protein

  • Alkylating agent (2-IAA, IAM, or NEM)

  • CD-compatible buffer (e.g., low concentration phosphate (B84403) buffer, pH 7-8, avoiding high concentrations of salts or other UV-absorbing components)

  • Quartz cuvette

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in a CD-compatible buffer to a final concentration typically between 0.1-1 mg/mL.[10] A baseline CD spectrum of the unmodified protein should be recorded first.

  • Alkylation Reaction: Add the alkylating agent to the protein solution at the desired concentration. The reaction can be monitored over time by acquiring CD spectra at different incubation intervals. Alternatively, the reaction can be allowed to go to completion before measurement.

  • Data Acquisition:

    • Place the sample in a quartz cuvette with an appropriate path length (e.g., 0.1-1 cm).

    • Acquire far-UV CD spectra (e.g., from 190 to 260 nm) to monitor changes in secondary structure (alpha-helices, beta-sheets).[10]

    • Acquire near-UV CD spectra (e.g., from 250 to 350 nm) to probe for changes in the tertiary structure, specifically the environment of aromatic amino acid residues.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the protein spectra.

    • Convert the raw data (ellipticity) to molar ellipticity.

    • Compare the spectra of the modified protein to the unmodified protein. Significant changes in the spectral shape and intensity indicate alterations in the protein's secondary and/or tertiary structure.

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements from the far-UV CD spectra.

Signaling Pathway and Logical Relationships

Glycolysis Inhibition by this compound

glycolysis_inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP GAPDH GAPDH GAP->GAPDH NAD+ -> NADH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate -> ATP ATP ATP Pyruvate->ATP Further Metabolism IAA This compound IAA->GAPDH Inhibits GAPDH->BPG

Caption: Inhibition of the glycolytic pathway by this compound targeting GAPDH.

References

A Comparative Guide to Enzyme Inhibition by 2-Iodoacetic Acid and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of enzyme inhibition data for 2-iodoacetic acid, presenting a comparative analysis with other common alkylating agents. By summarizing quantitative data, detailing experimental methodologies, and visualizing key processes, this document serves as a valuable resource for researchers investigating enzyme mechanisms and developing novel therapeutics.

Mechanism of Action: Irreversible Alkylation of Cysteine Residues

This compound (IAA) is an irreversible enzyme inhibitor that functions as an alkylating agent. Its primary mechanism of action involves the covalent modification of nucleophilic amino acid residues within an enzyme's active site, with a particular reactivity towards the thiol group of cysteine residues. This alkylation, specifically S-carboxymethylation, permanently alters the enzyme's structure and renders it inactive.[1][2][3] A notable target of this compound is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[3][4][5] Inhibition of GAPDH disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in cellular energy production.[3]

The reaction with a cysteine residue proceeds via an SN2 mechanism, where the nucleophilic sulfur of the cysteine attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion.[6]

Comparative Analysis of Alkylating Enzyme Inhibitors

The inhibitory potential of this compound is often compared with other alkylating agents, such as iodoacetamide (B48618) and chloroacetamide. While both this compound and iodoacetamide react with cysteine residues, their reactivity can differ depending on the enzyme and the specific conditions. For instance, with some cysteine proteases like papain, iodoacetate reacts more rapidly than iodoacetamide.[7] This is attributed to favorable ionic interactions between the negatively charged carboxylate of iodoacetate and positively charged residues in the active site.[7]

However, in other contexts, such as the inhibition of GAPDH in cultured astrocytes, iodoacetamide has been observed to be a more potent inhibitor of lactate (B86563) production, while this compound had a more pronounced effect on depleting cellular glutathione.[4] Chloroacetamide is another alternative, which in some proteomics studies, has shown lower off-target alkylation compared to iodoacetamide but can lead to significant methionine oxidation.[8][9]

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the inhibitory effects of this compound and other alkylating agents on various enzymes.

Table 1: Inhibition of Cysteine Proteases by Alkylating Agents

InhibitorEnzymeParameterValueReference(s)
This compoundPapainHalf-time for inhibition (10 µM inhibitor)30 s[7]
This compoundCathepsin BHalf-time for inhibition (10 µM inhibitor)156 s[7]
This compoundCathepsin HHalf-time for inhibition (10 µM inhibitor)592 s[7]
IodoacetamidePapainSlower reaction than iodoacetate-[7]

Table 2: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in Cultured Astrocytes

InhibitorConcentrationIncubation TimeEffectReference(s)
This compound0.1 mM60 minHalf-maximal inhibition of GAPDH[4]
This compound0.3 mM30 minHalf-maximal inhibition of GAPDH[4]
This compound1 mM5 minHalf-maximal inhibition of GAPDH[4]
Iodoacetamide0.1 mM30 minComplete inhibition of GAPDH[4]
Iodoacetamide0.3 mM15 minComplete inhibition of GAPDH[4]
Iodoacetamide1 mM5 minComplete inhibition of GAPDH[4]

Table 3: Off-Target Effects of Different Alkylating Agents in Proteomics

Alkylating AgentPrimary TargetKnown Off-Target ReactionsKey ConsiderationsReference(s)
This compound (IAA)CysteineMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminusCan lead to a significant number of off-target modifications.[8]
Iodoacetamide (IAM)CysteineMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminusMost commonly used; extensive literature on side reactions.[8]
Chloroacetamide (CAA)CysteineLower off-target alkylation compared to iodoacetamideCan cause significant methionine oxidation.[8][9]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity.

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Substrate for the enzyme

  • This compound (or other inhibitor) stock solution

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme to a suitable concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Enzyme solution

    • Inhibitor solution (or vehicle control)

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction curve.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[10]

Protocol 2: Specific Assay for GAPDH Inhibition

This protocol describes a colorimetric assay to measure the inhibition of GAPDH activity. The assay measures the reduction of a tetrazolium salt by NADH, which is produced during the GAPDH-catalyzed reaction.[2][10][11]

Materials:

  • Cell lysate (prepared as described below)

  • GAPDH Assay Buffer

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • NAD+

  • Developer solution (e.g., WST-1)

  • This compound

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

A. Cell Lysate Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold GAPDH Assay Buffer.

  • Lyse the cells by sonication or homogenization on ice.

  • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[10]

  • Collect the supernatant (cytosolic fraction) for the assay.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization.[10]

B. GAPDH Inhibition Assay:

  • In a 96-well plate, add cell lysate to each well.

  • Add varying concentrations of this compound (or vehicle control) to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Prepare a master mix containing GAPDH Assay Buffer, G3P, and NAD+.

  • Add the master mix to all wells to initiate the reaction.

  • Add the developer solution to all wells.

  • Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.[2][11]

  • Calculate the rate of change in absorbance (ΔA450/min) for each well from the linear portion of the curve.

  • Subtract the rate of a blank (no enzyme) from all readings.

  • Normalize the GAPDH activity to the protein concentration of the lysate.

  • Calculate the percentage of inhibition and determine the IC50 value.[10]

Visualizing the Data

Glycolytic Pathway and GAPDH Inhibition

The following diagram illustrates the central role of GAPDH in glycolysis and the point of inhibition by this compound.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ... IAA This compound IAA->G3P Inhibition

Caption: Inhibition of GAPDH by this compound in the Glycolytic Pathway.

Experimental Workflow for Cross-Validation of Enzyme Inhibitors

This workflow outlines the key steps for comparing the efficacy of different enzyme inhibitors.

Experimental_Workflow reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions plate_setup Set up 96-well Plate with Controls and Test Concentrations reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitors plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start kinetic_measurement Measure Reaction Kinetics (e.g., Absorbance Change) reaction_start->kinetic_measurement velocity_calc Calculate Initial Velocities (V₀) kinetic_measurement->velocity_calc inhibition_calc Determine % Inhibition velocity_calc->inhibition_calc ic50_calc Calculate IC50 Values inhibition_calc->ic50_calc comparison Compare IC50 Values and Kinetic Parameters of Inhibitors ic50_calc->comparison

Caption: A generalized workflow for the cross-validation of enzyme inhibitors.

Logical Relationship: Mechanism of Irreversible Inhibition

The following diagram illustrates the logical steps involved in the irreversible inhibition of an enzyme by an alkylating agent like this compound.

Inhibition_Mechanism Enzyme Active Enzyme (with Cysteine-SH) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Binding Inhibitor This compound (Alkylating Agent) Inhibitor->Complex Inactive_Enzyme Inactive Enzyme (Covalently Modified) Complex->Inactive_Enzyme Alkylation (Irreversible)

Caption: Mechanism of irreversible enzyme inhibition by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Iodoacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary and recommended method for the disposal of 2-iodoacetic acid is through a licensed professional waste disposal service. This is imperative due to its classification as a toxic and corrosive hazardous material. The following guide provides supplementary information for laboratory-scale pre-treatment and handling.

This document offers a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Hazard Information

This compound is a highly toxic and corrosive compound.[1] All handling and disposal procedures must be conducted in a designated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact and absorption.
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes and fumes.
Lab Coat Chemical-resistant lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of dust or vapors.

II. Disposal Plan: Prioritizing Professional Waste Management

The mandated and safest method for the disposal of this compound, whether in pure form or in solution, is to engage a licensed hazardous waste disposal company.[2][3][4]

Operational Steps for Professional Disposal:

  • Segregation and Storage:

    • Store waste this compound in a clearly labeled, sealed, and compatible container.

    • The container must be marked as "Hazardous Waste: this compound, Toxic, Corrosive".

    • Store the container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[2]

  • Documentation:

    • Maintain a detailed log of the waste, including the quantity and date of accumulation.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

III. Laboratory Pre-Treatment: Neutralization Protocol

In situations where immediate disposal by a professional service is not feasible, or if required by institutional protocols for aqueous waste streams, a carefully controlled neutralization procedure can be employed as a pre-treatment step. This procedure is based on general protocols for acid neutralization and should only be performed by trained personnel.

Experimental Protocol: Neutralization of Aqueous this compound Waste

Objective: To neutralize dilute aqueous solutions of this compound to a pH range of 6.0-8.0 prior to collection for professional disposal.[5]

Materials:

  • Dilute aqueous solution of this compound (concentration <5% w/v)

  • Weak base: Sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃)[5]

  • Large beaker or container (at least twice the volume of the acid solution)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (see Table 1)

Procedure:

  • Preparation:

    • Perform the entire procedure within a certified chemical fume hood.[6]

    • Place the beaker containing the dilute this compound solution in an ice bath on a stir plate to manage any exothermic reaction.[6][7]

  • Dilution (if necessary):

    • If your waste solution is concentrated, slowly add the acid to a large volume of cold water (a 1:10 acid-to-water ratio is a general guideline) to dilute it. Never add water to acid. [5][6]

  • Neutralization:

    • Begin stirring the diluted acid solution.

    • Slowly and incrementally add the weak base (sodium bicarbonate or sodium carbonate solution) to the stirring acid solution.[5] Be mindful of potential gas evolution (carbon dioxide) and foaming.[5]

  • pH Monitoring:

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[5]

    • Continue adding the base in small portions until the pH of the solution is stable within the target range of 6.0-8.0.[5]

  • Final Steps:

    • Once neutralized, transfer the solution to a clearly labeled hazardous waste container for collection by a professional disposal service.

    • Even after neutralization, the solution contains iodide and organic compounds, and should not be disposed of down the drain unless explicitly permitted by local wastewater regulations and your institution's EHS department.

Table 2: Key Parameters for Neutralization

ParameterGuidelineRationale
Acid Dilution Ratio 1 part acid to 10 parts cold waterTo control the heat generated during neutralization.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases ensure a more controlled and less exothermic reaction.
Target pH Range 6.0 - 8.0A generally accepted range for neutralized chemical waste.[5]
Post-Neutralization Flush At least 20 parts waterFor drain disposal of permitted, neutralized, non-hazardous solutions.[6]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Don PPE:

    • Wear the appropriate PPE as listed in Table 1.

  • Containment:

    • For spills involving solid this compound, carefully sweep it up and place it in a labeled hazardous waste container.

    • For liquid spills, use a chemical spill kit with an absorbent material like vermiculite (B1170534) or sand to contain the spill.[8]

    • Covering the spill with sodium bicarbonate can help to reduce the volatilization of iodine-containing compounds.[8]

  • Cleanup and Decontamination:

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials in the hazardous waste container.[8]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Diagrams

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_pretreatment Pre-Treatment (If Required) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect Waste in a Labeled, Sealed Container FumeHood->CollectWaste StoreWaste Store in Designated Hazardous Waste Area CollectWaste->StoreWaste DiluteAcid Dilute Acidic Waste (Acid to Water) CollectWaste->DiluteAcid If pre-treatment is required ProfessionalDisposal Arrange for Pickup by Licensed Waste Contractor StoreWaste->ProfessionalDisposal Neutralize Slowly Add Weak Base (e.g., NaHCO3) DiluteAcid->Neutralize MonitorpH Monitor pH to 6.0 - 8.0 Neutralize->MonitorpH CollectNeutralized Collect Neutralized Waste MonitorpH->CollectNeutralized CollectNeutralized->StoreWaste

Caption: Workflow for the safe disposal of this compound.

NeutralizationProcess Start Dilute 2-Iodoacetic Acid Solution (<5%) IceBath Place in Ice Bath with Stirring Start->IceBath AddBase Slowly Add Sodium Bicarbonate (NaHCO3) IceBath->AddBase CheckpH Monitor pH AddBase->CheckpH InRange pH is between 6.0 and 8.0 CheckpH->InRange Yes NotInRange pH is not in range CheckpH->NotInRange No CollectWaste Collect for Professional Disposal InRange->CollectWaste NotInRange->AddBase End End of Pre-Treatment CollectWaste->End

Caption: Step-by-step neutralization process for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of 2-iodoacetic acid are critical for ensuring laboratory safety and regulatory compliance. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and establish a secure working environment.

This compound is a hazardous chemical that is toxic if swallowed and causes severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles are required.[3] For splash hazards, a face shield should be worn in addition to safety glasses.[1][4][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3][5] Gloves must be inspected before each use and changed immediately if they become contaminated.[3][4][6]

  • Body Protection: A fully buttoned lab coat is required.[3] For handling larger quantities, a chemical-resistant apron is recommended for additional protection.[3] A complete suit that protects against chemicals may be necessary depending on the concentration and amount of the substance being handled.[1][5]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood.[3] If there is a risk of inhaling dust or aerosols, or if working outside a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[1][3][5][7]

Hazard ClassPersonal Protective Equipment (PPE) Recommendations
Eye/Face Chemical safety goggles or glasses with side shields; face shield for splash hazards.[1][5]
Skin Chemical-resistant gloves (nitrile or neoprene); lab coat; chemical-resistant apron and/or full protective suit for larger quantities.[1][3][5]
Respiratory Work in a chemical fume hood; NIOSH-approved respirator if inhalation risk exists.[1][3][5][7]

Operational Plan for Handling

A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, potential for exposure, and emergency procedures.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[3] All manipulations of this compound must occur within the fume hood.[3]

  • Spill Kit: Have a spill kit appropriate for toxic and reactive chemicals readily accessible.[3]

Handling Procedure:

  • Work Area Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.[3]

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat to minimize the generation of dust.[3]

  • Personal Contact: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[1][8]

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][9]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][9] Keep the container tightly closed and protect it from light and moisture.[1][9]

Workflow for Safe Handling of this compound cluster_pre_handling Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling RiskAssessment Conduct Risk Assessment FumeHoodPrep Prepare Certified Fume Hood RiskAssessment->FumeHoodPrep SpillKit Ensure Spill Kit is Available FumeHoodPrep->SpillKit PrepWorkArea Prepare Designated Work Area Weighing Weigh Solid in Fume Hood PrepWorkArea->Weighing Handling Perform Experimental Procedures Weighing->Handling Decontamination Decontaminate & Wash Hands WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Chemical Securely WasteDisposal->Storage

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1][4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

  • Regulations: All waste disposal must comply with federal, state, and local environmental control regulations.[1]

First Aid Measures

Immediate action is required in the event of exposure to this compound.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][9] Remove all contaminated clothing.[1] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air.[1][9] If breathing is difficult, give oxygen.[9] Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodoacetic acid
Reactant of Route 2
2-iodoacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.